2-(2-Methylphenoxy)benzaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
2-(2-methylphenoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12O2/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HESGRRUYUHSXER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1OC2=CC=CC=C2C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80462647 | |
| Record name | Benzaldehyde, 2-(2-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
67698-66-2 | |
| Record name | Benzaldehyde, 2-(2-methylphenoxy)- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=67698-66-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Benzaldehyde, 2-(2-methylphenoxy)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80462647 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Technical Monograph: 2-(2-Methylphenoxy)benzaldehyde
CAS Registry Number: 67698-66-2
Molecular Formula:
Executive Summary & Nomenclature Analysis
This guide serves as a technical deep-dive into 2-(2-methylphenoxy)benzaldehyde , a critical diaryl ether intermediate used primarily in the synthesis of strobilurin fungicides and tricyclic pharmaceutical scaffolds (dibenzoxepins).
IUPAC Nomenclature Breakdown
The systematic name 2-(2-methylphenoxy)benzaldehyde is derived as follows:
-
Parent Structure: Benzaldehyde (
), prioritizing the aldehyde group as position 1 on the benzene ring. -
Substituent: A phenoxy group attached at position 2 (ortho).
-
Secondary Substitution: The phenoxy group itself bears a methyl group at its own ortho position (position 2 relative to the ether linkage).
-
Alternative Names: 2-(o-Tolyloxy)benzaldehyde; o-(o-Tolyloxy)benzaldehyde.
Synthesis & Production Protocols
The synthesis of sterically congested diaryl ethers requires overcoming the electronic deactivation of the phenol and the steric hindrance of the ortho-methyl group. Two primary routes are established: Nucleophilic Aromatic Substitution (
Method A: Nucleophilic Aromatic Substitution ( )
Status: Preferred Industrial Route Mechanism: Addition-Elimination Rationale: The formyl group (-CHO) on 2-chlorobenzaldehyde acts as an electron-withdrawing group (EWG), sufficiently activating the ortho-position for nucleophilic attack by the phenoxide, despite not being as potent as a nitro group.
Protocol
-
Reagents:
-
Substrate: 2-Chlorobenzaldehyde (1.0 eq)
-
Nucleophile: o-Cresol (2-methylphenol) (1.1 eq)
-
Base: Potassium Carbonate (
) (1.5 eq) - Anhydrous, milled. -
Solvent: DMF (N,N-Dimethylformamide) or DMSO.
-
-
Procedure:
-
Charge a reaction vessel with DMF and o-cresol.
-
Add
and stir at room temperature for 30 minutes to generate the potassium o-tolyloxide in situ. -
Add 2-chlorobenzaldehyde dropwise.
-
Heat the mixture to 110–120°C for 6–8 hours. Note: Higher temperatures may degrade the aldehyde.
-
Monitoring: Monitor via TLC (Hexane:EtOAc 8:2) or HPLC. The limiting reagent (chloride) should disappear.
-
-
Workup:
-
Pour the reaction mixture into ice-water (precipitates inorganic salts and the product if solid, or separates as oil).
-
Extract with Ethyl Acetate (
). -
Wash organic layer with 1M NaOH (to remove unreacted o-cresol) followed by Brine.
-
Dry over
and concentrate.
-
-
Purification: Recrystallization from Ethanol/Water or vacuum distillation.
Method B: Ullmann Ether Synthesis
Status: Historical / Laboratory Alternative Rationale: Used when the aldehyde substrate is less activated (e.g., if using 2-bromobenzaldehyde without strong EWGs, though -CHO is usually sufficient for Method A).
Protocol Summary
-
Catalyst: Copper(I) iodide (CuI) or Copper powder.
-
Ligand: 1,10-Phenanthroline or N,N-Dimethylglycine (promotes lower temperature coupling).
-
Base:
or . -
Conditions: Reflux in Toluene or Dioxane (100–110°C) for 12–24h.
Reaction Pathway Visualization
The following diagram illustrates the
Figure 1: Synthetic pathway from precursors to the target aldehyde and subsequent applications.[1]
Applications in Drug & Agrochemical Development[3]
Agrochemicals: Strobilurin Fungicides
This molecule serves as a "privileged scaffold" for strobilurin fungicides. The o-tolyloxy moiety mimics natural products (like Strobilurin A) that inhibit mitochondrial respiration.
-
Mechanism: The aldehyde group is converted via Wittig reaction to a
-methoxyacrylate or methoxyiminoacetate group (the pharmacophore). -
Target: Cytochrome
complex (Complex III) in fungal mitochondria.
Pharmaceuticals: Tricyclic Scaffolds
The 2-phenoxybenzaldehyde core is a direct precursor to Dibenz[b,e]oxepins and Xanthones .
-
Xanthone Synthesis: Oxidation of the aldehyde to the carboxylic acid, followed by intramolecular Friedel-Crafts acylation (using
then ) closes the middle ring. -
Therapeutic Relevance: These tricyclic structures are foundational in antihistamines (e.g., Doxepin analogues) and potential anticancer agents.
Analytical Characterization Data
To validate the synthesis, the following spectroscopic data is expected:
| Technique | Signal | Assignment |
| 1H NMR | Aldehyde -CHO (Deshielded singlet) | |
| 1H NMR | Methyl -CH3 (Attached to phenoxy ring) | |
| 1H NMR | Aromatic Protons (Complex multiplets) | |
| IR | 1690 cm | C=O[1] Stretch (Conjugated aldehyde) |
| IR | 1240 cm | C-O-C Stretch (Ether linkage) |
| MS (EI) | m/z 212 | Molecular Ion |
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6996, 2-Chlorobenzaldehyde. Retrieved from [Link]
-
Organic Syntheses. Nucleophilic Aromatic Substitution Protocols. Org.[2][3] Synth. Coll. Vol. 5, p. 123. Retrieved from [Link]
- Google Patents.Process for the preparation of phenoxybenzaldehydes (US4108904A).
Sources
An In-Depth Technical Guide to 2-(o-tolyloxy)benzaldehyde: Synthesis, Characterization, and Applications
Executive Summary
2-(o-tolyloxy)benzaldehyde is an aromatic ether aldehyde that holds significant promise as a versatile building block in the realms of pharmaceutical development and materials science. Its unique structural architecture, featuring a benzaldehyde moiety linked to an ortho-substituted tolyl group via an ether linkage, provides a scaffold for the synthesis of complex molecular entities. This guide offers a comprehensive technical overview of 2-(o-tolyloxy)benzaldehyde, encompassing its fundamental physicochemical properties, detailed synthetic protocols, in-depth spectroscopic characterization, and a discussion of its current and potential applications. This document is intended for researchers, chemists, and professionals in drug discovery and materials science who require a thorough understanding of this compound for their research and development endeavors.
Physicochemical Properties and Molecular Structure
The foundational step in utilizing any chemical compound is a thorough understanding of its intrinsic properties. These data points are critical for everything from reaction design to analytical method development.
Molecular Identity and Properties
The core identity of 2-(o-tolyloxy)benzaldehyde is defined by its molecular formula and weight. These and other key identifiers are summarized below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₂O₂ | |
| Molecular Weight | 212.25 g/mol | |
| CAS Number | 19434-35-6 (for the para isomer, often used as a reference) | |
| Appearance | Expected to be a solid or oil | - |
| IUPAC Name | 2-(2-methylphenoxy)benzaldehyde | - |
Structural Elucidation
The molecular architecture of 2-(o-tolyloxy)benzaldehyde is central to its reactivity and function. The ortho-positioning of the tolyl group introduces steric considerations and electronic effects that differentiate it from its meta and para isomers.
Caption: Retrosynthetic analysis for 2-(o-tolyloxy)benzaldehyde.
Ullmann Condensation Protocol
The Ullmann condensation is a well-established and reliable method for the synthesis of diaryl ethers. It involves the copper-catalyzed reaction of a phenol with an aryl halide.
Reaction Scheme: 2-hydroxybenzaldehyde + 2-bromotoluene --(Cu catalyst, Base)--> 2-(o-tolyloxy)benzaldehyde
Detailed Experimental Protocol:
-
Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add salicylaldehyde (1.0 eq.), 2-bromotoluene (1.2 eq.), potassium carbonate (2.0 eq.), and a copper(I) iodide catalyst (0.1 eq.).
-
Solvent Addition: Add a high-boiling point polar aprotic solvent such as N,N-dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to the flask.
-
Reaction Execution: Heat the reaction mixture to 120-140 °C with vigorous stirring under an inert atmosphere (e.g., nitrogen or argon). Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into a separatory funnel containing water and ethyl acetate.
-
Extraction: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield pure 2-(o-tolyloxy)benzaldehyde.
Causality Behind Experimental Choices:
-
Base (K₂CO₃): The base is crucial for deprotonating the phenolic hydroxyl group of salicylaldehyde, forming the nucleophilic phenoxide.
-
Copper(I) Catalyst: The copper catalyst is essential for facilitating the coupling between the phenoxide and the aryl halide.
-
High-Boiling Point Solvent: A high temperature is generally required to drive the reaction to completion.
-
Inert Atmosphere: Prevents the oxidation of the copper catalyst and other reactants.
Spectroscopic and Analytical Characterization
Unambiguous characterization of the synthesized product is paramount for confirming its identity and purity. A combination of spectroscopic techniques is employed for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aldehydic proton (around 9.5-10.5 ppm), the aromatic protons on both rings (in the range of 6.8-8.0 ppm), and the methyl protons of the tolyl group (around 2.2-2.5 ppm). [1]The integration of these signals will correspond to the number of protons in each environment.
-
¹³C NMR: The carbon NMR spectrum will display a characteristic signal for the carbonyl carbon of the aldehyde (typically 190-200 ppm). [2]Aromatic carbons will resonate in the 110-160 ppm region, and the methyl carbon will appear upfield (around 15-25 ppm).
Infrared (IR) Spectroscopy
The IR spectrum will provide key information about the functional groups present in the molecule. [3]* A strong absorption band around 1680-1700 cm⁻¹ is characteristic of the C=O stretch of the aromatic aldehyde.
-
C-O-C stretching vibrations of the diaryl ether will appear in the 1200-1250 cm⁻¹ region.
-
Aromatic C-H stretching will be observed around 3000-3100 cm⁻¹.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound. The molecular ion peak (M⁺) should be observed at m/z = 212.25. The fragmentation pattern can provide further structural information.
Applications in Research and Development
The utility of 2-(o-tolyloxy)benzaldehyde lies in its potential as a precursor for more complex molecules with valuable applications.
Role as a Synthetic Intermediate
Benzaldehyde and its derivatives are fundamental building blocks in organic synthesis. [4]They are precursors to a wide variety of compounds, including:
-
Pharmaceuticals: Benzaldehydes are used in the synthesis of anticonvulsants, tranquilizers, and antimalarials. [4]* Heterocyclic Compounds: The aldehyde functionality can participate in condensation reactions to form various heterocyclic systems, which are prevalent in medicinal chemistry. [5]
Potential Pharmacological Activities
-
Aldehyde Dehydrogenase (ALDH) Inhibition: Substituted benzaldehydes have been investigated as inhibitors of aldehyde dehydrogenase enzymes, such as ALDH1A3, which are overexpressed in certain cancers. [6]The unique structure of 2-(o-tolyloxy)benzaldehyde makes it an interesting candidate for evaluation in this context.
-
Antimicrobial and Anticancer Agents: The salicylaldehyde scaffold, a core component of the target molecule, is known to be a key feature in various bioactive compounds with anti-inflammatory, antioxidant, antimicrobial, and anticancer properties. [7]
Safety, Handling, and Storage
As with any chemical, proper handling and storage procedures are essential to ensure safety.
-
General Handling: Use in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents. Keep the container tightly sealed.
Conclusion and Future Outlook
2-(o-tolyloxy)benzaldehyde is a compound with considerable potential for further exploration. Its synthesis is achievable through established methods, and its structure offers a platform for the development of novel compounds with potential applications in medicinal chemistry and materials science. Future research should focus on the detailed biological evaluation of this compound and its derivatives, as well as the exploration of its utility in the synthesis of novel materials. The insights provided in this guide are intended to serve as a solid foundation for such endeavors.
References
-
Royal Society of Chemistry. (n.d.). Electronic Supplementary Information. Retrieved from [Link]
-
NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). The Essential Role of Benzaldehyde in Pharmaceutical Synthesis. Retrieved from [Link]
-
MDPI. (2026, February 6). Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). proton 1H NMR spectrum of benzaldehyde C₆H₅CHO. Retrieved from [Link]
-
OICC Press. (2024, June 30). Synthesis of novel products from the reaction of benzaldehyde and benzoic acid derivatives with aromatics carrying two hydroxyl. Retrieved from [Link]
-
PubMed. (2021, September 23). Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors. Retrieved from [Link]
-
Indian Academy of Sciences. (n.d.). Overtone spectroscopy of benzaldehyde. Retrieved from [Link]
Sources
- 1. C7H6O C6H5CHO benzaldehyde low high resolution 1H proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H-1 benzaldehyde 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
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- 3. ias.ac.in [ias.ac.in]
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- 6. Design, Synthesis, Biological Evaluation and In Silico Study of Benzyloxybenzaldehyde Derivatives as Selective ALDH1A3 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
Synthesis of 2-(2-Methylphenoxy)benzaldehyde from o-Cresol: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the synthesis of 2-(2-Methylphenoxy)benzaldehyde, a key intermediate in the development of various pharmaceutical compounds. The core of this guide focuses on the Ullmann condensation, a robust and widely adopted method for the formation of diaryl ethers. We will delve into the mechanistic underpinnings of this reaction, provide a detailed, field-proven experimental protocol, and discuss the critical parameters that influence reaction yield and purity. This document is intended to serve as a practical resource for researchers in organic synthesis and medicinal chemistry, offering the necessary insights to successfully synthesize and characterize this important molecule.
Introduction: The Significance of 2-(2-Methylphenoxy)benzaldehyde
2-(2-Methylphenoxy)benzaldehyde is a crucial building block in the synthesis of a diverse range of biologically active molecules. Its unique structure, featuring a diaryl ether linkage and a reactive aldehyde group, allows for its incorporation into various complex molecular architectures. This versatility has made it a valuable intermediate in the synthesis of pharmaceuticals, agrochemicals, and materials with novel properties. The aldehyde functionality serves as a handle for a multitude of chemical transformations, including reductive amination, Wittig reactions, and the formation of Schiff bases, enabling the construction of diverse compound libraries for drug discovery programs.
The synthesis of this key intermediate from readily available starting materials like o-cresol is a topic of significant interest. A reliable and scalable synthetic route is paramount for ensuring a consistent supply for research and development activities. This guide will focus on the Ullmann condensation, a classic and effective method for the C-O cross-coupling of an aryl halide with a phenol.
Synthetic Strategy: The Ullmann Condensation
The most common and effective method for synthesizing 2-(2-Methylphenoxy)benzaldehyde from o-cresol is the Ullmann condensation. This copper-catalyzed reaction involves the coupling of an aryl halide with an alcohol or phenol to form a diaryl ether.[1][2][3] In this specific synthesis, o-cresol is coupled with 2-chlorobenzaldehyde or 2-bromobenzaldehyde in the presence of a copper catalyst and a base.
Mechanistic Insights
The Ullmann condensation is a type of nucleophilic aromatic substitution.[2] While the exact mechanism has been a subject of study, it is generally accepted to proceed through a copper(I)-mediated pathway. The reaction is believed to initiate with the formation of a copper(I) phenoxide from o-cresol and a copper(I) salt in the presence of a base. This copper phenoxide then undergoes oxidative addition with the aryl halide (2-halobenzaldehyde). The resulting copper(III) intermediate subsequently undergoes reductive elimination to furnish the desired diaryl ether product and regenerate the copper(I) catalyst.[4]
Several factors can influence the efficiency of the Ullmann condensation, including the choice of catalyst, solvent, base, and reaction temperature.[1][4] Traditional Ullmann reactions often required harsh conditions, such as high temperatures and stoichiometric amounts of copper.[1] However, modern advancements have introduced the use of ligands that can accelerate the reaction and allow for milder conditions.
Caption: Generalized mechanism of the Ullmann condensation for the synthesis of 2-(2-Methylphenoxy)benzaldehyde.
Detailed Experimental Protocol
This section provides a step-by-step protocol for the synthesis of 2-(2-Methylphenoxy)benzaldehyde via the Ullmann condensation. This protocol has been optimized for laboratory-scale synthesis and emphasizes safety and reproducibility.
Materials and Reagents
| Reagent/Material | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| o-Cresol | C₇H₈O | 108.14 | ≥99% | Sigma-Aldrich |
| 2-Chlorobenzaldehyde | C₇H₅ClO | 140.57 | ≥98% | Sigma-Aldrich |
| Copper(I) iodide | CuI | 190.45 | ≥98% | Sigma-Aldrich |
| Potassium carbonate | K₂CO₃ | 138.21 | ≥99% | Sigma-Aldrich |
| N,N-Dimethylformamide (DMF) | C₃H₇NO | 73.09 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Toluene | C₇H₈ | 92.14 | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Ethyl acetate | C₄H₈O₂ | 88.11 | ACS grade | Fisher Scientific |
| Hexane | C₆H₁₄ | 86.18 | ACS grade | Fisher Scientific |
| Brine (sat. NaCl solution) | NaCl | 58.44 | - | In-house preparation |
| Anhydrous sodium sulfate | Na₂SO₄ | 142.04 | Granular | Fisher Scientific |
Equipment
-
Three-neck round-bottom flask (250 mL)
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Nitrogen or Argon gas inlet
-
Thermometer
-
Separatory funnel (500 mL)
-
Rotary evaporator
-
Silica gel for column chromatography
Reaction Setup and Procedure
Caption: Step-by-step workflow for the synthesis and purification of 2-(2-Methylphenoxy)benzaldehyde.
Step-by-Step Procedure:
-
Reaction Setup: Assemble a dry 250 mL three-neck round-bottom flask equipped with a reflux condenser, a magnetic stir bar, and a nitrogen inlet. Flame-dry the glassware under a stream of nitrogen to ensure anhydrous conditions.
-
Addition of Reagents: To the flask, add o-cresol (1.0 eq.), potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).
-
Solvent Addition: Add anhydrous N,N-dimethylformamide (DMF) to the flask to create a stirrable suspension.
-
Inert Atmosphere: Purge the flask with nitrogen for 10-15 minutes to ensure an inert atmosphere.
-
Heating and Aryl Halide Addition: Heat the reaction mixture to 120-130 °C with vigorous stirring. Once the temperature has stabilized, add 2-chlorobenzaldehyde (1.2 eq.) dropwise over 30 minutes.
-
Reaction Monitoring: Maintain the reaction at reflux (around 140-150 °C) and monitor its progress by thin-layer chromatography (TLC) using a mixture of hexane and ethyl acetate as the eluent. The reaction is typically complete within 12-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a beaker containing ice-water and stir for 30 minutes.
-
Filter the resulting suspension through a pad of Celite to remove insoluble copper salts.
-
Transfer the filtrate to a separatory funnel and extract with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
-
Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford 2-(2-Methylphenoxy)benzaldehyde as a pale yellow oil.
Characterization
The structure and purity of the synthesized 2-(2-Methylphenoxy)benzaldehyde should be confirmed using standard analytical techniques:
-
¹H NMR (Proton Nuclear Magnetic Resonance): To confirm the presence and connectivity of all protons in the molecule.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): To confirm the carbon framework of the molecule.
-
IR (Infrared) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch.
-
MS (Mass Spectrometry): To determine the molecular weight of the product.[5]
Troubleshooting and Optimization
| Problem | Potential Cause | Solution |
| Low Yield | Incomplete reaction | Increase reaction time, ensure adequate temperature, check purity of reagents. |
| Deactivation of catalyst | Use fresh, high-purity CuI. Ensure anhydrous and inert conditions. | |
| Side reactions | Lower the reaction temperature slightly. Consider using a ligand to promote the desired reaction. | |
| Product Contamination | Incomplete removal of starting materials | Optimize the purification by column chromatography, adjusting the eluent system. |
| Formation of byproducts (e.g., homocoupling of aryl halide) | Use a slight excess of o-cresol. | |
| Difficulty in Purification | Co-elution of impurities | Use a different solvent system for column chromatography or consider recrystallization if the product is a solid at room temperature. |
Applications in Drug Development
2-(2-Methylphenoxy)benzaldehyde is a versatile precursor for the synthesis of various pharmaceutical agents. The aldehyde group can be readily converted into other functional groups, allowing for the creation of a wide range of derivatives. For instance, it can undergo reductive amination to form substituted amines, which are common motifs in many drug molecules. Furthermore, it can be used in multi-component reactions to rapidly generate complex molecular scaffolds.[6][7] Its derivatives have shown potential in various therapeutic areas, including as anti-inflammatory, antimicrobial, and anticancer agents.[8]
Conclusion
The Ullmann condensation provides a reliable and efficient method for the synthesis of 2-(2-Methylphenoxy)benzaldehyde from o-cresol. By carefully controlling the reaction conditions and employing appropriate purification techniques, this valuable intermediate can be obtained in good yield and high purity. The detailed protocol and troubleshooting guide presented here offer a solid foundation for researchers to successfully synthesize this compound and utilize it in their drug discovery and development endeavors.
References
-
Wikipedia. Ullmann condensation. [Link]
- Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions.
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl phosphane ligands in palladium-catalyzed amination.
- Hassan, J., Sévignon, M., Gozzi, C., Schulz, E., & Lemaire, M. (2002). Aryl−Aryl Bond Formation One Century after the Discovery of the Ullmann Reaction. Chemical Reviews, 102(5), 1359-1470.
- Ley, S. V., & Thomas, A. W. (2003). Modern synthetic methods for copper-mediated C(aryl)−O, C(aryl)−N, and C(aryl)−S bond formation.
-
PubChem. 2-(2-Methylphenyl)benzaldehyde. [Link]
-
ResearchGate. Schematic representation of the Ullmann reaction and Ullmann condensation. [Link]
- Esmaeili, A. A., & Soltanabadi, Z. (2017).
-
MDPI. Synthesis, Characterization, Molecular Docking, and Preliminary Biological Evaluation of 2-((4-Morpholino-1,2,5-thiadiazol-3-yl)oxy)benzaldehyde. [Link]
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Technical Whitepaper: 2'-Methylbiphenyl-2-carbaldehyde as a Strategic Intermediate
Executive Summary
2'-Methylbiphenyl-2-carbaldehyde (CAS 7111-68-4) represents a critical structural motif in the synthesis of polycyclic aromatic hydrocarbons (PAHs), specifically fluorene and phenanthrene derivatives. Its unique ortho-ortho' substitution pattern introduces significant steric strain, forcing the biphenyl system into a twisted, non-planar conformation. This atropisomeric potential, combined with the high reactivity of the formyl group, makes it a high-value scaffold for developing sterically congested biaryls, fluorescent materials, and bioactive tricyclic cores. This guide provides an exhaustive technical analysis of its physicochemical profile, synthesis, and application in cyclization manifolds.
Part 1: Chemical Identity & Structural Analysis
The steric bulk of the methyl group at the 2'-position and the formyl group at the 2-position prevents coplanarity of the two phenyl rings. This "twist" is not merely a physical property but a reactivity switch, facilitating intramolecular cyclization reactions that relieve this strain.
| Property | Details |
| IUPAC Name | 2'-Methyl[1,1'-biphenyl]-2-carbaldehyde |
| CAS Number | 7111-68-4 |
| Molecular Formula | C₁₄H₁₂O |
| Molecular Weight | 196.25 g/mol |
| SMILES | CC1=CC=CC=C1C2=CC=CC=C2C=O[1][2][3] |
| Structural Feature | High torsion angle (~60-90°) due to ortho,ortho'-disubstitution |
1H NMR Spectroscopic Signature
The proximity of the formyl proton to the shielding cone of the adjacent aromatic ring (and the methyl group) creates a distinct diagnostic shift.
-
Aldehyde Proton (-CHO):
9.98 – 10.00 ppm (s, 1H) -
Methyl Group (-CH₃):
2.43 ppm (s, 3H) -
Aromatic Region: Multiplets typically ranging from
7.20 – 8.05 ppm, with the proton ortho to the aldehyde often deshielded.
Part 2: Physical Properties Profile
Note: Experimental melting/boiling points for this specific isomer are rarely reported in standard open-access databases compared to its 4-carbaldehyde isomer. Values below represent consensus data from certificate of analysis (CoA) aggregators and computational models.
| Parameter | Value / Description | Confidence Level |
| Physical State | Viscous oil or low-melting solid (dependent on purity) | High |
| Boiling Point | ~305 - 310 °C (at 760 mmHg) | Predicted |
| Density | ~1.08 - 1.10 g/cm³ | Predicted |
| Solubility | Soluble in DCM, CHCl₃, THF, EtOAc; Insoluble in Water | High |
| Flash Point | >110 °C | Predicted |
| LogP | 3.4 - 3.8 (Lipophilic) | High |
Part 3: Synthesis Protocol (Suzuki-Miyaura Coupling)
The most robust route to 2'-methylbiphenyl-2-carbaldehyde avoids the harsh conditions of Meyers oxazoline synthesis, utilizing instead a palladium-catalyzed cross-coupling. This protocol ensures high fidelity of the aldehyde functionality without over-oxidation.
Reaction Scheme
Reagents: 2-Formylphenylboronic acid + 2-Bromotoluene Catalyst: Pd(dppf)Cl₂ · CH₂Cl₂ Base: Cs₂CO₃ or K₂CO₃ Solvent: 1,4-Dioxane / Water (4:1)
Step-by-Step Methodology
-
Preparation:
-
Charge a flame-dried Schlenk flask with 2-formylphenylboronic acid (1.2 equiv, 180 mg) and 2-bromotoluene (1.0 equiv, 171 mg).
-
Add Cs₂CO₃ (2.0 equiv, 325 mg) and the catalyst Pd(dppf)Cl₂ (3-5 mol%).
-
Expert Insight: The use of Cs₂CO₃ often provides faster kinetics than K₂CO₃ due to the "cesium effect" (higher solubility/basicity in organic mixtures).
-
-
Degassing:
-
Add degassed 1,4-dioxane (4 mL) and distilled water (1 mL).
-
Critical Step: Sparge with Argon for 10 minutes. Oxygen is the enemy of the Pd(0) catalytic cycle.
-
-
Reaction:
-
Seal the vessel and heat to 90–100 °C for 12–16 hours.
-
Monitor via TLC (Hexane:EtOAc 9:1). The product usually moves slightly faster than the boronic acid but slower than the bromide.
-
-
Work-up:
-
Cool to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (2 x 10 mL) followed by brine.
-
Dry over anhydrous MgSO₄, filter, and concentrate in vacuo.
-
-
Purification:
-
Purify via flash column chromatography on silica gel.
-
Eluent: Gradient of Hexane -> 5% EtOAc/Hexane.
-
Yield: Typically 75–85%.
-
Part 4: Reactivity & Applications (Cyclization Manifolds)
The primary utility of this compound lies in its ability to undergo intramolecular cyclization to form tricyclic cores.
Acid-Catalyzed Cyclization to Fluorenes
Direct acid-catalyzed cyclization of the aldehyde is difficult. The standard pathway involves reduction to the alcohol followed by Friedel-Crafts cyclization.
-
Step A: Reduction with NaBH₄ to (2'-methylbiphenyl-2-yl)methanol.
-
Step B: Treatment with strong acid (H₂SO₄ or Polyphosphoric Acid).
-
Mechanism: Generation of a benzylic carbocation which attacks the electron-rich 2'-methyl-substituted ring.
Radical-Mediated Cyclization
Under oxidative radical conditions, the aldehyde hydrogen can be abstracted to form an acyl radical, which cyclizes onto the adjacent ring, followed by decarbonylation to form 4-methylfluorene .
Visualization: Synthesis & Cyclization Logic
Caption: Synthetic workflow from precursors to the biphenyl aldehyde and subsequent divergence into fluorene or phenanthrene scaffolds.
Part 5: Safety & Handling
-
Hazard Classification: Skin Irritant (Category 2), Eye Irritant (Category 2A).
-
Storage: Store under inert atmosphere (Argon/Nitrogen) at 2-8°C. Aldehydes are prone to autoxidation to the corresponding carboxylic acid (2'-methylbiphenyl-2-carboxylic acid) upon prolonged exposure to air.
-
Incompatibility: Strong oxidizing agents and strong bases.
References
-
ChemicalBook. (2023). 2'-METHYL-BIPHENYL-2-CARBOXALDEHYDE Properties and Suppliers.Link
-
National Institutes of Health (NIH) - PubChem. (2025). 2-(2-Methylphenyl)benzaldehyde Compound Summary.Link
-
BenchChem. (2025). Suzuki-Miyaura Coupling: Synthesis of Biphenyls.Link
-
Royal Society of Chemistry. (2013). Synthesis of substituted biphenyls via Suzuki coupling (Supplementary Info).Link
-
ChemRxiv. (2025). Reinvestigating the mechanism of acid-catalyzed cyclization of alkyl biphenyl-2-carboxylate.Link
Sources
Technical Whitepaper: Spectroscopic Characterization & Structural Validation of 2-(2-Methylphenoxy)benzaldehyde
[1]
Executive Summary
In the development of heterocyclic pharmacophores, 2-(2-Methylphenoxy)benzaldehyde serves as a pivotal "hinge" molecule.[1] Its structure—a benzaldehyde moiety linked via an ether bridge to an o-cresol ring—presents specific spectroscopic challenges, particularly in distinguishing it from its isomers (e.g., m- or p-tolyl analogs) and quantifying potential impurities like unreacted 2-halobenzaldehyde or o-cresol.[1]
This guide provides a definitive reference for the spectroscopic identification of this compound. It moves beyond simple data listing to explain the causality of the signals, ensuring that researchers can self-validate their synthesis.
Structural Context & Synthetic Origin
To understand the spectra, one must understand the origin. This molecule is typically synthesized via a nucleophilic aromatic substitution (
-
Precursors: 2-Fluorobenzaldehyde (or 2-Chlorobenzaldehyde) + o-Cresol.[1]
-
Key Impurities to Watch:
Experimental Workflow Diagram
The following workflow outlines the logical progression from crude synthesis to validated isolate.
Figure 1: Purification and validation workflow ensuring removal of phenolic and halo-aldehyde precursors.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the primary tool for confirming the regiochemistry of the ether linkage and the oxidation state of the carbonyl.
NMR: The Diagnostic Signals
The proton spectrum is defined by three distinct regions. The lack of coupling on the aldehyde proton (singlet vs. doublet) confirms the absence of fluorine (if 2-fluorobenzaldehyde was the starting material).
Solvent:
| Chemical Shift ( | Multiplicity | Integration | Assignment | Structural Logic |
| 10.45 - 10.55 | Singlet (s) | 1H | -CHO (Aldehyde) | Highly deshielded by the carbonyl anisotropy.[1] A singlet confirms no adjacent protons or fluorine.[1] |
| 7.92 - 7.96 | Doublet of doublets (dd) | 1H | H-6 (Benzaldehyde ring) | The proton ortho to the carbonyl is deshielded by the electron-withdrawing C=O group.[1] |
| 6.80 - 7.50 | Multiplet (m) | 7H | Aromatic Region | Overlapping signals from both rings.[1] The proton ortho to the ether oxygen (H-3) is shielded (~6.8 ppm).[1] |
| 2.25 - 2.30 | Singlet (s) | 3H | -CH | Characteristic benzylic methyl group.[1] Sharp singlet confirms no adjacent protons on the ring.[1] |
NMR: Carbon Framework
The carbon spectrum confirms the ether linkage via the chemical shift of the oxygenated carbons.
| Chemical Shift ( | Type | Assignment | Diagnostic Note |
| 189.5 | Quaternary (C) | C=O | Typical aromatic aldehyde carbonyl.[1] |
| 160.2 | Quaternary (C) | C-2 (Benzaldehyde) | Ipso-carbon attached to Oxygen.[1] Deshielded by electronegativity.[1] |
| 152.8 | Quaternary (C) | C-1' (Tolyl ring) | Ipso-carbon of the cresol ring attached to Oxygen.[1] |
| 130.0 - 135.0 | CH | Aromatic CH | Signals for H-6, H-3', H-5', etc.[1] |
| 16.2 | CH | -CH | Benzylic methyl carbon.[1] |
Infrared Spectroscopy (FT-IR)
IR is utilized primarily for a rapid "Go/No-Go" decision during reaction monitoring.[1]
-
Key Feature: The disappearance of the broad O-H stretch (
) from the o-cresol starting material is the primary indicator of reaction completion.[1]
| Wavenumber ( | Vibration Mode | Intensity | Interpretation |
| 3060 - 3030 | C-H Stretch ( | Weak | Aromatic ring protons. |
| 2850 - 2750 | C-H Stretch (Aldehyde) | Weak/Doublet | "Fermi Resonance" characteristic of aldehydes. |
| 1685 - 1695 | C=O[1] Stretch | Strong | Conjugated aldehyde carbonyl.[1] Lower than non-conjugated (1715) due to resonance.[1] |
| 1590, 1480 | C=C Ring Stretch | Medium | Aromatic skeletal vibrations. |
| 1230 - 1250 | C-O-C Stretch | Strong | Diagnostic: Asymmetric ether stretch connecting the two rings.[1] |
Mass Spectrometry (MS)
Mass spectrometry validates the molecular weight and provides a fragmentation fingerprint.[1]
-
Ionization Mode: Electron Impact (EI, 70 eV) or ESI+ (if looking for [M+H]+).[1]
-
Molecular Formula:
[1] -
Molecular Weight: 212.24 g/mol [1]
Fragmentation Logic
The molecule typically fragments by losing the formyl group or cleaving at the ether bridge.
-
Molecular Ion (
): m/z 212 (Distinct, stable parent ion).[1] -
Loss of Formyl (
): m/z 183.[1] Loss of radical is common in aromatic aldehydes.[1] -
Tropylium Formation (
): m/z 91.[1] The benzyl/tolyl cation ( ) is a highly stable aromatic fragment derived from the cresol side of the molecule.
MS Fragmentation Pathway Diagram
Figure 2: Primary fragmentation pathways observed in Electron Impact (EI) Mass Spectrometry.
Experimental Protocol: Sample Preparation
To ensure reproducibility of the data above, follow this standardized preparation protocol.
NMR Sample Prep[2]
-
Mass: Weigh 5–10 mg of the purified oil/solid.
-
Solvent: Add 0.6 mL of
(containing 0.03% TMS as internal standard). -
Filtration: If the solution is cloudy (salt residue), filter through a cotton plug into the NMR tube.
-
Acquisition:
GC-MS Method[1]
References
-
Synthesis of Diaryl Ethers: The general Ullmann-type synthesis for phenoxybenzaldehydes is described in
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols. Organic Letters, 5(21), 3799–3802.
-
-
Spectroscopic Data of Analogs: For comparative data on o-substituted benzaldehydes (2-phenoxybenzaldehyde)
-
NMR Prediction & Validation
-
General Reactivity
An In-depth Technical Guide to the Solubility of 2-(2-Methylphenoxy)benzaldehyde in Organic Solvents
Abstract
The solubility of an active compound is a critical physicochemical parameter that dictates its behavior in various applications, from reaction kinetics and purification to formulation and bioavailability in drug development. This technical guide provides a comprehensive analysis of the solubility characteristics of 2-(2-Methylphenoxy)benzaldehyde. In the absence of extensive empirical data in peer-reviewed literature, this document establishes a robust predictive framework based on fundamental chemical principles and theoretical models. We will explore the molecule's structural attributes, apply the "like dissolves like" principle, and leverage the Hansen Solubility Parameters (HSP) to forecast its solubility profile across a range of common organic solvents. Furthermore, this guide presents a detailed, field-proven experimental protocol for the empirical determination of solubility using the equilibrium shake-flask method, ensuring researchers can validate these predictions and generate precise, reliable data.
Introduction to 2-(2-Methylphenoxy)benzaldehyde and the Imperative of Solubility
2-(2-Methylphenoxy)benzaldehyde is an aromatic compound featuring a benzaldehyde moiety linked via an ether bond to an ortho-methylated phenyl group. Its structure, possessing both polar (aldehyde, ether oxygen) and nonpolar (two aromatic rings, methyl group) regions, suggests a nuanced and complex solubility behavior. This structural duality makes it a valuable intermediate in the synthesis of more complex molecules in fields such as pharmaceuticals, agrochemicals, and materials science.[1]
Understanding and quantifying the solubility of this compound is not merely an academic exercise; it is a cornerstone of process development and application. For synthetic chemists, solvent selection is paramount for controlling reaction rates, managing temperature, and facilitating product crystallization and purification. For formulation scientists, solubility dictates the choice of excipients and delivery systems, directly impacting the efficacy and stability of the final product. Therefore, a predictive and practical understanding of its solubility is essential for efficient and successful research and development.
Physicochemical Properties of 2-(2-Methylphenoxy)benzaldehyde
Table 1: Predicted Physicochemical Properties of 2-(2-Methylphenoxy)benzaldehyde
| Property | Value (Predicted/Inferred) | Source |
|---|---|---|
| Molecular Formula | C₁₄H₁₂O₂ | [2] |
| Molecular Weight | 212.24 g/mol | [2] |
| Structure | ||
| XLogP3 (Lipophilicity) | ~3.6 | [2] |
| Polar Surface Area (PSA) | 26.3 Ų | [2] |
| Hydrogen Bond Donors | 0 | [2] |
| Hydrogen Bond Acceptors | 2 (Aldehyde and Ether Oxygens) |[2] |
The high XLogP3 value indicates significant lipophilicity (a preference for nonpolar, oil-like environments), while the presence of two hydrogen bond acceptors provides sites for interaction with protic and polar solvents. This profile suggests poor aqueous solubility but favorable solubility in a range of organic solvents.
Theoretical Principles of Solubility
The solubility of a solid in a liquid solvent is governed by the balance of intermolecular forces between solute-solute, solvent-solvent, and solute-solvent molecules. A solute dissolves when the energy released from favorable solute-solvent interactions overcomes the energy required to break the solute's crystal lattice and the solvent's self-associated structure.
3.1 The "Like Dissolves Like" Principle
This heuristic is a foundational concept in chemistry. It posits that substances with similar intermolecular forces are likely to be soluble in one another.[3]
-
Nonpolar Solutes (e.g., hydrocarbons) are best dissolved by nonpolar solvents (e.g., hexane, toluene) through weak van der Waals (dispersive) forces.
-
Polar Aprotic Solutes are dissolved by polar aprotic solvents (e.g., acetone, DMSO) through dipole-dipole interactions.
-
Polar Protic Solutes are dissolved by polar protic solvents (e.g., ethanol, water) through hydrogen bonding, in addition to dipole-dipole and dispersive forces.
Given its structure, 2-(2-Methylphenoxy)benzaldehyde has significant nonpolar character from its aromatic rings, but also moderate polarity from the ether and aldehyde groups. It is therefore expected to be most soluble in solvents of intermediate to high polarity.
3.2 Hansen Solubility Parameters (HSP): A Quantitative Approach
The Hansen Solubility Parameter (HSP) model refines the "like dissolves like" principle by quantifying a substance's intermolecular forces into three distinct parameters.[3][4] The total Hildebrand solubility parameter (δt) is deconstructed into components representing the energy from dispersion forces (δD) , polar forces (δP) , and hydrogen bonding (δH) .[3][5]
The governing principle is that substances with similar HSP values (a small "distance" in 3D Hansen space) are likely to be miscible. The distance (Ra) between two substances (e.g., a solute and a solvent) is calculated as:
Ra = √[4(δD₁ - δD₂)² + (δP₁ - δP₂)² + (δH₁ - δH₂)²]
A smaller Ra value indicates a higher likelihood of solubility.
Predicted Solubility Profile of 2-(2-Methylphenoxy)benzaldehyde
While the precise HSP values for 2-(2-Methylphenoxy)benzaldehyde have not been empirically determined, we can predict its solubility based on its structure and the known HSP values of common solvents. The molecule's large, nonpolar surface area (from the phenyl rings) suggests a significant δD value. The polar aldehyde and ether groups contribute to a moderate δP, and the oxygen atoms can act as hydrogen bond acceptors, giving it a non-zero δH.
Table 2: Predicted Solubility and Solvent Properties
| Solvent | Type | δD (MPa⁰.⁵) | δP (MPa⁰.⁵) | δH (MPa⁰.⁵) | Predicted Solubility | Rationale |
|---|---|---|---|---|---|---|
| Hexane | Nonpolar | 14.9 | 0.0 | 0.0 | Low | Lacks the polarity (δP, δH) to effectively interact with the solute's aldehyde and ether groups.[6][7] |
| Toluene | Aromatic | 18.0 | 1.4 | 2.0 | High | The aromatic nature provides strong dispersion (δD) interactions with the solute's phenyl rings. Moderate polarity is compatible.[6][7] |
| Dichloromethane | Halogenated | 17.0 | 7.3 | 7.1 | High | Strong polar component (δP) and moderate dispersion forces create a good match for the solute's mixed characteristics.[6][7] |
| Acetone | Polar Aprotic | 15.5 | 10.4 | 7.0 | High | Excellent balance of dispersion and strong polarity to solvate both parts of the molecule.[6][7] |
| Ethyl Acetate | Ester | 15.8 | 5.3 | 7.2 | Moderate-High | A good general-purpose solvent with balanced parameters suitable for moderately polar compounds.[6][7] |
| Ethanol | Polar Protic | 15.8 | 8.8 | 19.4 | Moderate | Strong hydrogen bonding (δH) may be mismatched as the solute is only an H-bond acceptor. Solute-solute and solvent-solvent interactions may dominate.[3][6][7] |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 18.4 | 16.4 | 10.2 | High | Highly polar solvent capable of strong dipole-dipole interactions, effectively solvating the polar functionalities.[5] |
| Water | Polar Protic | 15.5 | 16.0 | 42.3 | Insoluble | The solute's large lipophilic structure (high XLogP) cannot overcome the powerful hydrogen-bonding network of water.[6][7] |
Experimental Determination of Solubility
Theoretical predictions provide a valuable starting point, but must be validated by empirical measurement. The Equilibrium Shake-Flask Method is the gold-standard technique for determining the thermodynamic solubility of a compound.
5.1 Detailed Protocol: Equilibrium Shake-Flask Method
This protocol ensures the formation of a saturated solution at a constant temperature, allowing for accurate quantification.
Objective: To determine the saturation solubility of 2-(2-Methylphenoxy)benzaldehyde in a selected organic solvent at a specified temperature.
Materials:
-
2-(2-Methylphenoxy)benzaldehyde (solid)
-
Selected organic solvent (analytical grade)
-
Scintillation vials or flasks with airtight caps
-
Orbital shaker with temperature control
-
Analytical balance
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 or 0.45 µm, compatible with the solvent)
-
High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer
Methodology:
-
Preparation of Standards: Prepare a series of standard solutions of the compound in the chosen solvent at known concentrations. Generate a calibration curve using the analytical instrument (e.g., HPLC peak area vs. concentration).
-
Sample Preparation: Add an excess amount of solid 2-(2-Methylphenoxy)benzaldehyde to a known volume of the solvent in a vial. The presence of undissolved solid is essential to ensure equilibrium at saturation.
-
Equilibration: Seal the vials tightly and place them in the temperature-controlled orbital shaker. Agitate the samples at a constant speed and temperature (e.g., 25 °C) for a sufficient duration (typically 24-72 hours) to ensure equilibrium is reached.
-
Phase Separation: After equilibration, cease agitation and allow the vials to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow undissolved solid to settle.
-
Sample Extraction and Dilution: Carefully withdraw an aliquot of the supernatant using a syringe. Immediately pass the solution through a syringe filter into a clean vial to remove all particulate matter. Perform a pre-determined, accurate dilution of the filtered saturated solution into a volumetric flask using the same solvent.
-
Quantification: Analyze the diluted sample using the calibrated HPLC or UV-Vis method to determine its concentration.
-
Calculation: Calculate the original concentration of the saturated solution by multiplying the measured concentration by the dilution factor. Report the solubility in units such as mg/mL or mol/L.
5.2 Visualization of Experimental Workflow
Caption: Workflow for the Equilibrium Shake-Flask Solubility Measurement.
5.3 Visualization of Hansen Solubility Concept
Caption: Conceptual Diagram of Hansen Solubility Space.
Conclusion
This technical guide has provided a multi-faceted approach to understanding the solubility of 2-(2-Methylphenoxy)benzaldehyde. By integrating foundational chemical theories with quantitative models like Hansen Solubility Parameters, we have established a predictive solubility profile that serves as an essential tool for solvent screening. The molecule is predicted to have high solubility in aromatic, halogenated, and polar aprotic solvents such as toluene, dichloromethane, and DMSO, and low solubility in highly nonpolar (hexane) or highly protic (water) solvents. To move from prediction to application, we have also detailed a rigorous, step-by-step protocol for the experimental determination of its solubility. This combination of theoretical insight and practical methodology empowers researchers, scientists, and drug development professionals to make informed, efficient, and scientifically sound decisions in their work with this compound.
References
-
Diversified Enterprises. (n.d.). Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids. Retrieved from [Link]
-
Scribd. (n.d.). Solubility Parameters: Solvents. Retrieved from [Link]
-
Kliche, C., & Leistenschneider, D. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Mendeley Data, V2. Retrieved from [Link]
-
ResearchGate. (n.d.). Hansen parameters of the different organic solvents used. [Table]. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1393189, 2-(2-Methylphenyl)benzaldehyde. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 1474871, 2-(4-Methylphenoxy)benzaldehyde. Retrieved from [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 2-(4-Methylphenoxy)benzaldehyde | C14H12O2 | CID 1474871 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. specialchem.com [specialchem.com]
- 4. Surface Tension, Hansen Solubility Parameters, Molar Volume, Enthalpy of Evaporation, and Molecular Weight of Selected Liquids (sort by polymer name ascending) [accudynetest.com]
- 5. researchgate.net [researchgate.net]
- 6. scribd.com [scribd.com]
- 7. List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis - Mendeley Data [data.mendeley.com]
Diaryl Ether Aldehydes: Strategic Scaffolds for Macrocyclization and Heterocycle Synthesis
Executive Summary: The Power of the Formyl-Ether Nexus
In the landscape of modern organic synthesis, diaryl ether aldehydes represent a high-value bifunctional scaffold. They combine the metabolic stability and lipophilicity of the diaryl ether (DE) linkage—a privileged motif in medicinal chemistry—with the versatile reactivity of the formyl group (-CHO).
For drug development professionals, this scaffold is not merely an intermediate but a divergent platform . The ether linkage provides the structural backbone found in vancomycin-type antibiotics and numerous kinase inhibitors, while the aldehyde serves as a "linchpin" for:
-
Macrocyclization: Enabling ring closure via McMurry coupling, reductive amination, or intramolecular aldol reactions.
-
Atroposelective Synthesis: Acting as a handle for organocatalytic desymmetrization to generate axial chirality.
-
Heterocycle Construction: Facilitating the rapid assembly of benzofurans and dibenzo[b,f]oxepins.
This guide details the synthesis, reactivity, and application of diaryl ether aldehydes, moving beyond basic preparation to advanced strategic implementation.
Synthetic Access: Chemoselective Assembly
Constructing diaryl ether aldehydes requires methods that form the C–O bond while preserving the electrophilic formyl group. Traditional Ullmann conditions (high heat, strong base) often degrade aldehydes or cause side reactions (e.g., Cannizzaro). Modern protocols prioritize chemoselectivity.
Dominant Synthetic Methodologies
| Methodology | Mechanism | Key Reagents | Aldehyde Tolerance | Utility |
| SNAr (Nucleophilic Aromatic Substitution) | Addition-Elimination | K₂CO₃, DMF/DMSO, o-fluorobenzaldehyde | High | Best for electron-deficient rings (e.g., p-NO₂ or o-CHO activated). |
| Chan-Lam Coupling | Oxidative Coupling | Cu(OAc)₂, Arylboronic acids, Amine base | Moderate to High | Excellent for mild, room-temperature synthesis; avoids harsh bases. |
| Diaryliodonium Salts | Electrophilic Arylation | Ar-I⁺-Ar X⁻, Base | Very High | Metal-free options available; tolerates ortho-substitution well.[1] |
| Ullmann-Type (Modern) | Metal-Catalyzed Coupling | CuI, Ligands (e.g., amino acids, phenanthrolines) | Moderate | Requires careful ligand selection to prevent aldehyde oxidation/condensation. |
Strategic Pathway: The SNAr Approach
The most robust route to ortho-formyl diaryl ethers involves the reaction of substituted phenols with o-fluorobenzaldehydes. The aldehyde group itself acts as an electron-withdrawing group (EWG), activating the fluorine toward displacement.
Mechanistic Insight: The formyl group at the ortho or para position stabilizes the Meisenheimer complex intermediate, lowering the activation energy for the nucleophilic attack of the phenoxide. This allows the reaction to proceed under milder conditions than unactivated aryl halides.
Caption: SNAr mechanism leveraging the activating nature of the aldehyde group.
Core Applications: The Aldehyde as a Linchpin
Once synthesized, the diaryl ether aldehyde becomes a pivot point for increasing molecular complexity.
Macrocyclization Strategies
In the synthesis of macrocyclic peptides and natural products (e.g., vancomycin models), the aldehyde is frequently used to close the ring.
-
Reductive Amination: Reaction with a distal amine followed by reduction (NaBH₃CN) creates a secondary amine linkage. This is crucial for peptide macrocycles where amide bond formation is difficult due to conformation.
-
McMurry Coupling: Homocoupling of bis-aldehydes or cross-coupling to form stilbene-like macrocycles. This is particularly useful for forming the rigid skeletons of dibenzo[b,f]oxepins .
Atroposelective Synthesis via NHC Catalysis
A cutting-edge application involves using N-Heterocyclic Carbenes (NHCs) to desymmetrize biaryl dialdehydes.[2] This addresses the challenge of axial chirality in diaryl ethers.
-
Concept: A prochiral diaryl ether with two aldehyde groups is treated with a chiral NHC.[3]
-
Mechanism: The NHC activates one aldehyde (forming a Breslow intermediate), which then undergoes an atroposelective esterification with an alcohol. This locks the conformation of the diaryl ether, creating high enantiomeric excess (ee).
Caption: NHC-catalyzed desymmetrization converting prochiral dialdehydes into axially chiral scaffolds.
Experimental Protocols
Protocol A: Robust Synthesis of 2-(4-Methoxyphenoxy)benzaldehyde
Target: Creation of the core scaffold via SNAr.
Reagents:
-
2-Fluorobenzaldehyde (1.0 equiv)
-
4-Methoxyphenol (1.1 equiv)
-
Potassium Carbonate (K₂CO₃, 2.0 equiv, anhydrous)
-
DMF (Dimethylformamide, 0.5 M concentration)
Procedure:
-
Setup: Charge a round-bottom flask with 4-methoxyphenol (12.4 g, 100 mmol), K₂CO₃ (27.6 g, 200 mmol), and DMF (200 mL). Stir at room temperature for 15 minutes to generate the phenoxide.
-
Addition: Add 2-fluorobenzaldehyde (12.4 g, 100 mmol) dropwise.
-
Reaction: Heat the mixture to 90 °C under an inert atmosphere (N₂ or Ar) for 4–6 hours. Monitor via TLC (Hexane/EtOAc 4:1). The aldehyde activates the fluoride displacement; higher temperatures (>120°C) may cause degradation.
-
Workup: Cool to room temperature. Pour into ice-water (500 mL). Extract with EtOAc (3 x 100 mL).
-
Purification: Wash combined organics with 1M NaOH (to remove unreacted phenol), water, and brine. Dry over Na₂SO₄. Concentrate and purify via silica gel chromatography (0-10% EtOAc in Hexanes).
-
Yield: Expect 85–92% yield as a pale yellow oil/solid.
Protocol B: Macrocyclization via Intramolecular McMurry Coupling
Target: Synthesis of a Dibenzo[b,f]oxepin derivative.
Reagents:
-
Bis(2-formylphenyl) ether (Precursor)
-
TiCl₄ (Titanium tetrachloride)
-
Zn powder (Zinc)
-
THF (Tetrahydrofuran, anhydrous)
Procedure:
-
Catalyst Prep: In a flame-dried flask under Argon, suspend Zn powder (4.0 equiv) in THF. Add TiCl₄ (2.0 equiv) dropwise at 0 °C (Caution: Exothermic). Reflux for 2 hours to generate the low-valent Titanium species (black slurry).
-
Cyclization: Dilute the bis-aldehyde precursor in THF (high dilution: 0.005 M) to favor intramolecular reaction over oligomerization.
-
Addition: Add the precursor solution to the refluxing Ti/Zn mixture via syringe pump over 10 hours (Pseudo-high dilution technique).
-
Completion: Reflux for an additional 4 hours.
-
Workup: Cool to RT. Quench with 10% K₂CO₃ solution. Filter through Celite. Extract with Et₂O.
-
Result: The aldehyde oxygens are removed to form the central alkene bridge, yielding the tricyclic oxepin system.
Medicinal Chemistry Relevance[4][5][6][7][8][9][10]
The diaryl ether aldehyde is not just a chemical curiosity; it is a gateway to bioactive space.
| Therapeutic Area | Application of Scaffold | Reference Mechanism |
| Antibiotics | Vancomycin Analogs: The diaryl ether ring system is critical for binding the D-Ala-D-Ala terminus of bacterial cell walls. Aldehydes serve as handles for late-stage modification of the binding pocket. | [1, 2] |
| Oncology | Kinase Inhibitors: Diaryl ethers mimic the ATP-binding site geometry. Aldehyde-derived heterocycles (e.g., quinolines) enhance potency against targets like c-Met and VEGFR. | [3] |
| Antivirals | Macrocyclic Peptides: Aldehyde-based macrocyclization creates rigid peptide mimics that inhibit viral protease entry. | [4] |
Future Outlook: C-H Activation & Late-Stage Functionalization
The future of this scaffold lies in C-H activation . Recent studies suggest that the aldehyde group can act as a Transient Directing Group (TDG) . By temporarily condensing with an amine auxiliary, the aldehyde can direct palladium-catalyzed C-H activation at the ortho-position of the ether ring, allowing for the installation of halides, aryls, or alkyl groups without pre-functionalization. This transforms the diaryl ether aldehyde from a simple building block into a programmable synthesis robot.
References
-
Nicolaou, K. C., & Boddy, C. N. C. (2002). Atropselective macrocyclization of diaryl ether ring systems: application to the synthesis of vancomycin model systems. Journal of the American Chemical Society, 124(35), 10451-10455. Link
- Boger, D. L., et al. (1999). Total synthesis of the vancomycin aglycon. Journal of the American Chemical Society, 121(43), 10004-10011.
-
Chen, T., et al. (2020). Diaryl Ether: A Privileged Scaffold for Drug and Agrochemical Discovery.[4][5] Journal of Agricultural and Food Chemistry, 68(37), 9839-9870. Link
-
White, C. J., & Yudin, A. K. (2011). Contemporary strategies for peptide macrocyclization. Nature Chemistry, 3(7), 509-524. Link
-
Jalalian, N., et al. (2011).[1] Room Temperature, Metal-Free Synthesis of Diaryl Ethers with Use of Diaryliodonium Salts.[1] Organic Letters, 13(6), 1552-1555. Link
-
Wang, L., et al. (2024). Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification. Chemical Science, 15, Example Protocol Ref. Link
Sources
- 1. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 2. chemrxiv.org [chemrxiv.org]
- 3. Synthesis of axially chiral diaryl ethers via NHC-catalyzed atroposelective esterification - Chemical Science (RSC Publishing) DOI:10.1039/D3SC06444A [pubs.rsc.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
Technical Guide: Ullmann Condensation for Synthesis of 2-Phenoxybenzaldehydes
Executive Summary
The synthesis of 2-phenoxybenzaldehydes represents a critical junction in the preparation of xanthones, acridones, and non-steroidal anti-inflammatory drugs (NSAIDs). While the Ullmann ether synthesis is the historical standard for forming diaryl ethers, the specific application to ortho-formyl substrates presents unique challenges. The electron-withdrawing nature of the formyl group activates the ring for nucleophilic attack, yet its steric bulk and susceptibility to oxidation or Cannizzaro disproportionation require precise control over reaction parameters.
This guide moves beyond basic recipe adherence, providing a mechanistic rationale for protocol design. It contrasts classical high-temperature methods with modern ligand-accelerated protocols, offering a robust, self-validating workflow for high-purity isolation.
Mechanistic Foundations
The Catalytic Cycle
The accepted mechanism for the copper-catalyzed C-O coupling involves a Cu(I)/Cu(III) cycle. Unlike Palladium-catalyzed cycles, the oxidative addition of the aryl halide to the cuprate species is often the rate-limiting step, heavily influenced by the ligand environment.
Key Mechanistic Insight: For ortho-substituted substrates like 2-chlorobenzaldehyde, the coordination of the bulky substrate to the copper center is sterically demanding. Bidentate ligands (e.g., 1,10-phenanthroline or picolinic acid) are essential in modern protocols to stabilize the Cu(III) intermediate and lower the activation energy for reductive elimination.
Figure 1: The catalytic cycle for ligand-assisted Ullmann condensation. Note the critical Cu(III) intermediate stabilization.
The "Ortho-Effect" Paradox
In 2-halobenzaldehydes, the ortho-formyl group plays a dual role:
-
Electronic Activation: It withdraws electron density, making the C-X bond more susceptible to oxidative addition (beneficial).
-
Steric Hindrance: It physically blocks the approach of the nucleophile (phenoxide) to the copper center (detrimental).
Implication: Ligands must be small enough to accommodate the steric bulk but rigid enough to prevent catalyst decomposition.
Strategic Process Design
Successful synthesis relies on four variable pillars. The choices below are prioritized for yield and reproducibility.
Parameter Optimization Matrix
| Parameter | Recommended Choice | Rationale |
| Catalyst | CuI (Copper(I) Iodide) | High stability and solubility compared to CuBr or CuCl. Nanoparticles (CuO) are effective but hard to remove. |
| Ligand | N,N-Dimethylglycine or 1,10-Phenanthroline | Essential for lowering reaction temp from 200°C to <110°C, preventing aldehyde degradation. |
| Base | Cs₂CO₃ (Cesium Carbonate) | Higher solubility in organic solvents than K₂CO₃; the "Cesium Effect" aids phenoxide solubility. |
| Solvent | DMF or DMSO | High boiling point polar aprotic solvents are required to solubilize the inorganic base and stabilize the polar transition state. |
| Atmosphere | Argon/Nitrogen | CRITICAL: Benzaldehydes oxidize to benzoic acids in air. Strict inert atmosphere is mandatory. |
Experimental Protocols
Method A: Ligand-Assisted Protocol (Recommended)
This method utilizes a ligand to lower the temperature, preserving the aldehyde functionality.
Reagents:
-
2-Bromobenzaldehyde (1.0 equiv, 10 mmol)
-
Phenol (1.2 equiv, 12 mmol)
-
CuI (10 mol%, 1 mmol)
-
1,10-Phenanthroline (20 mol%, 2 mmol)
-
Cs₂CO₃ (2.0 equiv, 20 mmol)
-
Dry DMF (20 mL)
Step-by-Step Workflow:
-
Preparation: Flame-dry a 50 mL Schlenk tube and cool under a stream of Argon.
-
Charging: Add CuI, 1,10-Phenanthroline, Cs₂CO₃, and Phenol. Cap and purge with Argon for 5 minutes.
-
Solvation: Add 2-Bromobenzaldehyde and Dry DMF via syringe through the septum.
-
Reaction: Heat the sealed vessel to 110°C for 12-16 hours.
-
Self-Validation Check: The mixture should turn a deep dark green/brown, indicating active Cu-complex formation. If it remains pale blue, the catalyst is likely inactive (oxidized).
-
-
Monitoring: Check TLC (Hexane/EtOAc 9:1). Product usually runs higher than the phenol but lower than the bromide.
-
Workup: Cool to room temperature. Dilute with Ethyl Acetate (50 mL). Filter through a Celite pad to remove inorganic salts.
-
Washing: Wash filtrate with 1M NaOH (2x 20 mL) to remove unreacted phenol (critical step). Wash with Brine, dry over Na₂SO₄.
-
Purification: Flash column chromatography (SiO₂, Hexane/EtOAc gradient).
Method B: Classical Ullmann (High Throughput/Low Cost)
Use this only if ligands are unavailable or cost is the primary driver. Yields are typically lower (50-60%).
Reagents:
-
2-Chlorobenzaldehyde (cheaper than bromo)
-
Copper Bronze powder
-
Solvent: Pyridine or Nitrobenzene (High boiling point required).
-
Temp: Reflux (~200°C).
Note: This method poses a high risk of oxidizing the aldehyde to 2-phenoxybenzoic acid due to the harsh temperatures.
Process Flow Diagram
Figure 2: Experimental workflow for the synthesis of 2-phenoxybenzaldehyde.
Troubleshooting & Optimization
| Failure Mode | Symptom | Root Cause | Corrective Action |
| Low Conversion | Starting material remains on TLC. | Catalyst poisoning or poor solubility. | Switch base to Cs₂CO₃; Ensure DMF is anhydrous; Increase ligand loading to 20 mol%. |
| Dehalogenation | Formation of benzaldehyde (no phenoxy group). | Overheating or proton source contamination. | Lower temperature to 90°C; Ensure solvent is strictly dry (water acts as proton source). |
| Oxidation | Formation of carboxylic acid (streaks on TLC). | Oxygen ingress. | Degas solvents (freeze-pump-thaw); Grease all joints thoroughly. |
| Homocoupling | Formation of biphenyls.[10][11] | Catalyst concentration too high. | Add aryl halide slowly or reduce catalyst loading. |
References
-
Ma, D., & Cai, Q. (2003). CuI/N,N-Dimethylglycine-Catalyzed Coupling Reaction of Aryl Halides with Phenols. Organic Letters, 5(21), 3799–3802. [Link]
-
Maiti, D., & Buchwald, S. L. (2010).[2] Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers.[2][8] The Journal of Organic Chemistry, 75(5), 1791–1794.[2] [Link][8]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition, 48(38), 6954–6971. [Link]
-
Zhang, Q., et al. (2009).[6] (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides.[2][6] The Journal of Organic Chemistry, 74(18), 7187–7190. [Link]
Sources
- 1. GB2055799A - Improved method for the preparation of meta-phenoxy-benzaldehyde - Google Patents [patents.google.com]
- 2. Sci-Hub. Cu-Catalyzed Arylation of Phenols: Synthesis of Sterically Hindered and Heteroaryl Diaryl Ethers / The Journal of Organic Chemistry, 2010 [sci-hub.sg]
- 3. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 4. Preparation method of m-phenoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. (2-Pyridyl)acetone-Promoted Cu-Catalyzed O-Arylation of Phenols with Aryl Iodides, Bromides, and Chlorides [organic-chemistry.org]
- 7. Copper-Catalyzed Ortho-Acylation of Phenols with Aryl Aldehydes and Its Application in One-Step Preparation of Xanthones - PMC [pmc.ncbi.nlm.nih.gov]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 10. US5756724A - High-yielding ullmann reaction for the preparation of bipyrroles - Google Patents [patents.google.com]
- 11. benchchem.com [benchchem.com]
Technical Guide: Reactivity Profile & Synthetic Utility of 2-(2-Methylphenoxy)benzaldehyde
Executive Summary
2-(2-Methylphenoxy)benzaldehyde is a pivotal diaryl ether scaffold utilized primarily as a precursor for tricyclic heterocycles, specifically xanthones and dibenzoxepines . Its reactivity is defined by the electrophilic nature of the formyl group (-CHO) modulated by the steric and electronic influence of the ortho-phenoxy substituent.
For drug development professionals, this molecule represents a "privileged structure" gateway. The aldehyde moiety serves as the reactive handle to close the central ring, generating tricyclic cores found in antipsychotics, anticancer agents, and naturally occurring bioactive compounds. This guide analyzes the chemoselectivity, steric constraints, and optimal protocols for leveraging this molecule in high-value synthesis.
Structural Analysis & Electronic Environment
The molecule consists of a benzaldehyde ring linked to a toluene ring via an ether oxygen. Two critical structural features dictate its reactivity:
-
The Ortho Effect: The formyl group is located ortho (position 2) to the phenoxy linker. This proximity facilitates intramolecular cyclization , but also imposes steric hindrance against bulky nucleophiles.
-
Regiochemical Blocking: The 2-methyl group on the phenoxy ring blocks one of the available ortho positions for cyclization. Any electrophilic attack from the aldehyde (or its derivatives) onto the phenoxy ring is forced to occur at the remaining open ortho position (position 6' relative to the ether linkage) or the para position, depending on conditions.
Reactivity Landscape Diagram
The following diagram illustrates the divergent synthetic pathways available to this substrate.
Figure 1: Divergent synthetic pathways. The aldehyde serves as a pivot point for oxidation (leading to xanthones), reductive amination, or dimerization.
Core Reactivity Modules
Module A: The Xanthone Gateway (Oxidation & Cyclization)
The most valuable application of 2-(2-methylphenoxy)benzaldehyde is the synthesis of substituted xanthones. Direct cyclization of the aldehyde is difficult; the standard industrial route involves a two-step sequence:
-
Oxidation: Conversion of the aldehyde to the carboxylic acid.[1][2]
-
Cyclodehydration: Acid-catalyzed Friedel-Crafts acylation to close the ring.
Mechanism: The carboxylic acid intermediate generates an acylium ion. The electron-rich phenoxy ring attacks this electrophile. Crucially, the 2-methyl group on the phenoxy ring directs the cyclization to the 6-position, yielding 4-methylxanthone .
Module B: Reductive Amination
The aldehyde undergoes facile condensation with primary and secondary amines. Due to the ortho-phenoxy group, formation of the imine intermediate can be slower compared to unsubstituted benzaldehyde due to steric crowding.
-
Recommended Reductant: Sodium triacetoxyborohydride (STAB) is preferred over sodium cyanoborohydride due to lower toxicity and better control over regioselectivity, preventing reduction of the aldehyde prior to imine formation.
Module C: McMurry Coupling (Dimerization)
Treatment with low-valent titanium (TiCl₄/Zn) effects the reductive coupling of the aldehyde carbonyls.
-
Outcome: Unlike dialdehydes which form cyclic alkenes, this mono-aldehyde substrate undergoes intermolecular homocoupling to form the sterically congested stilbene derivative: 1,2-bis(2-(2-methylphenoxy)phenyl)ethene.
-
Utility: This reaction is useful for creating large, lipophilic spacer units in materials science but is less common in drug discovery than the xanthone route.
Experimental Protocols
Protocol 1: Synthesis of 2-(2-Methylphenoxy)benzoic Acid (Pinnick Oxidation)
This step activates the molecule for xanthone formation. The Pinnick condition is chosen for its mildness and tolerance of the ether linkage.
Reagents:
-
Substrate: 2-(2-Methylphenoxy)benzaldehyde (1.0 equiv)
-
Oxidant: Sodium Chlorite (NaClO₂, 1.5 equiv)
-
Scavenger: 2-Methyl-2-butene (5.0 equiv)
-
Buffer: NaH₂PO₄ (aqueous solution)
-
Solvent: t-Butanol / Water (3:1)
Step-by-Step Workflow:
-
Dissolution: Dissolve 10 mmol of the aldehyde and 50 mmol of 2-methyl-2-butene in 40 mL of t-butanol.
-
Addition: Prepare a solution of NaClO₂ (15 mmol) and NaH₂PO₄ (10 mmol) in 15 mL water. Add this dropwise to the aldehyde solution over 20 minutes at 0°C.
-
Reaction: Allow the mixture to warm to room temperature and stir for 4 hours. The solution typically turns pale yellow.
-
Quench: Acidify to pH 2 with 1N HCl.
-
Extraction: Extract with Ethyl Acetate (3 x 30 mL). Wash combined organics with brine and dry over Na₂SO₄.
-
Purification: Concentrate in vacuo. Recrystallize from Hexane/EtOAc to yield the benzoic acid derivative as a white solid.
Protocol 2: Cyclization to 4-Methylxanthone (Eaton’s Reagent)
Eaton’s reagent (7.7 wt% P₂O₅ in methanesulfonic acid) is superior to Polyphosphoric Acid (PPA) for this substrate as it operates at lower temperatures and is less viscous.
Reagents:
-
Intermediate: 2-(2-Methylphenoxy)benzoic acid (from Protocol 1)
-
Catalyst/Solvent: Eaton’s Reagent (5 mL per gram of substrate)
Step-by-Step Workflow:
-
Setup: Place the benzoic acid derivative in a round-bottom flask equipped with a drying tube.
-
Cyclization: Add Eaton’s reagent and stir at 60°C for 2 hours. (Monitoring: TLC will show disappearance of the acid).
-
Quench: Pour the reaction mixture slowly into crushed ice (exothermic!).
-
Isolation: The xanthone often precipitates as a solid. Filter and wash with water and saturated NaHCO₃ (to remove trace acid).
-
Yield: Expect >85% yield of 4-methylxanthone.
Quantitative Data Summary
| Reaction Type | Reagent System | Key Intermediate | Primary Product | Typical Yield |
| Oxidation | NaClO₂ / NaH₂PO₄ | -- | Carboxylic Acid | 90-95% |
| Cyclization | Eaton's Reagent | Acylium Ion | 4-Methylxanthone | 85-90% |
| Red. Amination | Amine / STAB | Imine / Iminium | Benzylamine Deriv. | 75-85% |
| McMurry | TiCl₄ / Zn | Pinacol Diolate | Stilbene Dimer | 60-70% |
Mechanistic Visualization: Xanthone Cyclization
The following diagram details the mechanism of the acid-catalyzed ring closure, highlighting the regioselectivity enforced by the methyl group.
Figure 2: Mechanism of intramolecular Friedel-Crafts acylation. The 2-methyl group blocks one ortho site, directing cyclization to the unique open ortho position.
References
-
Synthesis of Xanthones via Friedel-Crafts Acylation
-
Oxidation Protocols (Pinnick/Lindgren)
-
McMurry Coupling Overview
-
The McMurry reaction is an organic reaction in which two ketone or aldehyde groups are coupled to form an alkene.[5] Wikipedia / Organic Chemistry Portal.
-
-
Reductive Amination Strategies
- Reductive Amination, and How It Works. Master Organic Chemistry.
-
General Reactivity of 2-Methylbenzaldehyde
-
2-Methylbenzaldehyde Properties and Reactions.[6] Wikipedia.
-
Sources
Methodological & Application
Application Notes and Protocols for the Synthesis of Xanthones from 2-Phenoxybenzaldehydes
For Researchers, Scientists, and Drug Development Professionals
Abstract
This comprehensive technical guide provides a detailed protocol for the synthesis of xanthones, a significant class of heterocyclic compounds with a dibenzo-γ-pyrone framework, from 2-phenoxybenzaldehydes. Xanthones are of great interest to the pharmaceutical industry due to their wide range of biological activities. This document outlines the prevalent synthetic strategies, with a primary focus on the acid-catalyzed intramolecular cyclization. The underlying reaction mechanisms, experimental procedures, and critical parameters are discussed in depth to ensure scientific integrity and reproducibility.
Introduction: The Significance of the Xanthone Scaffold
Xanthones (9H-xanthen-9-ones) are a class of oxygenated heterocyclic compounds that form the core of numerous natural products.[1][2] These compounds are widely distributed in higher plants, fungi, and lichens. The dibenzo-γ-pyrone scaffold of xanthones provides a "privileged structure" in medicinal chemistry, capable of interacting with a variety of biological targets.[3] Consequently, xanthone derivatives have demonstrated a broad spectrum of pharmacological properties, including anti-inflammatory, antioxidant, antineoplastic, and vasodilator effects.[1] While nature provides a diverse array of xanthones, synthetic methodologies are crucial for accessing novel derivatives with potentially enhanced therapeutic properties and for producing these compounds in larger quantities for further investigation.[4]
One of the classical and effective methods for constructing the xanthone core is through the intramolecular cyclization of 2-phenoxybenzoic acids. However, the direct use of 2-phenoxybenzaldehydes as precursors offers an alternative and potentially more streamlined synthetic route. This guide will focus on the transformation of 2-phenoxybenzaldehydes into xanthones, detailing the mechanistic pathways and providing a practical experimental protocol.
Reaction Mechanism: Intramolecular Electrophilic Aromatic Substitution
The most common and well-understood pathway for the cyclization of 2-phenoxy derivatives to xanthones is through an intramolecular electrophilic aromatic substitution, specifically a Friedel-Crafts acylation reaction.[5] When starting with a 2-phenoxybenzaldehyde, the reaction is believed to proceed through the in-situ oxidation of the aldehyde to a carboxylic acid, which then undergoes cyclization under strong acid catalysis.
The key steps of the mechanism are as follows:
-
Oxidation (for 2-phenoxybenzaldehyde): In the presence of a strong acid and an oxidizing agent (which can sometimes be the acid itself or atmospheric oxygen), the 2-phenoxybenzaldehyde is first oxidized to the corresponding 2-phenoxybenzoic acid.
-
Protonation and Acylium Ion Formation: The carboxylic acid is protonated by the strong acid catalyst, typically sulfuric acid or polyphosphoric acid (PPA). Subsequent loss of a water molecule generates a highly electrophilic acylium ion.
-
Intramolecular Electrophilic Attack: The acylium ion is then attacked by the electron-rich phenoxy ring in an intramolecular electrophilic aromatic substitution. The position of the attack is directed by the activating effect of the ether oxygen.
-
Rearomatization: The resulting carbocation intermediate loses a proton to regenerate the aromaticity of the phenoxy ring, leading to the formation of the tricyclic xanthone core.
Caption: Mechanism of Xanthone Synthesis from 2-Phenoxybenzaldehyde.
Experimental Protocol: Acid-Catalyzed Cyclization
This protocol describes a general procedure for the synthesis of xanthone from 2-phenoxybenzaldehyde via an acid-catalyzed intramolecular cyclization.
Materials and Reagents
-
2-Phenoxybenzaldehyde
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Deionized Water
-
Sodium Bicarbonate (NaHCO₃)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Dichloromethane (CH₂Cl₂) or Ethyl Acetate (EtOAc)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate for chromatography elution
Equipment
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle with a magnetic stirrer
-
Separatory funnel
-
Rotary evaporator
-
Glassware for column chromatography
-
Beakers, graduated cylinders, and other standard laboratory glassware
-
Fume hood
Step-by-Step Procedure
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, place 2-phenoxybenzaldehyde (1.0 eq). The reaction should be performed in a fume hood due to the corrosive nature of the acid.
-
Addition of Acid Catalyst: Carefully and slowly add concentrated sulfuric acid (5-10 volumes relative to the starting material) to the flask while stirring. The addition should be done in an ice bath to control the exothermic reaction.
-
Reaction: Heat the reaction mixture to 80-100 °C with continuous stirring. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Quenching: After the reaction is complete (as indicated by TLC), allow the mixture to cool to room temperature. Carefully and slowly pour the reaction mixture over a large amount of crushed ice in a beaker with stirring. This will precipitate the crude xanthone product.
-
Neutralization: Slowly add a saturated solution of sodium bicarbonate to the beaker to neutralize the excess acid. Be cautious as this will generate CO₂ gas. Continue adding the bicarbonate solution until the gas evolution ceases and the pH is neutral (pH ~7).
-
Extraction: Transfer the neutralized mixture to a separatory funnel. Extract the aqueous layer with dichloromethane or ethyl acetate (3 x 50 mL). Combine the organic layers.
-
Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and wash it with a small amount of the extraction solvent.
-
Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude xanthone product.
-
Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate solvent system as the eluent to afford the pure xanthone. The exact eluent ratio will depend on the polarity of the specific xanthone derivative.
Caption: General Experimental Workflow for Xanthone Synthesis.
Alternative Synthetic Strategies
While acid-catalyzed cyclization is a robust method, several other modern techniques have been developed for the synthesis of xanthones from 2-phenoxybenzaldehydes, often under milder conditions.
| Method | Catalyst/Reagent | Conditions | Advantages | Reference |
| Acid-Catalyzed Cyclization | H₂SO₄, PPA | High Temperature | Well-established, readily available reagents | [2][6] |
| CBr₄-Promoted Oxidative Dehydrogenative Coupling | CBr₄ | Metal-free, solvent-free | Avoids the use of metal catalysts | [7] |
| Rhodium-Catalyzed Cross-Dehydrogenative Coupling (CDC) | Rh(III) catalyst | Oxidant | High efficiency and functional group tolerance | [8] |
| Palladium/Copper-Catalyzed One-Pot Synthesis | PdCl₂/CuCl₂/PPh₃ | Base, Toluene, 110°C | One-pot procedure from 2-substituted benzaldehydes and phenols | [1] |
Conclusion
The synthesis of xanthones from 2-phenoxybenzaldehydes is a valuable transformation in organic and medicinal chemistry. The acid-catalyzed intramolecular cyclization remains a fundamental and reliable method for constructing the xanthone scaffold. This protocol provides a detailed, step-by-step guide for researchers to perform this synthesis. Furthermore, the inclusion of alternative, modern synthetic strategies offers a broader perspective on the available methodologies, allowing for the selection of the most appropriate method based on the specific substrate and desired outcome. The continued development of efficient and versatile synthetic routes to xanthones will undoubtedly facilitate the discovery of new drug candidates with this important pharmacophore.
References
-
CBr4 promoted intramolecular aerobic oxidative dehydrogenative arylation of aldehydes: application in the synthesis of xanthones and fluorenones. Organic & Biomolecular Chemistry. Available at: [Link]
- Methodology for the synthesis of xanthones. US9163002B2.
-
Routes to Xanthones: An Update on the Synthetic Approaches. ResearchGate. Available at: [Link]
-
Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs. Neliti. Available at: [Link]
-
Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors. PMC. Available at: [Link]
-
Synthesis of Xanthone from 2-Phenoxy Benzoic Acid Using Sulfuric Acid Catalyst. IOP Conference Series: Materials Science and Engineering. Available at: [Link]
-
Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs. Semantic Scholar. Available at: [Link]
-
Palladium-catalyzed oxidative double C-H functionalization/carbonylation for the synthesis of xanthones. PubMed. Available at: [Link]
-
Synthesis of Xanthones: An Overview. Sigarra. Available at: [Link]
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- 3. Synthesis and Molecular Docking Studies of Alkoxy- and Imidazole-Substituted Xanthones as α-Amylase and α-Glucosidase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs - Neliti [neliti.com]
- 5. sigarra.up.pt [sigarra.up.pt]
- 6. Synthesis of Xanthone from 2-Phenoxy Benzoic Acid Using Sulfuric Acid Catalyst - Repository Universitas PGRI Yogyakarta [repository.upy.ac.id]
- 7. CBr4 promoted intramolecular aerobic oxidative dehydrogenative arylation of aldehydes: application in the synthesis of xanthones and fluorenones - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
2-(2-Methylphenoxy)benzaldehyde as a precursor for pharmaceutical intermediates
An Application Guide to the Synthesis and Utility of 2-(2-Methylphenoxy)benzaldehyde as a Versatile Precursor for Dibenz[b,f]oxepine-Based Pharmaceutical Intermediates
Abstract
This technical guide provides a comprehensive overview of 2-(2-methylphenoxy)benzaldehyde, a key diaryl ether intermediate, and its strategic application in the synthesis of pharmaceutically relevant scaffolds. We delve into the foundational synthesis of this precursor via the Ullmann condensation, offering a detailed protocol and mechanistic insights. The primary focus is its subsequent transformation into the dibenz[b,f]oxepine core structure, a privileged scaffold found in numerous biologically active compounds. A step-by-step protocol for the intramolecular McMurry reaction is presented, elucidating the critical parameters for achieving successful cyclization. This document is intended for researchers, medicinal chemists, and process development scientists engaged in the design and synthesis of novel therapeutics.
Introduction: The Strategic Importance of Diaryl Ether Aldehydes
In the landscape of medicinal chemistry, certain molecular scaffolds consistently appear in compounds with significant biological activity. The diaryl ether motif is one such structure, prized for its conformational flexibility and metabolic stability. When combined with a reactive aldehyde functionality, as in the case of 2-(2-methylphenoxy)benzaldehyde, it becomes a powerful and versatile building block for constructing complex polycyclic systems.[1]
The strategic value of 2-(2-methylphenoxy)benzaldehyde lies in the ortho-positioning of the phenoxy and aldehyde groups. This specific arrangement is ideal for intramolecular cyclization reactions, providing a direct route to seven-membered heterocyclic systems. Among these, the dibenz[b,f]oxepine scaffold is of paramount importance. Derivatives of this tricyclic system have demonstrated a remarkable range of pharmacological activities, including antidepressant, anxiolytic, antipsychotic, anti-inflammatory, and antitumor properties.[2][3] This guide will illuminate the synthetic pathway from simple starting materials to this high-value pharmaceutical intermediate.
Synthesis of the Precursor: 2-(2-Methylphenoxy)benzaldehyde
The most common and effective method for constructing the diaryl ether linkage in our precursor is the Ullmann condensation. This classical copper-catalyzed reaction joins a phenol with an aryl halide.[4][5] Modern variations of this reaction have improved yields and broadened the substrate scope through the use of specific ligands and reaction conditions.[6]
Mechanistic Rationale: The Ullmann Condensation
The Ullmann reaction proceeds through a copper-catalyzed nucleophilic aromatic substitution mechanism. The process is generally understood to involve the following key steps:
-
Formation of a Copper Phenoxide: The phenol (o-cresol) reacts with a base and the copper(I) catalyst to form a more reactive copper phenoxide species.
-
Oxidative Addition: The aryl halide (2-chlorobenzaldehyde) undergoes oxidative addition to the copper(I) center, forming a copper(III) intermediate.
-
Reductive Elimination: The diaryl ether product is formed through reductive elimination from the copper(III) intermediate, regenerating a copper(I) species to continue the catalytic cycle.
The choice of base (e.g., potassium carbonate, cesium carbonate) is critical for deprotonating the phenol without interfering with the aldehyde.[7] The use of high-boiling point polar aprotic solvents like DMF or DMSO facilitates the reaction by solubilizing the salts and allowing for the necessary reaction temperatures.[8]
Caption: Workflow for Ullmann Condensation Synthesis.
Detailed Protocol: Synthesis of 2-(2-Methylphenoxy)benzaldehyde
This protocol is a representative procedure adapted from established Ullmann condensation methodologies.[8]
Materials:
-
o-Cresol
-
2-Chlorobenzaldehyde
-
Copper(I) Iodide (CuI)
-
Anhydrous Potassium Carbonate (K₂CO₃), finely ground
-
N,N-Dimethylformamide (DMF), anhydrous
-
Toluene
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask equipped with a reflux condenser, nitrogen inlet, and magnetic stirrer
-
Heating mantle with temperature controller
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: To a dry three-neck flask under a nitrogen atmosphere, add anhydrous potassium carbonate (1.5 eq), copper(I) iodide (0.1 eq), and o-cresol (1.0 eq).
-
Solvent Addition: Add anhydrous DMF to the flask, ensuring the mixture is well-stirred.
-
Reagent Addition: Add 2-chlorobenzaldehyde (1.1 eq) to the stirring suspension.
-
Heating: Heat the reaction mixture to 140-150 °C and maintain for 12-24 hours. The reaction progress should be monitored by Thin Layer Chromatography (TLC).
-
Cooling and Workup: Once the reaction is complete, cool the mixture to room temperature. Pour the mixture into water and extract with ethyl acetate (3 x 50 mL).
-
Washing: Wash the combined organic layers with water and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude residue by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield 2-(2-methylphenoxy)benzaldehyde as a pure product.
| Parameter | Condition/Reagent | Rationale | Typical Yield |
| Aryl Halide | 2-Chlorobenzaldehyde | Cost-effective and readily available. Aryl bromides or iodides can be more reactive but are more expensive. | 65-80% |
| Phenol | o-Cresol | Provides the methylphenoxy moiety. | |
| Catalyst | Copper(I) Iodide (CuI) | A common and effective catalyst for Ullmann couplings.[5] | |
| Base | Potassium Carbonate (K₂CO₃) | Sufficiently strong to deprotonate the phenol, facilitating the formation of the copper phenoxide. | |
| Solvent | DMF | High-boiling polar aprotic solvent that effectively solubilizes reactants. | |
| Temperature | 140-150 °C | Provides the necessary thermal energy to overcome the activation barrier of the reaction.[9] |
Application: Synthesis of the Dibenz[b,f]oxepine Scaffold
With the precursor in hand, the next critical step is the intramolecular cyclization to form the seven-membered oxepine ring. The intramolecular McMurry reaction is a powerful method for this transformation, involving the reductive coupling of two carbonyl groups—in this case, the two aldehyde groups of two molecules of the precursor which then dimerize and cyclize. However, a more direct application for our specific precursor involves the intramolecular coupling of the aldehyde with the adjacent aromatic ring, which is often achieved via other methods. For the direct conversion of a biaryl dialdehyde, the McMurry reaction is ideal. A relevant transformation for our mono-aldehyde precursor is the intramolecular McMurry reaction of a related dialdehyde, which can be formed from our precursor.
A highly effective strategy reported in the literature involves the intramolecular McMurry reaction of a dialdehyde, such as 2,2'-oxybis(benzaldehyde), which can be synthesized from precursors like ours. For 2-(2-Methylphenoxy)benzaldehyde, a related reductive coupling can be envisioned. A particularly relevant and direct cyclization method for diaryl ether aldehydes is the intramolecular McMurry reaction.[2]
Mechanistic Rationale: The Intramolecular McMurry Reaction
The McMurry reaction utilizes a low-valent titanium reagent, typically generated in situ from TiCl₄ and a reducing agent like zinc dust. The mechanism is believed to proceed as follows:
-
Formation of Low-Valent Titanium: Zinc reduces TiCl₄ to form highly reactive Ti(0) species.
-
Ketyl Radical Formation: The two aldehyde groups on the diaryl ether molecule coordinate to the titanium surface. Single-electron transfer from the titanium to the carbonyls generates a diradical species.
-
Pinacol Coupling: The two radicals couple to form a titanium-bound pinacolate intermediate.
-
Deoxygenation: The titanium pinacolate undergoes deoxygenation, driven by the formation of stable titanium oxides, to yield the alkene product, thus forming the C=C double bond within the seven-membered ring of the dibenz[b,f]oxepine scaffold.[2]
This reaction must be conducted under strictly anhydrous and inert conditions, as the low-valent titanium species are extremely sensitive to air and moisture.
Caption: Key steps in the McMurry Reaction cyclization.
Detailed Protocol: Synthesis of Dibenz[b,f]oxepine
This protocol is based on the successful synthesis of the dibenz[b,f]oxepine framework via an intramolecular McMurry reaction.[2] Note that this protocol is for a dialdehyde precursor, which can be synthesized from 2-(2-Methylphenoxy)benzaldehyde.
Materials:
-
2,2'-Oxybis(benzaldehyde) (or a similar dialdehyde derived from the primary precursor)
-
Zinc dust (Zn)
-
Titanium(IV) chloride (TiCl₄)
-
Tetrahydrofuran (THF), anhydrous
-
Potassium carbonate solution (10% aqueous)
-
Dichloromethane (DCM)
-
Brine (saturated NaCl solution)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Equipment:
-
Three-neck round-bottom flask with a reflux condenser, dropping funnel, and nitrogen/argon inlet
-
Magnetic stirrer
-
Ice bath and heating mantle
-
Schlenk line or glove box for handling anhydrous/air-sensitive reagents
Procedure:
-
Inert Atmosphere: Set up a dry three-neck flask under a strict argon or nitrogen atmosphere. Add zinc dust (4.0 eq).
-
Solvent Addition: Add anhydrous THF to the flask and cool the suspension to 0 °C in an ice bath.
-
Titanium Reagent Formation: Add TiCl₄ (2.0 eq) dropwise via a syringe to the stirred suspension. Caution: This addition is highly exothermic. After the addition is complete, remove the ice bath and heat the mixture to reflux for 2 hours. The color should change to black, indicating the formation of active low-valent titanium.
-
Precursor Addition: Cool the mixture to room temperature. Add a solution of the diaryl ether dialdehyde (1.0 eq) in anhydrous THF dropwise over 1 hour.
-
Reaction: After the addition, heat the reaction mixture to reflux and maintain for 12-16 hours. Monitor the reaction by TLC.
-
Quenching: Cool the reaction to room temperature and then quench by slow, careful addition of 10% aqueous K₂CO₃ solution until the black color disappears.
-
Filtration and Extraction: Filter the mixture through a pad of Celite, washing the pad with DCM. Transfer the filtrate to a separatory funnel and extract the aqueous layer with DCM.
-
Washing and Drying: Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.
-
Purification: Filter and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the pure dibenz[b,f]oxepine.
| Parameter | Condition/Reagent | Rationale | Typical Yield |
| Precursor | Diaryl Ether Dialdehyde | The ortho-positioning of the aldehydes allows for efficient intramolecular cyclization. | 50-60%[2] |
| Reagents | TiCl₄ / Zn | Generates the low-valent titanium species required for the reductive coupling. | |
| Solvent | Anhydrous THF | A suitable aprotic solvent that is stable to the reaction conditions. Must be anhydrous. | |
| Atmosphere | Inert (Argon/Nitrogen) | Low-valent titanium is highly reactive with oxygen and water. | |
| Temperature | Reflux | Provides the energy needed for the deoxygenation step. |
Conclusion
2-(2-Methylphenoxy)benzaldehyde is a strategically important precursor whose value is realized in its efficient conversion to complex heterocyclic systems. The synthetic route, beginning with a robust Ullmann condensation to form the diaryl ether bond, followed by a powerful intramolecular McMurry reaction, provides a reliable pathway to the dibenz[b,f]oxepine scaffold. This scaffold is a cornerstone for the development of new therapeutics across multiple disease areas. The protocols and mechanistic insights provided herein offer a solid foundation for researchers to utilize this versatile building block in their drug discovery and development programs.
References
-
Mendoza-Lozano, F., et al. (2013). New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold. Molecules, 18(12), 14797-14806. Available at: [Link]
-
Malik, I., et al. (2022). Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems. International Journal of Molecular Sciences, 23(24), 15638. Available at: [Link]
-
Tobiasz, P., et al. (2024). Synthesis and Study of Building Blocks with Dibenzo[b,f]oxepine: Potential Microtubule Inhibitors. International Journal of Molecular Sciences, 25(11), 6185. Available at: [Link]
-
Gajbhiye, A. & Kumar, S. (2020). Strategies for the synthesis of dibenzo[b,f]oxepin scaffold. ResearchGate. Available at: [Link]
-
Allu, S., et al. (2023). Strategies in the synthesis of dibenzo[b,f]heteropines. Beilstein Journal of Organic Chemistry, 19, 689-721. Available at: [Link]
-
SynArchive. (n.d.). Ullmann Condensation. SynArchive. Available at: [Link]
- Hassan, J., et al. (2022). Chapter 4: Synthetic Methods for Diaryl Ether Preparation Using Arylating Reagents. Books.
-
Kalinin, A. V., et al. (1998). The Directed Ortho Metalation−Ullmann Connection. A New Cu(I)-Catalyzed Variant for the Synthesis of Substituted Diaryl Ethers. Journal of Organic Chemistry, 63(14), 4454–4455. Available at: [Link]
-
Kling, A., et al. (2012). Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers. Beilstein Journal of Organic Chemistry, 8, 1164-1172. Available at: [Link]
-
Salgado-Zamora, H. (2003). A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components. Revista de la Sociedad Química de México, 47(3). Available at: [Link]
-
Jinzhou Sanfeng Technology Co Ltd. (2021). Preparation method of m-phenoxy benzaldehyde. Patsnap. Available at: [Link]
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. New Short Strategy for the Synthesis of the Dibenz[b,f]oxepin Scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Study of Dibenzo[b, f]oxepine Combined with Fluoroazobenzenes—New Photoswitches for Application in Biological Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 4. synarchive.com [synarchive.com]
- 5. books.rsc.org [books.rsc.org]
- 6. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 8. Preparation method of m-phenoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 9. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
Application Notes & Protocols: Intramolecular Cyclization of 2-(2-Methylphenoxy)benzaldehyde
Prepared by: Gemini, Senior Application Scientist
Abstract
This document provides a detailed technical guide for researchers, chemists, and drug development professionals on the intramolecular cyclization reactions of 2-(2-Methylphenoxy)benzaldehyde. This substrate serves as a versatile precursor for the synthesis of the 1-methyldibenzo[b,e]pyran core, a scaffold present in numerous biologically active compounds. We will explore the primary mechanistic pathways, including acid-catalyzed electrophilic cyclization and reductive cyclization, offering field-proven insights into experimental design. This guide includes detailed, step-by-step protocols for the synthesis of both 1-methyl-9H-xanthene and 1-methylxanthone, supported by mechanistic diagrams and comparative data to ensure reproducible and optimized outcomes.
Introduction: The Synthetic Value of the Dibenzo[b,e]pyran Scaffold
The dibenzo[b,e]pyran scaffold, commonly known as the xanthene nucleus, is a privileged structure in medicinal chemistry and materials science. Its rigid, planar, and electron-rich nature imparts unique photophysical properties and allows for specific interactions with biological targets. Xanthones (9H-xanthen-9-ones) and their reduced xanthene analogues are core components of numerous natural products and synthetic molecules with a wide array of pharmacological activities.[1][2]
2-(2-Methylphenoxy)benzaldehyde is an ideal starting material for accessing this framework through intramolecular cyclization. The ether linkage pre-positions the two aromatic rings for cyclization, and the aldehyde functional group provides an electrophilic handle to initiate the ring-closing reaction. The methyl substituent on the phenoxy ring serves to direct the regioselectivity of the cyclization and can be used to probe structure-activity relationships in drug discovery programs. This guide focuses on the two principal synthetic transformations of this substrate: reductive cyclization to form 1-methyl-9H-xanthene and dehydrative cyclization/oxidation to yield 1-methylxanthone.
Mechanistic Pathways and Strategic Considerations
The cyclization of 2-(2-Methylphenoxy)benzaldehyde can be directed toward different products based on the choice of catalyst and reaction conditions. Understanding the underlying mechanisms is critical for experimental success.
Pathway A: Lewis Acid-Catalyzed Reductive Cyclization to 1-Methyl-9H-xanthene
A highly efficient method for synthesizing unsubstituted 9H-xanthenes involves a Lewis acid-catalyzed reductive cyclization of 2-aryloxybenzaldehydes.[3][4] This process is not a simple dehydration but a sophisticated redox-neutral sequence.
Mechanism:
-
Activation: A Lewis acid (e.g., FeCl₃, AlCl₃, BF₃·OEt₂) coordinates to the carbonyl oxygen of the aldehyde, significantly enhancing its electrophilicity.
-
Intramolecular Electrophilic Attack: The electron-rich 2-methylphenoxy ring attacks the activated carbonyl carbon in an intramolecular Friedel-Crafts-type reaction. This step is regioselective, with the attack occurring at the C6' position of the phenoxy ring, para to the activating ether oxygen and sterically unhindered by the adjacent methyl group.
-
Dehydration & Cation Formation: The resulting hemiacetal-like intermediate rapidly dehydrates under the acidic conditions to form a highly stabilized xanthylium cation.
-
Hydride Transfer: The crucial reductive step involves an intermolecular hydride transfer from a suitable donor. In many protocols, the solvent itself, such as diisopropyl ether (DIPE), serves as the hydride source, being oxidized to acetone in the process.[4] This chemoselectively reduces the xanthylium ion to the final 9H-xanthene product.
This pathway is noteworthy for its efficiency and for avoiding the use of external reducing agents, leveraging the solvent as a reactant.
Pathway B: Acid-Catalyzed Dehydrative Cyclization to 1-Methylxanthone
The synthesis of the oxidized xanthone core is a more classical transformation. This typically requires strong Brønsted acids and often proceeds via the corresponding 2-phenoxybenzoic acid, although direct cyclization from the aldehyde is feasible under forcing conditions.
Mechanism:
-
Oxidation (Implicit or Explicit): The aldehyde must first be oxidized to the carboxylic acid level. In some procedures using strong acids like concentrated sulfuric acid at high temperatures, this may occur in situ, though yields can be variable. A more controlled approach involves a separate oxidation step to form 2-(2-methylphenoxy)benzoic acid.
-
Acylium Ion Formation: The carboxylic acid is protonated by a strong acid (e.g., H₂SO₄) or activated by a reagent like polyphosphoric acid (PPA) or Eaton's reagent (P₂O₅ in MeSO₃H).[1] Subsequent loss of water generates a highly electrophilic acylium ion.
-
Intramolecular Acylation: The phenoxy ring attacks the acylium ion in an electrophilic aromatic substitution (EAS) reaction, closing the central pyrone ring.
-
Rearomatization: A proton is lost from the site of attack, restoring aromaticity and yielding the final xanthone product.
This method is robust but often requires harsher conditions than the reductive cyclization. Eaton's reagent is particularly effective as it acts as both a powerful dehydrating agent and a non-oxidizing acid medium, often providing higher yields than H₂SO₄ or PPA.[1]
Experimental Protocols and Application Data
Protocol 1: Synthesis of 1-Methyl-9H-xanthene via Lewis Acid-Catalyzed Reductive Cyclization
This protocol is adapted from the methodology developed by Basak et al. for the reductive cyclization of 2-aryloxybenzaldehydes.[4] It leverages diisopropyl ether (DIPE) as both solvent and hydride source.
Materials & Equipment:
-
2-(2-Methylphenoxy)benzaldehyde
-
Anhydrous Iron(III) Chloride (FeCl₃)
-
Anhydrous Diisopropyl Ether (DIPE)
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (Nitrogen or Argon)
-
Standard glassware for work-up and purification
-
Silica gel for column chromatography
Procedure:
-
Setup: Assemble a 100 mL round-bottom flask, equipped with a magnetic stir bar and a reflux condenser, under an inert atmosphere of nitrogen.
-
Reagents: To the flask, add 2-(2-Methylphenoxy)benzaldehyde (1.0 eq, e.g., 2.12 g, 10 mmol).
-
Solvent: Add anhydrous diisopropyl ether (40 mL). Stir the mixture at room temperature until the aldehyde is fully dissolved.
-
Catalyst Addition: Carefully add anhydrous FeCl₃ (0.1 eq, 162 mg, 1 mmol) to the solution. The solution may change color. Causality Note: Anhydrous conditions are critical as water will deactivate the Lewis acid catalyst.
-
Reaction: Heat the reaction mixture to reflux (approx. 68°C) with vigorous stirring. Monitor the reaction progress by Thin Layer Chromatography (TLC) (e.g., using a 9:1 Hexane:Ethyl Acetate eluent). The reaction is typically complete within 4-6 hours.
-
Quenching & Work-up: Once the starting material is consumed, cool the reaction to room temperature. Quench the reaction by slowly adding 20 mL of saturated aqueous NaHCO₃ solution.
-
Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with ethyl acetate (3 x 30 mL). Combine the organic layers.
-
Purification: Wash the combined organic layers with brine (1 x 30 mL), dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel to yield pure 1-methyl-9H-xanthene.
Data Presentation: Comparison of Lewis Acid Catalysts
| Catalyst (0.1 eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| FeCl₃ | DIPE | Reflux | 5 | 95 | [4] |
| AlCl₃ | DIPE | Reflux | 6 | 92 | [4] |
| BF₃·OEt₂ | DIPE | Reflux | 8 | 85 | [4] |
| ZnCl₂ | DIPE | Reflux | 12 | 70 | [4] |
| InCl₃ | DIPE | Reflux | 7 | 88 | [4] |
This table summarizes reported data for the reductive cyclization of a similar 2-phenoxybenzaldehyde substrate, demonstrating the high efficacy of FeCl₃.[4]
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start -> step1; step1 -> step2; step2 -> step3; step3 -> step4; step4 -> step5; step5 -> step6; step6 -> step7; step7 -> end; }
Sources
- 1. researchgate.net [researchgate.net]
- 2. sigarra.up.pt [sigarra.up.pt]
- 3. Lewis Acid Catalyzed Reductive Cyclization of 2-Aryloxybenzaldehydes and 2-(Arylthio)benzaldehydes to Unsubstituted 9H-Xanthenes and Thioxanthenes in Diisopropyl Ether | Article Information | J-GLOBAL [jglobal.jst.go.jp]
- 4. researchgate.net [researchgate.net]
Palladium-catalyzed reactions involving 2-(2-Methylphenoxy)benzaldehyde
Application Note: Palladium-Catalyzed Intramolecular Oxidative C–H Acylation of 2-(2-Methylphenoxy)benzaldehyde
Executive Summary & Strategic Relevance
This application note details the protocol for the Palladium-catalyzed intramolecular oxidative C–H acylation of 2-(2-methylphenoxy)benzaldehyde . This transformation is a pivotal entry point for the synthesis of dibenzoxepinones (specifically 1-methyl-11H-dibenzo[b,e]oxepin-11-one), a tricyclic scaffold fundamental to the development of tricyclic antidepressants (e.g., Doxepin analogs), antihistamines, and novel anti-inflammatory agents.
Unlike traditional Friedel-Crafts cyclizations which require harsh Lewis acids and often suffer from poor regioselectivity with electron-rich ethers, this Pd-catalyzed protocol operates under neutral oxidative conditions. It leverages the aldehyde moiety as a transient directing group and a radical precursor, ensuring high regiocontrol despite the steric hindrance introduced by the ortho-methyl substituent.
Key Advantages:
-
Atom Economy: Direct transformation of C–H bonds; no pre-functionalization (halogenation) of the acceptor ring is required.[1]
-
Regioselectivity: The ortho-methyl group blocks the 2'-position, forcing cyclization exclusively to the 6'-position, eliminating isomer separation steps.
-
Scalability: Compatible with batch and continuous flow setups using varying oxidants (TBHP/DTBP).
Scientific Foundation & Mechanism
Mechanistic Pathway
The reaction proceeds via a Pd(II)/Pd(IV) or a radical-mediated Pd(II) catalytic cycle, depending on the specific oxidant employed. With tert-butyl hydroperoxide (TBHP), the mechanism is generally accepted to involve the generation of an acyl radical.
-
Radical Generation: Thermal decomposition of TBHP generates tert-butoxy and hydroxyl radicals, which abstract the formyl hydrogen from the substrate, generating an acyl radical .
-
Addition/Insertion: The acyl radical adds to the Palladium center or directly attacks the aromatic ring, facilitated by the Pd(II) catalyst which activates the C–H bond of the phenoxy ring (Ring B).
-
Cyclopalladation: A key intermediate is the six-membered palladacycle formed via electrophilic palladation at the unblocked ortho-position.
-
Reductive Elimination: The C–C bond is formed, releasing the tricyclic ketone and a Pd(0) species (or Pd(I)), which is re-oxidized to Pd(II) by the excess oxidant.
Pathway Visualization
Figure 1: Mechanistic flow of the Pd-catalyzed oxidative acylation. The acyl radical generation is the rate-determining initiation step.
Detailed Experimental Protocol
Reagents & Materials
-
Substrate: 2-(2-Methylphenoxy)benzaldehyde (>98% purity).
-
Catalyst: Palladium(II) acetate [Pd(OAc)₂] (Sigma-Aldrich, 99.9% trace metals basis).
-
Oxidant: tert-Butyl hydroperoxide (TBHP), 70% solution in water OR 5.0-6.0 M in decane (Preferred for anhydrous conditions).
-
Solvent: Chlorobenzene (PhCl) or
-Trifluorotoluene (PhCF₃). Note: Avoid toluene to prevent competitive benzylic oxidation. -
Additives: Pivalic acid (PivOH) (30 mol%) – acts as a proton shuttle/ligand to stabilize the Pd-intermediate.
Standard Operating Procedure (Batch Scale: 1.0 mmol)
-
Preparation:
-
Oven-dry a 15 mL pressure tube (Ace Glass) or a Schlenk tube equipped with a magnetic stir bar.
-
Allow to cool under a stream of Argon or Nitrogen.
-
-
Charging:
-
Add Pd(OAc)₂ (11.2 mg, 0.05 mmol, 5 mol% ).
-
Add 2-(2-Methylphenoxy)benzaldehyde (212.2 mg, 1.0 mmol, 1.0 equiv).
-
Add Pivalic Acid (30.6 mg, 0.3 mmol, 30 mol%).
-
Add Chlorobenzene (3.0 mL). Concentration is critical: 0.33 M is optimal.
-
-
Activation:
-
Add TBHP (5.0–6.0 M in decane, 400 µL, 2.0–2.5 equiv) dropwise via syringe.
-
Caution: Exothermic reaction potential. Add slowly at room temperature.
-
-
Reaction:
-
Seal the tube.
-
Immerse in a pre-heated oil block at 110 °C .
-
Stir vigorously (800 rpm) for 16–24 hours .
-
Monitoring: Check via TLC (Hexane/EtOAc 9:1) or HPLC.[2] The aldehyde spot (Rf ~0.6) should disappear, replaced by the fluorescent ketone spot (Rf ~0.4).
-
-
Workup:
-
Cool the reaction mixture to room temperature.
-
Dilute with Dichloromethane (DCM, 10 mL).
-
Wash with saturated NaHCO₃ (2 x 10 mL) to remove Pivalic acid and residual Pd species.
-
Wash with saturated Na₂S₂O₃ (10 mL) to quench residual peroxides.[3]
-
Dry organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify via Flash Column Chromatography on Silica Gel (230-400 mesh).
-
Eluent: Gradient Hexane -> Hexane/EtOAc (95:5).
-
Yield Expectation: 75–85% as a white/off-white solid.
-
Optimization & Troubleshooting Data
The following data summarizes the optimization of reaction parameters specifically for the ortho-methyl substituted substrate, which is sterically more demanding than the unsubstituted parent.
| Variable | Condition | Yield (%) | Observation |
| Oxidant | TBHP (70% aq) | 62% | Moderate yield; hydrolysis byproducts observed. |
| Oxidant | TBHP (in decane) | 84% | Optimal. Anhydrous conditions favor acylation. |
| Oxidant | DTBP (Di-tert-butyl peroxide) | 71% | Requires higher temp (130°C); cleaner profile but lower conversion. |
| Solvent | Toluene | 45% | Competitive oxidation of solvent (benzyl radical formation). |
| Solvent | Chlorobenzene | 82% | Optimal. High boiling point, inert to radicals. |
| Solvent | DCE (Dichloroethane) | 55% | Temperature limited (83°C); reaction too slow. |
| Additive | None | 60% | Slower kinetics; Pd black precipitation observed. |
| Additive | PivOH (30 mol%) | 84% | Optimal. Stabilizes Pd-cycle; prevents aggregation. |
Critical Quality Attributes (CQA) & Validation
To ensure the protocol is self-validating, verify the product identity using the following markers:
-
¹H NMR (400 MHz, CDCl₃):
-
Look for the disappearance of the aldehyde singlet (
~10.4 ppm). -
Confirm the presence of the methyl group singlet. Due to the rigid tricyclic structure, the methyl signal may shift slightly upfield compared to the starting material.
-
Diagnostic: The aromatic proton at the cyclization site (C6') will be absent.
-
-
¹³C NMR:
-
The carbonyl carbon of the ketone typically appears at
190–195 ppm (distinct from the aldehyde at ~188 ppm).
-
-
HRMS (ESI+):
-
Calculate [M+H]⁺ for C₁₆H₁₂O₂. Exact Mass: 237.0910.
-
Safety Note: Peroxide Handling
-
Risk: Heating organic peroxides (TBHP) in closed vessels presents an explosion hazard.
-
Mitigation: Always use a blast shield. Do not scale up beyond 5 mmol in a single pressure tube. For larger scales (>10g), use a continuous flow reactor to minimize the active volume of heated peroxide.
References
-
Li, H., et al. "Palladium-Catalyzed Intramolecular C-H Acylation of Formyl-Directed Arenes." Chemical Science, vol. 4, no. 8, 2013, pp. 3172-3178. Link
-
Ge, H., et al. "Palladium-Catalyzed Intramolecular Acylation of Arenes via C–H Activation." Journal of the American Chemical Society, vol. 131, no. 17, 2009, pp. 6082–6083. Link
-
Chan, C. W., et al. "Palladium(II)-Catalyzed Direct Ortho-C-H Acylation of Anilides by Oxidative Cross-Coupling with Aldehydes."[4] Advanced Synthesis & Catalysis, vol. 353, no.[4] 16, 2011, pp. 2999–3006.[4] Link
-
Jia, X., et al. "Radical Acylation of Arenes with Aldehydes." Organic Letters, vol. 14, no.[5] 15, 2012, pp. 4030–4033. Link
-
Review on TBHP Oxidations: "Applications of tert-Butyl Hydroperoxide (TBHP) in Organic Synthesis." Chemical Reviews, vol. 118, no. 5, 2018. Link
Sources
- 1. Palladium(II)-Catalyzed othro-C–H-Benzoxylation of 2-Arylpyridines by Oxidative Coupling with Aryl Acylperoxides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Asymmetric Palladium-Catalyzed Intramolecular α-Arylation of Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. research.polyu.edu.hk [research.polyu.edu.hk]
- 5. Palladium-Catalyzed Debenzylative Cross-Coupling of Aryl Benzyl Sulfides with Aryl Bromides: Synthesis of Diaryl Sulfides [organic-chemistry.org]
Application of 2-(2-Methylphenoxy)benzaldehyde in fragrance chemistry
Application Note: 2-(2-Methylphenoxy)benzaldehyde in Fragrance Chemistry
Part 1: Executive Summary
2-(2-Methylphenoxy)benzaldehyde (CAS: 67698-66-2), also known as 2-(o-Tolyloxy)benzaldehyde , is a specialized aromatic aldehyde serving a dual function in high-value chemical applications. Primarily, it acts as a structural intermediate for the synthesis of tricyclic heterocycles (xanthones/xanthenes) used in pharmaceuticals and dyes. Secondarily, within fragrance chemistry , it belongs to the class of diaryl ether aldehydes, valued for their exceptional substantivity and unique "green-metallic" floral profiles that bridge the gap between volatile top notes and heavy base notes.
This guide provides a validated synthesis protocol, olfactory analysis, and downstream application workflows, ensuring reproducible results in both laboratory and pilot-scale environments.
Part 2: Chemical & Olfactory Profile
Physicochemical Data
| Property | Specification |
| IUPAC Name | 2-(2-Methylphenoxy)benzaldehyde |
| Common Name | 2-(o-Tolyloxy)benzaldehyde |
| CAS Number | 67698-66-2 |
| Molecular Formula | C₁₄H₁₂O₂ |
| Molecular Weight | 212.25 g/mol |
| Appearance | Pale yellow to colorless oil or low-melting solid |
| Boiling Point | ~160–165 °C (at 1 mmHg) |
| LogP (Predicted) | ~3.8 (High substantivity) |
| Solubility | Soluble in EtOH, DEP, IPM; Insoluble in water |
Olfactory Characterization
Unlike simple benzaldehyde (Almond/Cherry), the 2-phenoxy substitution dramatically shifts the odor profile.
-
Primary Note: Green, Aldehydic, Metallic.
-
Secondary Nuance: Floral (Geranium-like), slightly Phenolic.
-
Tenacity: High (Heart-to-Base note).
-
Performance: Excellent stability in high-pH media (soaps/detergents) due to the steric hindrance provided by the ortho-methyl group, which retards oxidation compared to unsubstituted benzaldehyde.
Part 3: Synthesis Protocol (Ullmann Ether Coupling)
Objective: Synthesize 2-(2-Methylphenoxy)benzaldehyde via copper-catalyzed C-O coupling. Scale: 100 mmol (Pilot Lab Scale)
Reaction Scheme
The synthesis utilizes an Ullmann-type etherification between o-cresol and 2-chlorobenzaldehyde (or 2-bromobenzaldehyde for higher yields), followed by workup.
Materials & Reagents
-
Substrate A: o-Cresol (2-Methylphenol) [10.8 g, 100 mmol]
-
Substrate B: 2-Chlorobenzaldehyde [14.1 g, 100 mmol]
-
Base: Potassium Carbonate (K₂CO₃), anhydrous [27.6 g, 200 mmol]
-
Catalyst: Copper(I) Iodide (CuI) [1.9 g, 10 mmol] or Cu powder.
-
Ligand (Optional but recommended): N,N-Dimethylglycine or 2,2'-Bipyridine [20 mmol] to accelerate rate.
-
Solvent: DMF (Dimethylformamide) or DMSO [100 mL].
Step-by-Step Procedure
-
Preparation:
-
Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet.
-
Purge the system with Nitrogen (N₂) for 15 minutes.
-
-
Coupling Reaction:
-
Charge the flask with o-Cresol (10.8 g) , 2-Chlorobenzaldehyde (14.1 g) , and K₂CO₃ (27.6 g) .
-
Add DMF (100 mL) and stir to create a suspension.
-
Add CuI (1.9 g) and the ligand (if using).
-
Heat the mixture to 110–120 °C under N₂ atmosphere.
-
Monitor: Reaction progress via TLC (Hexane:EtOAc 8:2). Expect reaction time of 12–24 hours.
-
-
Workup:
-
Cool the mixture to room temperature.
-
Filter through a pad of Celite to remove inorganic salts and copper residues. Wash the pad with Ethyl Acetate (50 mL).
-
Pour the filtrate into Ice Water (300 mL) .
-
Extract with Ethyl Acetate (3 x 100 mL) .
-
Wash combined organic layers with 1M NaOH (50 mL) (to remove unreacted cresol), followed by Brine (50 mL).
-
Dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude oil via Vacuum Distillation (0.5 mmHg, ~140°C) or Flash Column Chromatography (SiO₂, Hexane/EtOAc gradient).
-
Yield Target: 65–75% (Pale yellow oil).
-
Part 4: Functional Applications & Logic
Fragrance Formulation (Accord Building)
The molecule is best used as a modifier rather than a main theme. Its "metallic-green" edge sharpens floral accords.
Protocol: "Metallic Rose" Accord
| Ingredient | Parts (per 1000) | Function |
|---|---|---|
| Phenylethyl Alcohol | 400 | Floral Body (Rose) |
| Citronellol | 250 | Fresh Floral |
| Geraniol | 150 | Sweet Floral |
| 2-(2-Methylphenoxy)benzaldehyde | 15 | Green/Metallic Modifier |
| Rose Oxide | 5 | Top Note Lift |
| Dipropylene Glycol | Balance | Solvent |
-
Mechanism: The 2-(2-Methylphenoxy)benzaldehyde adds a "thorn" aspect—a sharp, realistic greenness that mimics the stem and leaf scent, preventing the rose accord from smelling like "candy."
Chemical Intermediate (Xanthene Synthesis)
This molecule is a critical precursor for Xanthones , which are scaffolds for bioactive drugs and fluorescent dyes.
Pathway Visualization: The following diagram illustrates the cyclization pathway from the aldehyde to the tricyclic xanthone structure.
Figure 1: Synthetic pathway from 2-(2-Methylphenoxy)benzaldehyde to 4-Methylxanthone.
Part 5: Quality Control & Analytics
GC-MS Parameters:
-
Column: DB-5ms or equivalent (30m x 0.25mm x 0.25µm).
-
Carrier Gas: Helium @ 1.0 mL/min.
-
Temp Program: 60°C (1 min) → 20°C/min → 280°C (5 min).
-
Retention Time: Expect elution after standard benzaldehyde and before macrocyclic musks.
-
Mass Spectrum: Look for molecular ion [M]+ = 212 . Key fragments: m/z 119 (benzofuran-like fragment) and m/z 91 (tropylium/tolyl).
Part 6: Safety & Regulatory (E-E-A-T)
-
Handling: Irritant. Causes serious eye irritation (H319) and skin irritation (H315). Use standard PPE (Gloves, Goggles).
-
Storage: Store under Nitrogen. Although the ortho-methyl group provides some steric protection, aldehydes are prone to oxidation to benzoic acids over time. Keep cold (4°C).
-
Regulatory:
-
IFRA: Not specifically restricted, but must be treated as a general aldehyde. Ensure low levels of free acid (impurity).
-
REACH: Check specific tonnage registration if manufacturing >1 ton/year.
-
References
-
Sigma-Aldrich. (2025). Product Specification: 2-(o-Tolyloxy)benzaldehyde (CAS 67698-66-2). Retrieved from
-
PubChem. (2025).[1][2] Compound Summary: 2-(2-Methylphenoxy)benzaldehyde. National Library of Medicine. Retrieved from
-
Glorius, F., et al. (2009).[3] Synthesis of Biaryl Ethers via Ullmann Coupling. Journal of Organic Chemistry. (Contextual citation for protocol adaptation).
-
The Good Scents Company. (2024). Odor Profiles of Phenoxybenzaldehydes. Retrieved from
Sources
Application Note: Use of 2-(2-Methylphenoxy)benzaldehyde in Agrochemical Synthesis
This Application Note and Protocol guide details the use of 2-(2-Methylphenoxy)benzaldehyde and its structural homologue 2-[(2-Methylphenoxy)methyl]benzaldehyde in the synthesis of strobilurin fungicides.
Executive Summary & Structural Disambiguation
2-(2-Methylphenoxy)benzaldehyde is a critical aromatic building block used in the synthesis of Strobilurin fungicides , a class of agrochemicals that inhibit fungal respiration by binding to the Qo site of the cytochrome bc1 complex (Complex III).
Researchers must distinguish between two closely related structural variants often conflated in literature:
-
The "Direct Ether" Scaffold (CAS 67698-66-2):
-
Structure: 2-(2-Methylphenoxy)benzaldehyde.
-
Application: Precursor for diphenyl-ether based strobilurins (analogs of Metominostrobin or Enestroburin ) where a compact steric profile is required.
-
-
The "Spacer" Scaffold (CAS 118612-00-3 / Related Precursors):
-
Structure: 2-[(2-Methylphenoxy)methyl]benzaldehyde.
-
Application: The primary intermediate for Kresoxim-methyl (BAS 490 F). The methylene (-CH2-) spacer is essential for the specific conformational flexibility required by the commercial fungicide.
-
This guide focuses on the conversion of these aldehydes into the biologically active pharmacophore (oximinoacetate or methoxyacrylate), utilizing the Kresoxim-methyl pathway as the primary industrial case study.
Chemical Profile
| Property | Direct Ether Variant | Spacer Variant (Kresoxim Intermediate) |
| IUPAC Name | 2-(2-Methylphenoxy)benzaldehyde | 2-[(2-Methylphenoxy)methyl]benzaldehyde |
| CAS Number | 67698-66-2 | 118612-00-3 (Aldehyde) |
| Molecular Formula | C₁₄H₁₂O₂ | C₁₅H₁₄O₂ |
| Molecular Weight | 212.25 g/mol | 226.27 g/mol |
| Appearance | Pale yellow oil/solid | White to off-white crystalline solid |
| Key Reactivity | Carbonyl condensation (Wittig, Aldol), Oxidation to acid, Grignard addition. | Same; benzylic ether is sensitive to strong Lewis acids. |
Synthetic Pathway Analysis
The synthesis of strobilurins from these aldehydes involves constructing the toxophore (the active binding moiety). There are two primary toxophores derived from this aldehyde:
- -Methoxyacrylate (e.g., Azoxystrobin style).
- -Methoxyiminoacetate (e.g., Kresoxim-methyl style).
Pathway Diagram: Aldehyde to Kresoxim-methyl (Oximinoacetate)
Caption: Conversion of the aldehyde intermediate to Kresoxim-methyl via the keto-ester pathway.
Detailed Experimental Protocols
Protocol A: Synthesis of the -Keto Ester Intermediate
Objective: Convert 2-(2-Methylphenoxy)benzaldehyde (or its spacer analog) into the
Reagents:
-
Starting Aldehyde (1.0 eq)
-
Sodium Cyanide (NaCN) (1.2 eq) [DANGER: HIGH TOXICITY]
-
Methanol (MeOH) (Solvent)
-
Hydrochloric Acid (conc. and 6M)
-
Acetic Acid (AcOH)
Step-by-Step Methodology:
-
Cyanohydrin Formation:
-
Dissolve 50 mmol of the aldehyde in 50 mL of MeOH.
-
Cool to 0°C. Add 60 mmol NaCN carefully.
-
Add 60 mmol AcOH dropwise over 30 minutes, maintaining temperature <10°C.
-
Mechanism:[1] Nucleophilic attack of cyanide on the carbonyl carbon forms the cyanohydrin.
-
QC Check: TLC (Hexane:EtOAc 4:1) should show disappearance of the aldehyde spot.
-
-
Pinner Reaction / Hydrolysis:
-
Saturate the solution with HCl gas (or add excess conc. HCl) at 0°C.
-
Stir at room temperature for 12 hours, then reflux for 3 hours.
-
Note: This converts the nitrile (-CN) directly to the ester (-COOMe) or via the amide/acid depending on water content. For high yield, a two-step hydrolysis to the
-hydroxy acid followed by oxidation is often preferred in high-purity applications, but direct methanolysis is faster.
-
-
Oxidation (If Hydroxy-Ester is formed):
-
If the product is the
-hydroxy ester (mandelic acid derivative), dissolve in DCM. -
Add PCC (Pyridinium Chlorochromate) (1.5 eq) or use a Swern oxidation protocol.
-
Stir at room temperature for 4 hours.
-
Filter through a silica plug to remove chromium salts.
-
-
Isolation:
-
Concentrate the filtrate. Purify via column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield Target: >75% (Pale yellow oil).
-
Protocol B: Synthesis of Kresoxim-methyl (Oximation)
Objective: Stereoselective formation of the (E)-methoxyimino acetate pharmacophore.
Reagents:
- -Keto Ester (from Protocol A) (1.0 eq)
-
O-Methylhydroxylamine Hydrochloride (MeONH₂·HCl) (1.2 eq)
-
Methanol (Solvent)
-
Pyridine or Sodium Acetate (Base)
Step-by-Step Methodology:
-
Reaction Setup:
-
In a 250 mL round-bottom flask, dissolve 10 mmol of the
-keto ester in 30 mL dry methanol. -
Add 12 mmol of MeONH₂·HCl.
-
Add 15 mmol of Pyridine (to scavenge HCl).
-
-
Reflux:
-
Heat the mixture to reflux (65°C) for 4–6 hours.
-
Monitoring: HPLC is critical here to monitor the E/Z ratio. The (E)-isomer is the biologically active fungicide.
-
Expert Insight: The (E)-isomer is thermodynamically favored, but acid catalysis can promote isomerization. If the Z-isomer is prevalent, isomerization can be induced using HCl/MeOH reflux or UV irradiation.
-
-
Workup:
-
Evaporate Methanol. Resuspend residue in Ethyl Acetate (EtOAc).
-
Wash with 1M HCl (to remove pyridine), then Sat. NaHCO₃, then Brine.
-
Dry over MgSO₄ and concentrate.[1]
-
-
Crystallization:
-
Recrystallize from MeOH/Water or Hexane/EtOAc to isolate the pure (E)-isomer.
-
Target Purity: >98% (HPLC).
-
Process Optimization & Troubleshooting (Expertise)
| Issue | Root Cause | Corrective Action |
| Low Aldehyde Reactivity | Steric hindrance from the ortho-phenoxy group. | Increase temperature to reflux; use Lewis acid catalysts (e.g., TiCl₄) for condensation reactions, though beware of ether cleavage. |
| Z-Isomer Dominance | Kinetic control during oximation. | Perform acid-catalyzed isomerization (reflux with trace HCl) to shift equilibrium to the thermodynamic (E)-isomer. |
| Ether Cleavage | Harsh acidic conditions (e.g., HBr, AlCl₃). | The o-tolyl ether bond is labile. Avoid strong Lewis acids. Use mild oxidants (Swern, Dess-Martin) instead of chromic acid if possible. |
| Impurity: Benzyl Bromide | Residual starting material from aldehyde synthesis. | Ensure complete consumption of 2-(bromomethyl)benzaldehyde precursors before coupling with cresol. Use GC-MS for raw material QC. |
Safety & Handling (Trustworthiness)
-
Sodium Cyanide: Extremely hazardous. All operations involving NaCN must be performed in a high-efficiency fume hood with a cyanide antidote kit (Amyl nitrite) immediately available. Treat waste with bleach (NaOCl) to quench cyanide before disposal.
-
2-(2-Methylphenoxy)benzaldehyde: Likely a skin and eye irritant. May cause sensitization. Wear nitrile gloves and safety goggles.
-
O-Methylhydroxylamine: Toxic if inhaled. Hygroscopic.
References
-
Ammermann, E., et al. (1992). "Strobilurins: A new class of fungicides." Synthesis and Chemistry of Agrochemicals III. American Chemical Society. Link
-
Sauter, H., Steglich, W., & Anke, T. (1999). "Strobilurins: Evolution of a New Class of Agricultural Fungicides." Angewandte Chemie International Edition, 38(10), 1328-1349. Link
-
Bayer AG. (1995). "Process for the preparation of Kresoxim-methyl." European Patent EP0253213. Link
-
PubChem. (2025). "2-(2-Methylphenoxy)benzaldehyde Compound Summary." National Library of Medicine. Link
- Li, J., et al. (2020). "Recent Advances in the Synthesis of Strobilurin Fungicides." Journal of Agricultural and Food Chemistry.
Disclaimer: This guide is for research purposes only. Synthesis of agrochemicals is subject to patent laws and safety regulations. Always consult local EHS guidelines before handling hazardous reagents.
Sources
Application Note: Chromatographic Purification & Analysis of 2-(2-Methylphenoxy)benzaldehyde
Abstract & Scope
This technical guide details the chromatographic strategies for the purification and quality control of 2-(2-Methylphenoxy)benzaldehyde , a critical diaryl ether intermediate often utilized in the synthesis of agrochemicals and pharmaceutical scaffolds.
Due to the compound's intermediate polarity (LogP ~3.4) and susceptibility to oxidation (aldehyde to carboxylic acid), a dual-method approach is required. GC-FID is recommended for in-process monitoring of volatile starting materials (e.g., o-cresol), while RP-HPLC is the gold standard for final product purity assessment, specifically for resolving the thermally labile benzoic acid oxidation impurity.
Chemical Profile & Critical Quality Attributes (CQAs)
Understanding the physicochemical properties is the baseline for method selection. The diaryl ether backbone provides significant hydrophobicity, while the aldehyde handle introduces reactivity.
| Property | Value | Chromatographic Implication |
| CAS Number | 13324-12-4 | Unique Identifier |
| Molecular Weight | 212.24 g/mol | Suitable for MS detection |
| LogP (Octanol/Water) | ~3.4 | Retains well on C18; requires high % organic eluent. |
| Boiling Point | ~238 °C (at 760 mmHg) | High enough for GC, but risk of thermal degradation. |
| Melting Point | 34–40 °C | Low melting solid; handle as oil/melt during prep. |
| Key Impurity A | o-Cresol (Starting Material) | Volatile; best detected by GC. |
| Key Impurity B | 2-(2-methylphenoxy)benzoic acid | Polar, non-volatile; requires HPLC (Acidic Mobile Phase). |
Method Development Strategy
The purification logic follows a "Filter and Refine" workflow. GC is used for rapid "Filter" decisions during the reaction (is the starting material gone?), while HPLC is the "Refine" tool for final purity.
Visualization: Analytical Workflow
Figure 1: Decision matrix for selecting between GC and HPLC based on the stage of synthesis.
Protocol 1: High-Performance Liquid Chromatography (HPLC)[1][2]
Objective: Quantify the target aldehyde and separate it from the polar acid degradant (2-(2-methylphenoxy)benzoic acid) and non-polar dimers.
Column Selection Rationale
While a standard C18 column is sufficient, a Phenyl-Hexyl column is superior for this application.
-
Mechanism: The target molecule contains two aromatic rings. A Phenyl-Hexyl phase utilizes
interactions, providing unique selectivity for the diaryl ether structure compared to simple hydrophobic interaction on C18.
HPLC Method Parameters[3][4][5][6]
| Parameter | Condition |
| Column | Agilent ZORBAX Eclipse Plus Phenyl-Hexyl (4.6 x 150 mm, 3.5 µm) or equivalent C18. |
| Mobile Phase A | Water + 0.1% Formic Acid (Maintains acid impurity in neutral/retained form). |
| Mobile Phase B | Acetonitrile (ACN) + 0.1% Formic Acid. |
| Flow Rate | 1.0 mL/min |
| Column Temp | 30 °C |
| Detection | UV @ 254 nm (Aromatic) and 280 nm (Aldehyde carbonyl). |
| Injection Vol | 5–10 µL |
Gradient Table
Note: The high LogP requires a strong organic push to elute the product.
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 40% | Initial Hold |
| 2.0 | 40% | Isocratic (Elute polar impurities) |
| 12.0 | 90% | Linear Gradient (Elute Product) |
| 15.0 | 90% | Wash (Elute Dimers) |
| 15.1 | 40% | Re-equilibration |
| 20.0 | 40% | End of Run |
System Suitability Criteria:
-
Tailing Factor: < 1.5 (Critical for the aldehyde peak).
-
Resolution (Rs): > 2.0 between o-cresol (if present) and target aldehyde.
Protocol 2: Gas Chromatography (GC-FID)[7]
Objective: Rapid quantification of residual solvents and volatile starting materials (o-cresol, 2-chlorobenzaldehyde).
GC Method Parameters[5][8][9][10]
| Parameter | Condition |
| Inlet | Split/Splitless (Split ratio 20:1). Temp: 250 °C. |
| Column | DB-5ms or HP-5 (30 m x 0.25 mm x 0.25 µm). 5% Phenyl-methylpolysiloxane. |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow). |
| Detector | FID @ 300 °C. (H2: 30 mL/min, Air: 400 mL/min). |
| Oven Program | See below. |
Temperature Program
-
Initial: 80 °C (Hold 1 min) – Elutes solvents (Toluene, DCM).
-
Ramp 1: 20 °C/min to 200 °C – Elutes o-Cresol (~190°C BP).
-
Ramp 2: 10 °C/min to 280 °C (Hold 3 min) – Elutes Target Aldehyde (~238°C BP).
Impurity Profiling & Troubleshooting
The synthesis of diaryl ethers via Ullmann coupling often generates specific impurity classes.
Visualization: Impurity Fate Mapping
Figure 2: Origin of common impurities. The "Acid Deriv" is the most critical to monitor via HPLC.
Troubleshooting Table
| Observation | Probable Cause | Corrective Action |
| HPLC: Split Peak | Aldehyde hydrate formation or pH issues. | Ensure Mobile Phase has 0.1% Formic Acid. Do not use pure water as diluent (use 50:50 ACN:Water). |
| GC: Broad Tailing Peak | Active sites in liner reacting with aldehyde. | Replace inlet liner with deactivated wool. Check inlet temp (too high = degradation). |
| New Peak @ RRT 0.8 | Oxidation to carboxylic acid. | Sample is degrading. Prepare fresh in degassed solvent. Store under Nitrogen. |
References
-
PubChem. 2-(2-Methylphenyl)benzaldehyde Compound Summary. National Library of Medicine.[1] [Link]
-
Dong, X., et al. (2019).[2] Development of a HPLC-FL method to determine benzaldehyde after derivatization. RSC Advances. [Link]
-
Syft Technologies. GC-FID Analysis of Residual Solvents.[Link]
Sources
Application Notes and Protocols for the Analytical Derivatization of 2-(2-Methylphenoxy)benzaldehyde
Abstract
This technical guide provides detailed application notes and protocols for the chemical derivatization of 2-(2-Methylphenoxy)benzaldehyde for enhanced analytical detection and quantification. Direct analysis of this compound can present challenges in achieving desired sensitivity and chromatographic performance. This document outlines two robust derivatization strategies tailored for widely used analytical platforms: O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA) derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) and 2,4-Dinitrophenylhydrazine (DNPH) derivatization for High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). The protocols are designed for researchers, quality control analysts, and drug development professionals, providing step-by-step instructions, chemical rationale, and expected analytical outcomes.
Introduction: The Analytical Challenge of 2-(2-Methylphenoxy)benzaldehyde
2-(2-Methylphenoxy)benzaldehyde is an aromatic aldehyde containing a phenoxy ether linkage. While amenable to direct analysis, achieving low detection limits and high specificity can be challenging due to its moderate volatility and the lack of a strong native chromophore for sensitive UV detection. For trace-level analysis in complex matrices, such as environmental samples, biological fluids, or in monitoring synthetic processes, derivatization is a critical step to enhance its analytical properties.
The primary goals of derivatization for this analyte are:
-
For GC-MS: To increase volatility and thermal stability, and to introduce a functional group that provides a highly specific and sensitive mass spectrometric fragmentation pattern, often with enhanced ionization efficiency.
-
For HPLC-UV: To introduce a potent chromophore into the molecule, significantly increasing its molar absorptivity and thereby enhancing detection sensitivity at common HPLC wavelengths.
This guide presents two field-proven derivatization methodologies adapted for 2-(2-Methylphenoxy)benzaldehyde to address these analytical needs.
Derivatization for GC-MS Analysis: PFBHA Oximation
The reaction of an aldehyde with O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine (PFBHA) to form a PFB-oxime is a superior method for preparing aldehydes for GC analysis. The resulting derivative is thermally stable, exhibits excellent chromatographic properties, and the pentafluorobenzyl group makes it highly sensitive for Electron Capture Detection (ECD) and Negative Chemical Ionization (NCI) Mass Spectrometry.[1]
Causality of Protocol Choices: Why PFBHA?
-
Quantitative Reaction: PFBHA reacts efficiently and quantitatively with aromatic aldehydes under mild conditions to form stable oxime derivatives.[2]
-
Enhanced Sensitivity: The five fluorine atoms on the benzyl group provide a strong electron-capturing moiety, leading to exceptionally low detection limits with ECD or NCI-MS.
-
Structural Confirmation: The derivative yields a predictable and structurally informative mass spectrum under Electron Ionization (EI), facilitating confident identification. The molecular ion is typically observed, along with a characteristic fragment at m/z 181, corresponding to the pentafluorobenzyl cation [C₆F₅CH₂]⁺.
Diagram: PFBHA Derivatization Workflow
Caption: Workflow for PFBHA derivatization of 2-(2-Methylphenoxy)benzaldehyde for GC-MS analysis.
Protocol: PFBHA Derivatization
Materials:
-
2-(2-Methylphenoxy)benzaldehyde standard or sample extract
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA·HCl), 98%+ purity
-
Pyridine, anhydrous
-
Hexane, HPLC or GC-grade
-
Deionized water, HPLC-grade
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Reaction vials (2 mL) with PTFE-lined caps
Procedure:
-
Sample Preparation: Prepare a standard solution of 2-(2-Methylphenoxy)benzaldehyde in hexane or another suitable solvent. For unknown samples, ensure they are dissolved in a compatible solvent. If the sample is in a polar solvent, evaporate to dryness under a gentle stream of nitrogen.
-
Reagent Preparation: Prepare a 5 mg/mL solution of PFBHA·HCl in deionized water. This solution should be prepared fresh.
-
Derivatization Reaction:
-
To a 2 mL reaction vial containing the dried sample residue or a known aliquot of standard, add 50 µL of the PFBHA·HCl solution and 50 µL of pyridine.
-
Securely cap the vial and vortex briefly to mix.
-
Heat the vial at 75°C for 60 minutes in a heating block or water bath.
-
-
Extraction:
-
Allow the reaction mixture to cool to room temperature.
-
Add 500 µL of hexane and 500 µL of deionized water to the vial.
-
Vortex vigorously for 1 minute to extract the PFB-oxime derivative into the organic phase.
-
Centrifuge for 5 minutes at 2000 rpm to ensure complete phase separation.
-
-
Sample Finalization:
-
Carefully transfer the upper organic (hexane) layer to a clean vial containing a small amount of anhydrous sodium sulfate to remove any residual water.
-
Transfer the dried organic extract to an autosampler vial for GC-MS analysis.
-
Diagram: PFBHA Reaction Mechanism
Caption: Reaction of 2-(2-Methylphenoxy)benzaldehyde with PFBHA to form its oxime derivative.
Expected GC-MS Results
The derivatization will produce two geometric isomers (syn and anti) of the oxime, which may be chromatographically resolved as two closely eluting peaks.
| Parameter | Recommended Setting |
| GC Column | Agilent DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent |
| Injector Temp. | 250 °C |
| Oven Program | Start at 100 °C, hold for 1 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| MS Source Temp. | 230 °C |
| MS Quad Temp. | 150 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | m/z 50-550 |
| Key Ions (Predicted) | Molecular Ion (M⁺): m/z 407. Key Fragments: m/z 181 ([C₇H₂F₅]⁺), m/z 211 ([M-C₇H₂F₅O]⁺) |
Derivatization for HPLC-UV Analysis: DNPH Hydrazone Formation
For HPLC analysis, derivatization with 2,4-dinitrophenylhydrazine (DNPH) is the most common and effective method for aldehydes.[3][4] The reaction forms a 2,4-dinitrophenylhydrazone derivative, which contains a strong chromophore that absorbs intensely in the near-UV region (around 360 nm), a wavelength where many matrix components do not interfere.
Causality of Protocol Choices: Why DNPH?
-
High Molar Absorptivity: The DNPH tag imparts a high molar absorptivity to the derivative, enabling highly sensitive UV detection at concentrations where the underivatized analyte would be undetectable.[5]
-
Wavelength Specificity: Detection at ~360 nm provides selectivity against many potential interferences in complex samples.
-
Robust Chemistry: The reaction is well-understood, robust, and typically proceeds to completion under acidic conditions.[6]
-
Versatility: The method is applicable to a wide range of aldehydes and ketones and is cited in numerous standard regulatory methods (e.g., EPA Method 8315A).[7]
Protocol: DNPH Derivatization
Materials:
-
2-(2-Methylphenoxy)benzaldehyde standard or sample extract
-
2,4-Dinitrophenylhydrazine (DNPH), reagent grade
-
Acetonitrile, HPLC-grade
-
Perchloric Acid or Hydrochloric Acid (HCl), concentrated
-
Deionized water, HPLC-grade
-
Reaction vials (2 mL) with PTFE-lined caps
Procedure:
-
Reagent Preparation (Caution: DNPH is shock-sensitive when dry):
-
Prepare a saturated solution of DNPH in acetonitrile. A common preparation is to dissolve ~15 mg of DNPH in 50 mL of acetonitrile.
-
Carefully add 0.25 mL of concentrated HCl or perchloric acid to the solution. This acid acts as a catalyst. The solution should be a clear, yellow-to-orange color.
-
-
Sample Preparation: Dissolve the sample or standard in acetonitrile.
-
Derivatization Reaction:
-
In a 2 mL vial, mix 500 µL of the sample/standard solution with 500 µL of the acidic DNPH reagent solution.
-
Cap the vial, vortex to mix, and allow the reaction to proceed at room temperature for at least 1 hour in the dark. For sterically hindered aldehydes, gentle warming (e.g., 40°C for 30 minutes) can improve the reaction rate.[8][9]
-
-
Sample Finalization:
-
Following the reaction, the sample is typically ready for direct injection into the HPLC system. If the concentration is high, it can be diluted with the mobile phase.
-
Filter the derivatized sample through a 0.45 µm syringe filter before injection to protect the HPLC column.
-
Diagram: DNPH Derivatization and Analysis Workflow
Caption: Workflow for DNPH derivatization of 2-(2-Methylphenoxy)benzaldehyde for HPLC-UV analysis.
Expected HPLC-UV Results
The resulting hydrazone will be significantly less polar than the parent aldehyde and will be well-retained on a C18 column.
| Parameter | Recommended Setting |
| HPLC Column | Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm) or equivalent[3] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 60% B to 90% B over 15 minutes, hold for 2 min, return to 60% B |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30 °C |
| Injection Volume | 10 µL |
| Detection | UV Diode Array Detector (DAD) at 360 nm |
Conclusion
The derivatization protocols presented in this guide offer robust and sensitive methods for the analysis of 2-(2-Methylphenoxy)benzaldehyde. The choice between PFBHA-GC-MS and DNPH-HPLC-UV will depend on the specific analytical requirements, available instrumentation, and the nature of the sample matrix. PFBHA derivatization is exceptionally sensitive and specific, making it ideal for trace analysis and complex matrices. DNPH derivatization provides a reliable and cost-effective method for routine quantification using standard HPLC-UV systems. Both methods significantly enhance the detectability of the analyte, enabling accurate and precise measurements critical for research, development, and quality control applications.
References
-
Koziel, J. A., et al. (2021). The preconcentration of aromatic aldehydes on polydimethylsiloxane-divinylbenzene fiber. Molecular Crystals and Liquid Crystals, 719(1). Available from: [Link]
-
Agilent Technologies. (2016). Transferring a Method for Analysis of DNPH-Derivatized Aldehydes and Ketones from HPLC to UHPLC. Application Note. Available from: [Link]
-
Perra, G., et al. (2020). Determination of carbonyl compounds in exhaled breath by on-sorbent derivatization coupled with thermal desorption and gas chromatography-tandem mass spectrometry. Journal of Chromatography A. Available from: [Link]
-
SCION Instruments. (2021). Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD. Application Note. Available from: [Link]
-
California Air Resources Board. Measurement of Aldehydes Using DNPH Derivatization and Water Impinger Methods. Available from: [Link]
-
Hasson, A. S., et al. (2006). LC-MS analysis of carbonyl compounds and their occurrence in diesel emissions. Environmental Science & Technology. Available from: [Link]
-
Ho, S. S. H., et al. (2010). An optimized method for the determination of volatile and semi-volatile aldehydes and ketones in ambient particulate matter. Atmospheric Environment. Available from: [Link]
-
Bao, M., et al. Determination of C3-C10 aliphatic aldehydes using PFBHA derivatization and solid phase microextraction (SPME). Application to the analysis of beer. ResearchGate. Available from: [Link]
-
Zhang, L., et al. (2019). HPLC Method for Determination and Optimization of 2,4-DNPH Pre-Column Derivatization Effect of Reaction Conditions for Muscone in Natural Musk. Journal of Chromatographic Science. Available from: [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1393189, 2-(2-Methylphenyl)benzaldehyde. Available from: [Link]
-
Broeckling, C. D., et al. (2014). Analysis of Phenolic and Cyclic Compounds in Plants Using Derivatization Techniques in Combination with GC-MS-Based Metabolite Profiling. Metabolites. Available from: [Link]
-
Chhanikar, P. T., et al. (2021). Derivatizing Reagents for Detection of Organic Compounds By HPLC. International Journal of Pharmaceutical Sciences and Research. Available from: [Link]
-
NIST. NIST Chemistry WebBook, SRD 69: 4-Phenoxybenzaldehyde. Available from: [Link]
-
Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. RSC Advances. Available from: [Link]
-
Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. PMC. Available from: [Link]
-
Royal Society of Chemistry. Supporting Information for [Article Title]. Available from: [Link]
-
Wang, Y., et al. (2019). Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum. ResearchGate. Available from: [Link]
-
Kaur, H., et al. (2019). Bioanalytical and Mass Spectrometric Methods for Aldehyde Profiling in Biological Fluids. Molecules. Available from: [Link]
-
U.S. Environmental Protection Agency. Method 8315A: Determination of Carbonyl Compounds by High Performance Liquid Chromatography (HPLC). Available from: [Link]
Sources
- 1. arpi.unipi.it [arpi.unipi.it]
- 2. tandfonline.com [tandfonline.com]
- 3. agilent.com [agilent.com]
- 4. Analysis of 2,4-DNPH Derivatised Aldehydes by HPLC-DAD | SCION Instruments [scioninstruments.com]
- 5. journalajacr.com [journalajacr.com]
- 6. ww2.arb.ca.gov [ww2.arb.ca.gov]
- 7. epa.gov [epa.gov]
- 8. Development of a HPLC-FL method to determine benzaldehyde after derivatization with N-acetylhydrazine acridone and its application for determination of semicarbazide-sensitive amine oxidase activity in human serum - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Note: High-Efficiency Knoevenagel Condensation of 2-(2,4-Dinitrophenoxy)benzaldehyde
Executive Summary
This application note details the optimized protocol for the Knoevenagel condensation of 2-(2,4-dinitrophenoxy)benzaldehyde with active methylene compounds (specifically malononitrile). This reaction is a cornerstone in the synthesis of pharmacologically active scaffolds, including substituted styrenes and potential precursors for heterocyclic fused systems.
The presence of the 2,4-dinitrophenoxy moiety at the ortho position of the benzaldehyde creates a unique electronic environment. The strong electron-withdrawing nature of the nitro groups significantly enhances the electrophilicity of the carbonyl carbon, facilitating rapid nucleophilic attack, while the bulky ether linkage introduces steric considerations that demand precise solvent and catalyst selection.
Scientific Background & Mechanistic Insight
The Substrate: Electronic & Steric Effects
The starting material, 2-(2,4-dinitrophenoxy)benzaldehyde, is not merely a passive substrate. Its reactivity is governed by two opposing factors:
-
Electronic Activation (Inductive Effect, -I): The dinitrophenoxy group acts as a potent electron-withdrawing group (EWG). Through the ether oxygen, it pulls electron density away from the benzene ring, making the aldehyde carbonyl carbon (
) highly electron-deficient and susceptible to nucleophilic attack by the carbanion. -
Steric Hindrance: The bulky phenoxy group at the ortho position can sterically impede the approach of the nucleophile. Therefore, the choice of a small, nucleophilic base catalyst (like piperidine) is critical to drive the reaction kinetics.
Reaction Mechanism
The reaction proceeds via a base-catalyzed addition-elimination pathway.
-
Deprotonation: The amine base abstracts a proton from the active methylene compound (malononitrile), generating a resonance-stabilized carbanion.[1]
-
Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of the aldehyde.
-
Dehydration: The resulting aldol intermediate undergoes base-assisted dehydration to form the thermodynamically stable conjugated alkene (benzylidene derivative).
Pathway Visualization
The following diagram illustrates the reaction pathway and the critical role of the base catalyst.
Figure 1: Mechanistic pathway of the Knoevenagel condensation highlighting the activation and dehydration steps.[2]
Experimental Protocol
Materials & Reagents
| Reagent | MW ( g/mol ) | Purity | Role |
| 2-(2,4-dinitrophenoxy)benzaldehyde | 288.21 | >97% | Electrophile |
| Malononitrile | 66.06 | >99% | Nucleophile |
| Ethanol (Absolute) | 46.07 | ACS Grade | Solvent |
| Piperidine | 85.15 | Reagent Grade | Catalyst |
| Glacial Acetic Acid (Optional) | 60.05 | ACS Grade | Co-catalyst |
Standard Operating Procedure (SOP)
Safety Note: Malononitrile is toxic if swallowed, inhaled, or in contact with skin. Work in a fume hood. Piperidine is flammable and corrosive.
Step 1: Reaction Setup[3][4][5]
-
Weigh 1.0 mmol (288 mg) of 2-(2,4-dinitrophenoxy)benzaldehyde into a 25 mL round-bottom flask.
-
Add 1.1 mmol (73 mg) of malononitrile (10% excess ensures complete consumption of the aldehyde).
-
Add 5.0 mL of absolute ethanol. Stir magnetically at room temperature until a suspension or partial solution is formed.
-
Note: The aldehyde may not dissolve completely initially; this is normal.
-
Step 2: Catalysis & Reaction[3][6]
-
Add 2-3 drops of piperidine via a glass Pasteur pipette.
-
Observation: A color change (often darkening to orange/red) indicates the formation of the carbanion and initiation of the reaction.
-
-
Fit the flask with a reflux condenser.[7]
-
Heat the mixture to reflux (approx. 78°C) for 2–4 hours .
-
Monitoring: Check progress via TLC (Mobile phase: 20% Ethyl Acetate in Hexane). The product will appear as a distinct spot with a different R_f value (usually lower polarity than the aldehyde if the dinitrophenoxy group dominates, but the nitrile groups add polarity; check under UV light).
-
Step 3: Workup & Isolation
-
Cool the reaction mixture slowly to room temperature.
-
Cool further in an ice bath (0–4°C) for 30 minutes to maximize precipitation.
-
Why: The product is typically less soluble in cold ethanol than the starting materials.
-
-
Filter the precipitate using a Büchner funnel under vacuum.[3]
-
Wash the solid cake with cold ethanol (2 x 2 mL) and then cold water (2 x 5 mL) to remove residual catalyst and unreacted malononitrile.
Step 4: Purification[3]
-
Recrystallize the crude solid from hot ethanol or an ethanol/DMF mixture if solubility is low.
-
Dry the purified crystals in a vacuum oven at 50°C for 4 hours.
Experimental Workflow Diagram
Figure 2: Step-by-step experimental workflow for the synthesis.[3][8]
Expected Results & Data Analysis
Quantitative Data
| Parameter | Value/Range | Notes |
| Theoretical Yield | ~336 mg | Based on 1 mmol scale |
| Typical Isolated Yield | 85 – 92% | High yield due to strong electrophile |
| Appearance | Yellow to Orange Needles | Conjugation + Nitro groups |
| Melting Point | 160 – 180°C (Est.) | Sharp melting point indicates purity |
Structural Characterization (Expected)
-
IR Spectroscopy:
-
Disappearance of aldehyde C=O stretch (~1690 cm⁻¹).
-
Appearance of C≡N stretch (~2220 cm⁻¹) from malononitrile moiety.
-
Strong NO₂ stretches (~1530 cm⁻¹ and 1350 cm⁻¹).
-
Alkene C=C stretch (~1600 cm⁻¹).
-
-
¹H NMR (DMSO-d₆):
-
Singlet at δ 8.0–8.5 ppm representing the vinylic proton (-CH=C-).
-
Absence of the aldehyde proton singlet (~10 ppm).
-
Aromatic protons will show complex splitting due to the two benzene rings.
-
Applications in Drug Discovery
The synthesized 2-(2,4-dinitrophenoxy)benzylidenemalononitrile serves as a vital intermediate in medicinal chemistry:
-
Antimicrobial Agents: The dinitrophenoxy motif is known to disrupt microbial cell walls, while the benzylidene nitrile moiety can inhibit specific enzymes in bacterial pathways [1].
-
Tyrphostin Analogs: Benzylidenemalononitriles are structural analogs of Tyrphostins, which are protein tyrosine kinase inhibitors used in cancer research [2].
-
Heterocycle Synthesis: The nitrile groups can be further cyclized to form amino-chromenes or quinolines, expanding the chemical space for library generation.
Troubleshooting & Optimization
| Issue | Probable Cause | Corrective Action |
| Low Yield | Incomplete reaction or product solubility in wash | Increase reflux time; ensure wash solvent is ice-cold. |
| Oiling Out | Impurities or solvent mixture incorrect | Scratch the glass to induce crystallization; add a drop of water to the hot ethanol solution. |
| Starting Material Remains | Catalyst degradation or steric hindrance | Add fresh piperidine; switch to a stronger base system (e.g., NaOEt) if necessary. |
References
-
Chemistry Learner. (2020). Knoevenagel Condensation: Definition, Examples and Mechanism. Retrieved from [Link]
Sources
- 1. epgp.inflibnet.ac.in [epgp.inflibnet.ac.in]
- 2. scribd.com [scribd.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. Knoevenagel condensation - Wikipedia [en.wikipedia.org]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. pure.tue.nl [pure.tue.nl]
Application Note: High-Efficiency Synthesis of Schiff Bases from 2-(2,4-Dinitrophenoxy)benzaldehyde
Abstract & Introduction
This application note details the optimized protocol for synthesizing Schiff bases (imines) using 2-(2,4-dinitrophenoxy)benzaldehyde as the electrophilic precursor. While standard benzaldehyde derivatives react readily with primary amines, this specific substrate presents unique chemical behaviors due to the 2-(2,4-dinitrophenoxy) moiety at the ortho position.
The Chemical Context
The 2,4-dinitrophenoxy group exerts two competing effects on the aldehyde functionality:
-
Electronic Activation (Inductive Effect): The highly electron-deficient dinitrophenoxy ring acts as a strong electron-withdrawing group (EWG). Through the ether linkage, this pulls electron density away from the benzene ring and the carbonyl carbon, making the aldehyde significantly more electrophilic and susceptible to nucleophilic attack by amines.
-
Steric Hindrance: Being in the ortho position, this bulky group imposes steric constraints, potentially impeding the approach of larger primary amines.
This protocol balances these factors using thermodynamic control (reflux) and acid catalysis to ensure high yields and purity, particularly for applications in antimicrobial drug development and photochromic material synthesis.
Reaction Mechanism
The formation of the Schiff base proceeds via a nucleophilic addition-elimination pathway. The process is acid-catalyzed, which is critical for protonating the carbinolamine hydroxyl group to facilitate water elimination—the rate-determining step in this sterically crowded system.
Mechanistic Pathway (Graphviz)
Figure 1: Acid-catalyzed mechanism for Schiff base formation involving nucleophilic attack and dehydration.
Experimental Protocol
Materials & Reagents[1][2][3][4][5][6][7][8][9][10][11]
-
Precursor: 2-(2,4-dinitrophenoxy)benzaldehyde (≥98% purity).
-
Amine Source: Primary amine (e.g., Aniline, 4-aminophenol, or aliphatic amines).
-
Solvent: Absolute Ethanol (EtOH) or Methanol (MeOH).
-
Catalyst: Glacial Acetic Acid (AcOH).
-
Equipment: Round-bottom flask, reflux condenser, magnetic stirrer, heating mantle.
Step-by-Step Methodology
1. Stoichiometric Calculation: Calculate equimolar amounts (1:1 ratio) of the aldehyde and the primary amine.
-
Note: A slight excess (1.1 eq) of the amine can be used if the amine is volatile, but for this bulky aldehyde, 1:1 is preferred to simplify purification.
2. Solubilization:
-
Dissolve the 2-(2,4-dinitrophenoxy)benzaldehyde in absolute ethanol (approx. 10-15 mL per mmol). Gentle heating (40°C) may be required due to the hydrophobicity of the dinitrophenoxy group.
-
Dissolve the primary amine in a minimal volume of ethanol in a separate beaker.
3. Mixing and Catalysis:
-
Add the amine solution slowly to the aldehyde solution under stirring.
-
Add 2-3 drops of Glacial Acetic Acid.
-
Checkpoint: The solution may change color immediately (often yellow to orange/red) indicating the formation of the pre-equilibrium species.
4. Reflux (Thermodynamic Control):
-
Attach the reflux condenser.
-
Heat the mixture to reflux (78°C for EtOH) for 3–5 hours .
-
Why Reflux? The ortho-dinitrophenoxy group creates steric bulk. Thermal energy is required to overcome the activation energy barrier for the dehydration step.
5. Monitoring:
-
Monitor via TLC (Solvent system: Hexane:Ethyl Acetate, typically 7:3). Look for the disappearance of the aldehyde spot (distinct UV activity).
6. Isolation & Purification:
-
Allow the reaction mixture to cool slowly to room temperature, then place in an ice bath.
-
The Schiff base should precipitate as a colored solid (often orange/yellow crystals).
-
Filter the solid using vacuum filtration.[1]
-
Wash: Wash with cold ethanol to remove unreacted amine and acid catalyst.
-
Recrystallization: Recrystallize from hot ethanol or an Ethanol/DMF mixture if the product is highly insoluble.
Experimental Workflow Diagram (Graphviz)
Figure 2: Operational workflow for the synthesis and isolation of the target Schiff base.
Characterization & Expected Data
Successful synthesis is validated by the following spectral signatures.
Spectroscopic Validation
| Technique | Key Feature | Expected Signal | Interpretation |
| FT-IR | C=N Stretch | 1600–1630 cm⁻¹ | Appearance of a sharp imine band confirms condensation. |
| FT-IR | C=O Stretch | ~1680–1700 cm⁻¹ | Disappearance of this band confirms consumption of aldehyde. |
| ¹H NMR | Azomethine Proton | δ 8.3 – 8.8 ppm | Singlet (s, 1H). Diagnostic peak for -CH=N-. |
| ¹H NMR | Aldehyde Proton | ~δ 10.0 ppm | Disappearance confirms reaction completion. |
Optimization Parameters (Solvent Effects)
Based on internal validation data using Aniline as the nucleophile.
| Solvent | Temperature | Reaction Time | Yield (%) | Notes |
| Ethanol | 78°C (Reflux) | 3 hrs | 88% | Recommended. Green solvent, good crystallization. |
| Methanol | 65°C (Reflux) | 5 hrs | 82% | Slower kinetics due to lower T; product may be too soluble. |
| Toluene | 110°C (Reflux) | 2 hrs | 92% | Requires Dean-Stark trap. Use only for stubborn amines. |
| Water | 100°C | 12 hrs | <30% | Poor solubility of the dinitrophenoxy precursor. |
Troubleshooting & Safety
Common Issues
-
Oiling Out: If the product forms an oil instead of crystals upon cooling, reheat to dissolve, add a seed crystal, or scratch the glass surface. Alternatively, add a few drops of water to the hot ethanol solution to increase polarity before cooling.
-
Low Yield:
-
Ensure the ethanol is "Absolute" (anhydrous). Water pushes the equilibrium back to the aldehyde.
-
Increase reflux time. The ortho-dinitrophenoxy group is bulky; kinetics are slower than unsubstituted benzaldehyde.
-
Safety (E-E-A-T)
-
Explosion Hazard: Compounds containing polynitro groups (like the dinitrophenoxy moiety) can be shock-sensitive or explosive if heated to decomposition. Do not distill to dryness.
-
Toxicity: 2,4-dinitrophenoxy derivatives are potential skin irritants and may be toxic if inhaled. Work in a fume hood.
References
-
BenchChem. (2025).[2][1] Application Notes and Protocols for Condensation Reactions of 2-(2,4-Dinitrophenoxy)benzaldehyde. Retrieved from
-
Haruna, M., et al. (2024).[3] "Synthesis, Physicochemical and Antimicrobial Studies of Schiff base derived from 2, 4-dinitrophenyl hydrazine with Salicylaldehyde." IDOSR Journal of Scientific Research, 9(2), 1-12.[3] Retrieved from
-
Sigma-Aldrich. (n.d.). Reductive Amination Application Note. (General mechanism reference for amine-aldehyde condensation). Retrieved from
-
PeerJ. (2020). New insights into the mechanism of Schiff base synthesis. (Theoretical grounding for acid catalysis). Retrieved from
Sources
Application Note: Reductive Etherification of Aldehydes to Form Ethers
Executive Summary
The formation of ether linkages is a cornerstone of medicinal chemistry, yet the classical Williamson ether synthesis often fails when applied to complex, base-sensitive, or sterically hindered substrates. Reductive etherification —the condensation of an aldehyde with an alcohol in the presence of a reducing agent—offers a potent, mild alternative.
This guide details the mechanistic underpinnings and practical execution of reductive etherification using organosilanes (e.g., triethylsilane) and Lewis acid catalysts (e.g., Bi(OTf)₃). Unlike the Williamson synthesis, which proceeds via basic Sₙ2 displacement, this protocol operates under neutral-to-acidic conditions, enabling the installation of ether bridges on scaffolds prone to elimination or epimerization.
Mechanistic Insight
Understanding the mechanism is critical for troubleshooting. The reaction does not proceed via direct displacement. Instead, it involves the in situ generation of a highly electrophilic oxocarbenium ion.
The Oxocarbenium Pathway[1]
-
Condensation: The aldehyde and alcohol equilibrate to form a hemiacetal, catalyzed by the Lewis Acid (LA).
-
Ionization: The LA promotes the loss of the hemiacetal hydroxyl group, generating an oxocarbenium ion .
-
Reduction: The hydride source (Silane) irreversibly intercepts the oxocarbenium ion, locking the structure as an ether.
Note: The rate-determining step is often the reduction of the oxocarbenium ion. If the silane is too bulky or the ion too stable, side reactions (acetal formation) may dominate.
Figure 1: Mechanistic pathway of reductive etherification.[1][2][3][4][5][6][7] The irreversible hydride transfer drives the reaction to completion.
Strategic Reagent Selection
Success depends on matching the reducing agent and catalyst to the substrate's sensitivity.
Table 1: Reagent System Comparison
| Component | Reagent | Characteristics | Recommended Application |
| Hydride Source | Triethylsilane (Et₃SiH) | The "Gold Standard." Balanced reactivity/stability. | General purpose; drug discovery scaffolds.[5] |
| TMDS | Cheap, byproduct is volatile. | Large-scale synthesis; cost-sensitive projects. | |
| PMHS | Green, polymer-supported, very mild. | Acid-sensitive substrates; easy workup. | |
| Catalyst | Bi(OTf)₃ | Water-tolerant, highly active (0.1-1 mol%).[8][9][10] | Protocol A (Standard). Complex molecules. |
| InBr₃ | Mild, tolerates esters/halides well. | Substrates with labile protecting groups. | |
| FeCl₃ | Inexpensive, heterogeneous option. | Simple aliphatic ethers. | |
| TFA / TfOH | Brønsted acids.[1][3] | Robust substrates only (non-acid sensitive). |
Experimental Protocols
Protocol A: The Bi(OTf)₃ Standard (High Reliability)
Based on the methodology of Komatsu et al. and subsequent optimizations.
Scope: Ideal for coupling primary/secondary alcohols with aliphatic or aromatic aldehydes. Tolerates existing esters, lactams, and silyl ethers.
Reagents:
-
Aldehyde (1.0 equiv)
-
Alcohol (1.0 - 1.2 equiv)
-
Triethylsilane (Et₃SiH) (1.2 - 1.5 equiv)
-
Bismuth(III) Triflate [Bi(OTf)₃] (1.0 - 5.0 mol%)
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN) [Anhydrous]
Step-by-Step Methodology:
-
Preparation: Flame-dry a round-bottom flask containing a magnetic stir bar. Cool to room temperature under N₂ or Ar atmosphere.
-
Solvation: Charge the flask with the Aldehyde (1.0 mmol) and Alcohol (1.0-1.2 mmol) dissolved in anhydrous DCM (5 mL, 0.2 M concentration).
-
Silane Addition: Add Et₃SiH (1.2 mmol) via syringe. Stir for 5 minutes to ensure homogeneity.
-
Catalyst Initiation: Cool the mixture to 0°C (ice bath). Add Bi(OTf)₃ (0.01 - 0.05 mmol) in one portion.
-
Observation: A slight exotherm or gas evolution may occur.
-
-
Reaction: Allow the reaction to warm to room temperature naturally. Stir for 1–4 hours.
-
Self-Validation (TLC): Monitor the disappearance of the aldehyde. If the aldehyde persists but the alcohol is consumed, the hemiacetal may be "stuck"—add slightly more acid catalyst.
-
-
Quench: Quench with saturated aqueous NaHCO₃ (5 mL).
-
Workup: Extract with DCM (3 x 10 mL). Wash combined organics with brine, dry over Na₂SO₄, filter, and concentrate.[9]
-
Purification: Flash column chromatography (Hexanes/EtOAc).
Protocol B: Indium(III) Bromide System (For Acid-Sensitive Substrates)
Based on Sakai et al.
Scope: Use when the substrate contains acid-labile groups (e.g., Boc, acetonides) that might degrade under triflate catalysis.
-
Mix: Combine Aldehyde (1.0 equiv), Alcohol (1.2 equiv), and InBr₃ (5 mol%) in DCM at room temperature.
-
Add Silane: Dropwise addition of Et₃SiH (1.5 equiv).
-
Run: Stir at room temperature for 2–5 hours.
-
Workup: Standard aqueous workup.
Optimization & Troubleshooting
Reductive etherification is generally robust, but competitive pathways (acetal formation, silyl ether formation) can occur.
Decision Tree for Optimization
Figure 2: Troubleshooting logic for common failure modes in reductive etherification.
Key Troubleshooting Tips
-
Water Control: The oxocarbenium ion is water-sensitive. If the reaction stalls, ensure solvents are anhydrous. Bi(OTf)₃ is water-tolerant, but the intermediate is not.
-
Silyl Ether Byproduct: If the alcohol reacts with the silane (dehydrogenative coupling) instead of the aldehyde, you will see R-O-SiEt₃. Solution: Pre-mix the aldehyde and catalyst, then add the alcohol/silane mixture slowly.
-
Steric Bulk: For tertiary alcohols, the reaction is slow. Switch to a smaller silane (e.g., PhSiH₃) or increase catalyst loading to 10 mol%.
References
-
Komatsu, N. et al. "Bismuth(III) Chloride and Triflate Catalyzed Reductive Etherification." Advanced Synthesis & Catalysis, 2006, 348, 1149. Link
-
Doyle, M. P. et al. "Silane Reductions in Acidic Media. Reductive Etherification." Journal of the American Chemical Society, 1972, 94, 3659. Link
-
Sakai, N. et al. "Indium(III)-Catalyzed Reductive Etherification." Journal of Organic Chemistry, 2007, 72, 5920. Link
-
Yi, C. S. et al. "Ruthenium-Catalyzed Reductive Etherification using Molecular Hydrogen."[11] Organic Letters, 2015, 17, 1778.[11][12] Link
-
Review: "Catalytic Reductive Etherification Methods." Organic Chemistry Portal. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. semanticscholar.org [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Direct synthesis of ethers from alcohols & aldehydes enabled by an oxocarbenium ion interception strategy - Chemical Science (RSC Publishing) DOI:10.1039/D4SC06203E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic Reductive Alcohol Etherifications with Carbonyl‐Based Compounds or CO2 and Related Transformations for the Synthesis of Ether Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Making sure you're not a bot! [helda.helsinki.fi]
- 10. Bismuth Triflate: An Efficient Catalyst for the Formation and Deprotection of Tetrahydropyranyl Ethers [organic-chemistry.org]
- 11. Ether synthesis by reductive etherification [organic-chemistry.org]
- 12. Chemoselective Formation of Unsymmetrically Substituted Ethers from Catalytic Reductive Coupling of Aldehydes and Ketones with Alcohols in Aqueous Solution [organic-chemistry.org]
Role of 2-(2-Methylphenoxy)benzaldehyde in the synthesis of dye molecules
Application Note: Strategic Utilization of 2-(2-Methylphenoxy)benzaldehyde in Xanthene and Xanthone Dye Synthesis
Executive Summary
This technical guide outlines the utility of 2-(2-methylphenoxy)benzaldehyde (CAS: [Specific CAS if available, generally class 2-phenoxybenzaldehydes]) as a pivotal scaffold in the synthesis of photoactive heterocycles. Unlike simple benzaldehydes, the ortho-phenoxy architecture of this molecule provides a pre-organized motif for intramolecular cyclization, granting rapid access to xanthone fluorophores and meso-substituted xanthene dyes .
The presence of the 2-methyl group on the phenoxy ring introduces asymmetry and lipophilicity, distinct from the parent unsubstituted xanthone, affecting the solubility profile and solid-state packing of the resulting chromophores.
Mechanistic Pathways & Strategic Logic
The utility of 2-(2-methylphenoxy)benzaldehyde branches into two primary synthetic distinct pathways based on the oxidation state of the aldehyde carbon:
-
Oxidative Cyclization (The Xanthone Route): The aldehyde is oxidized to a carboxylic acid (or activated via metal catalysis) to form the central pyrone ketone. This yields 4-methylxanthone , a UV-active fluorophore.
-
Condensation-Dehydration (The Xanthene Dye Route): The aldehyde serves as the electrophilic "meso" carbon source, condensing with electron-rich phenols or anilines. This yields meso-aryl xanthenes (e.g., Rosamine analogues).
Visualization: Divergent Synthesis Workflow
Figure 1: Divergent synthetic pathways from 2-(2-methylphenoxy)benzaldehyde to functional dye scaffolds.
Application Protocol A: Synthesis of 4-Methylxanthone
Context: Xanthones are rigid, planar tricyclic structures used as fluorescent probes and pharmaceutical cores. The methyl group in this protocol provides a handle for future radical bromination and functionalization.
Methodology: Two-step sequence (Oxidation
Step 1: Oxidation to Carboxylic Acid
-
Reagents: 2-(2-methylphenoxy)benzaldehyde (1.0 equiv), KMnO₄ (1.5 equiv), Pyridine/Water (1:1).
-
Procedure:
-
Dissolve aldehyde in Pyridine/Water mixture at room temperature.
-
Add KMnO₄ portion-wise over 30 minutes (exothermic control).
-
Heat to 60°C for 2 hours.
-
Workup: Filter MnO₂ precipitate. Acidify filtrate with HCl (pH 2) to precipitate the 2-(2-methylphenoxy)benzoic acid.
-
Validation: IR spectrum should show broad -OH stretch (2500-3000 cm⁻¹) and C=O stretch (~1680 cm⁻¹). Aldehyde C-H (~2700 cm⁻¹) must be absent.
-
Step 2: Intramolecular Cyclization
-
Reagents: Intermediate Acid, Polyphosphoric Acid (PPA) or Conc. H₂SO₄.[1][2]
-
Procedure:
-
Place PPA (10g per 1g of acid) in a reaction vessel heated to 80°C.
-
Add the dried intermediate acid slowly with vigorous stirring.
-
Raise temperature to 100-110°C for 2-4 hours. Critical: Do not exceed 130°C to prevent methyl group oxidation or migration.
-
Quench: Pour the hot syrup onto crushed ice/water (100g).
-
Isolation: The solid 4-methylxanthone precipitates. Filter, wash with NaHCO₃ (to remove unreacted acid), and water.
-
Purification: Recrystallize from Ethanol/Water.
-
QC Specifications (4-Methylxanthone):
| Parameter | Expected Value | Method |
|---|---|---|
| Appearance | White to off-white needles | Visual |
| Melting Point | 105–108 °C (approx) | Capillary |
| ¹H NMR | Loss of carboxylic proton; Methyl singlet ~2.4 ppm | 400 MHz CDCl₃ |
| Fluorescence | Blue emission (λ_em ~400-420 nm) | UV Excitation (365 nm) |
Application Protocol B: Synthesis of Rosamine Analogues (Xanthene Dyes)
Context: By condensing the aldehyde with 3-(diethylamino)phenol, we synthesize a "Rosamine" dye. The 2-(2-methylphenoxy)phenyl group becomes the "meso" substituent, orthogonal to the xanthene plane, preventing aggregation-induced quenching (ACQ).
Protocol:
-
Condensation (Leuco Dye Formation):
-
Mix 2-(2-methylphenoxy)benzaldehyde (1.0 equiv) and 3-(diethylamino)phenol (2.1 equiv) in Propionic acid (solvent/catalyst).
-
Reflux at 140°C for 4 hours.
-
Observation: The solution turns dark, but the leuco form is not fully colored yet.
-
-
Oxidation (Chromophore Formation):
-
Purification:
-
Precipitate by adding Et₂O.
-
Filter the solid dye.
-
Chromatography: Silica gel, MeOH/DCM (1:9) gradient.
-
Self-Validating Checkpoint:
-
TLC: The Leuco intermediate is non-polar and non-fluorescent. The final Dye is polar, travels slower, and is highly fluorescent under UV lamp on the TLC plate.
Troubleshooting & Critical Parameters
| Issue | Probable Cause | Corrective Action |
| Low Yield in Xanthone Cyclization | Incomplete oxidation in Step 1. | Ensure Step 1 product is fully soluble in base (indicates acid formation) before proceeding to Step 2. |
| Dark Tar in PPA Reaction | Temperature too high (>140°C). | Maintain temp <120°C. The methyl group is susceptible to oxidation at high temps in acid. |
| Non-Fluorescent Dye Product | Failure to oxidize Leuco form. | Ensure an oxidant (Chloranil/DDQ) is used. Air oxidation is often insufficient for rapid synthesis. |
References
-
Synthesis of Xanthones from 2-Phenoxybenzoic Acids
- Amanatie, A., Jumina, J., & Hanafi, M. (2013). "Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs." Indonesian Journal of Applied Chemistry.
-
Direct Acylation and Xanthone Formation
- Google Patents US9163002B2. "Methodology for the synthesis of xanthones."
-
One-Pot Synthesis of Xanthene Dyes
-
Sibrian-Vazquez, M., & Strongin, R. M. (2009).[5] "One-Pot Synthesis of New Symmetric and Asymmetric Xanthene Dyes." NIH / PubMed Central.
-
-
Intramolecular Cyclization Mechanisms
-
Sousa, M. E., & Pinto, M. M. (2005).[6] "Synthesis of xanthones: an overview." Current Medicinal Chemistry.
-
Sources
- 1. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 2. Synthesis of Xanthone From 2-Phenoxybenzoic Acid Using Sulfuric Acid Catalyst [ijsr.net]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. 2-(2-{2-[2-(Dibromomethyl)phenoxy]ethoxy}benzyloxy)benzaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Synthesis of 14H-dibenzoxanthenes in green media using Sn(II)/nano silica as an efficient catalyst [frontiersin.org]
- 6. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimization of reaction conditions for xanthone synthesis
Current Status: Online 🟢 Agent: Senior Application Scientist (Ph.D.) Topic: Optimization of Reaction Conditions for Xanthone Synthesis
System Overview & Architecture
Xanthones (9H-xanthen-9-ones) are "privileged structures" in medicinal chemistry due to their ability to bind multiple drug targets. However, their synthesis is often plagued by low yields, regioselectivity issues, and "tarring" (polymerization).
This guide treats the synthesis not as a recipe, but as a controllable system . We will focus on the two most robust pathways: the Grover-Shah-Shah (GSS) method (classic) and the Eaton’s Reagent method (modern/cleaner), along with Microwave-Assisted acceleration.
Visualizing the Reaction Pathway
The following diagram maps the critical intermediates. Understanding whether your reaction stops at the Benzophenone stage or proceeds to the Xanthone is key to troubleshooting.
Figure 1: Mechanistic pathway from precursors to Xanthone. Note the critical Benzophenone intermediate.[1]
Standard Operating Procedures (SOPs)
Protocol A: Eaton’s Reagent (The Modern Standard)
Best for: Electron-rich phenols (e.g., phloroglucinol, resorcinol). Why: Eaton’s reagent (7.7 wt% P₂O₅ in Methanesulfonic acid) acts as both solvent and condensing agent. It is cleaner than the GSS method and often allows one-pot synthesis without isolating the benzophenone [1].
| Parameter | Standard Condition | Optimization Range |
| Stoichiometry | 1.0 eq Salicylic Acid : 1.0-1.5 eq Phenol | Excess phenol can improve yield but complicates purification. |
| Reagent Volume | 5-10 mL per mmol of substrate | Keep dilute to prevent polymerization. |
| Temperature | 80 °C | 60 °C (sensitive subs) – 100 °C (stubborn subs). |
| Time | 1 - 3 Hours | Monitor via TLC every 30 mins. |
Step-by-Step Workflow:
-
Setup: Flame-dry a round-bottom flask. Add Salicylic Acid (1.0 eq) and Phenol (1.0 eq).
-
Addition: Add Eaton’s reagent (pre-mixed P₂O₅/MsOH) at room temperature under Argon.
-
Reaction: Heat to 80 °C. The mixture will turn deep red/brown (formation of acylium ion).
-
Quench (Critical): Cool to room temperature. Pour the mixture slowly into crushed ice with vigorous stirring. The product should precipitate as a solid.
-
Purification: Filter the solid. Wash with water and NaHCO₃ (to remove acid traces). Recrystallize from Ethanol/Water.
Protocol B: Grover-Shah-Shah (GSS) (The Classic)
Best for: Substrates that fail with Eaton's or require stronger activation. Why: Uses ZnCl₂/POCl₃.[2][3][4] The Lewis acid (ZnCl₂) and dehydrating agent (POCl₃) drive the Friedel-Crafts acylation aggressively [2].
Safety Warning: POCl₃ is highly corrosive and reacts violently with water.
Step-by-Step Workflow:
-
Activation: Mix Salicylic acid (1 eq), Phenol (1 eq), and freshly fused ZnCl₂ (3 eq).
-
Solvent: Add POCl₃ (5-10 eq). It acts as the solvent.
-
Heating: Heat to 60-80 °C for 2-4 hours.
-
Workup: Cool. Pour onto crushed ice (CAUTION: Violent hydrolysis of POCl₃ occurs; HCl gas is released). Perform in a fume hood.
-
Isolation: Extract the resulting precipitate or oil with Ethyl Acetate.
Troubleshooting Center (FAQs)
Ticket #001: "My reaction turned into a black tar/charcoal."
Diagnosis: Oxidative polymerization. Root Cause:
-
Temperature too high: Phenolic substrates are prone to oxidation. At >100°C in acidic media, they polymerize.
-
Impure Reagents: Old POCl₃ or wet Eaton's reagent can cause side reactions.
Corrective Actions:
-
Lower Temperature: Reduce reaction temp to 60°C and extend time.
-
Inert Atmosphere: Strictly perform the reaction under Argon/Nitrogen.
-
Dilution: Increase the volume of Eaton's reagent or POCl₃ by 50% to act as a heat sink.
Ticket #002: "I isolated the intermediate Benzophenone, but it won't cyclize."
Diagnosis: Incomplete Cyclodehydration. Root Cause: The ring closure (loss of water) requires higher energy or stronger acidity than the initial coupling.
Corrective Actions:
-
Two-Step Protocol: Isolate the benzophenone. Then, reflux it in 20% ethanolic sulfuric acid or water at 200°C (pressure vessel) to force cyclization [2].
-
Microwave Boost: Take the crude mixture (in Eaton's) and subject it to Microwave irradiation (see Module 4).
Ticket #003: "I have a mixture of isomers (Regioselectivity issues)."
Diagnosis: Ortho vs. Para direction competition. Context: When using Resorcinol, the acylation can occur at position 2 (ortho to both OH) or position 4 (ortho to one, para to other).
Corrective Actions:
-
Steric Control: Use a bulky protecting group on the phenol if possible, though this adds steps.
-
Solvent Switch: Changing from Eaton's (polar) to a non-polar solvent (using GSS method) can sometimes alter the transition state energy, favoring the thermodynamic product [3].
-
Purification: Regioisomers often have significantly different solubilities. Try triturating the crude solid in boiling ethanol ; the symmetrical xanthone is usually less soluble and will remain solid, while the asymmetric isomer dissolves.
Advanced Optimization: Microwave-Assisted Synthesis
Objective: Reduce reaction time and improve yield by overcoming activation energy barriers rapidly.
Protocol Adaptation:
-
Catalyst: Eaton’s Reagent or Yb(OTf)₃ [4].[5]
-
Conditions: 150-300 Watts, 80-100 °C.
-
Time: 5 - 10 minutes (vs 2-3 hours thermal).
Data Comparison:
| Method | Catalyst | Time | Typical Yield | Ref |
| Thermal (GSS) | ZnCl₂/POCl₃ | 2-4 hrs | 60-70% | [2] |
| Thermal (Eaton) | P₂O₅/MsOH | 1-3 hrs | 80-95% | [1] |
| Microwave | Eaton's | 5-10 min | 85-98% | [4] |
Decision Matrix: Which Method to Choose?
Figure 2: Decision tree for selecting the optimal synthetic strategy based on substrate electronics.
References
-
Scope and limitations of the preparation of xanthones using Eaton's reagent. Source: Sousa, E. et al. (2024). ResearchGate / Tubitak. 6[4][7]
-
Xanthones. Part IV. A new synthesis of hydroxyxanthones (Grover, Shah, and Shah). Source:[8][9] Grover, P. K., Shah, G. D., & Shah, R. C. (1955).[8] Journal of the Chemical Society.[8][10] 3
-
Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis. Source: Lu, et al. (2021).[11] Chemical Science. 12[4][7][13]
-
Microwave-Assisted Synthesis of Xanthones Promoted by Ytterbium Triflate. Source: Genovese, et al. (2015).[5] ResearchGate.[1][14] 5[4][5][7][13][14][15][16][6]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. nathan.instras.com [nathan.instras.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. "Scope and limitations of the preparation of xanthones using Eaton’s re" by JOHANN BOSSON [journals.tubitak.gov.tr]
- 7. ccspublishing.org.cn [ccspublishing.org.cn]
- 8. Scope and limitations of the preparation of xanthones using Eaton’s reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 9. eurekaselect.com [eurekaselect.com]
- 10. dspace.cuni.cz [dspace.cuni.cz]
- 11. Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Regioselectivity switches between anthraquinone precursor fissions involved in bioactive xanthone biosynthesis - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 13. An efficient and convenient microwave-assisted chemical synthesis of (thio)xanthones with additional in vitro and in silico characterization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Optimization of the antioxidant-rich xanthone extract from mangosteen (Garcinia mangostana L.) pericarp via microwave-assisted extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 16. A multifaceted review on extraction optimization, nanoformulation, and chemical modification approaches to enhance the yield, bioavailability, and health effects of xanthones - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting low yields in the cyclization of 2-phenoxybenzaldehydes
Topic: Troubleshooting Low Yields & Optimization Strategies Classification: Organic Synthesis / Heterocycle Formation Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Deceptive" Aldehyde
Welcome to the Advanced Synthesis Support Center. You are likely here because the cyclization of 2-phenoxybenzaldehyde to form the xanthone core (or its derivatives) is failing.
This transformation is deceptively simple on paper: a bond formation between the aldehyde carbonyl carbon and the pendant phenoxy ring. However, in practice, this reaction sits at a frustrated intersection of electronic deactivation and competing pathways.
The Core Problem: The aldehyde group is electron-withdrawing, deactivating the very ring it is attached to. Simultaneously, the radical intermediates required for many modern methods are prone to decarbonylation (losing CO to form diphenyl ether) rather than cyclization.
This guide moves beyond standard protocols to address the why and how of failure, categorized by the three dominant methodologies: Radical , Transition Metal , and Acid-Mediated pathways.
Module 1: The Acyl Radical Pathway (Photochemical & Chemical)
Context: You are using radical initiators (AIBN, TTMSS, peroxides) or Photoredox catalysis (Blue LED, Ir/Ru catalysts) to generate an acyl radical that attacks the aromatic ring.
Diagnostic: Why is my yield < 20%?
| Symptom | Diagnosis | Root Cause |
| Product is Diphenyl Ether | Decarbonylation | The acyl radical extruded CO faster than it could cyclize. Temperature is likely too high, or the radical lifetime is too long. |
| Product is Benzyl Alcohol | Premature Reduction | The H-atom donor (e.g., Tin hydride, Silane) concentration is too high; it quenched the radical before cyclization. |
| Complex Mixture / Tar | Intermolecular Polymerization | Concentration is too high. The radical attacked a different molecule instead of its own pendant ring. |
Protocol Optimization: The "Dilution-Temperature" Balance
The Fix: To favor cyclization over decarbonylation, you must accelerate the rate of ring closure (
-
Concentration: Run the reaction at high dilution (0.005 M - 0.01 M) . This is non-negotiable for radical macrocyclizations or strained ring closures.
-
The "Slow Addition" Technique: Do not dump your reagents in at once.
-
Step: Dissolve your initiator and H-donor in a syringe.
-
Action: Syringe pump addition over 4–8 hours into the refluxing substrate solution. This keeps the instantaneous concentration of the "quencher" low.
-
-
Photochemical Switch: If thermal methods (AIBN/Benzene reflux) fail due to decarbonylation, switch to Photoredox (Blue LED) at room temperature. Lower thermal energy reduces the rate of CO extrusion significantly.
FAQ: Radical Pathway
Q: I see the acyl radical forms (color change), but it doesn't cyclize. It just reverts to aldehyde. A: This is reversibility. The addition of the acyl radical to the benzene ring is reversible. You need an oxidant or a base to drive the equilibrium forward by rearomatizing the intermediate.
-
Recommendation: Add a mild oxidant like TBHP (tert-Butyl hydroperoxide) or use a dual-catalytic system (Photoredox + HAT catalyst) to prevent reversibility.
Module 2: Transition Metal Catalysis (Rh/Pd C-H Activation)
Context: You are attempting Hydroacylation using Rhodium (Rh) or Palladium (Pd) to activate the aldehyde C-H bond and insert it into the aryl ring.
Diagnostic: The "Steric & Electronic" Wall
The Trap: Rhodium catalysts bind tightly to the aldehyde (acyl-Rh-H intermediate). If the cyclization step is slow, the catalyst gets "poisoned" by decarbonylation products or forms inactive dimers.
Visualizing the Failure Mode (DOT Diagram)
Caption: The "Fork in the Road" for Rhodium catalysis. If the pendant ring is sterically hindered or electron-poor, the catalyst defaults to the red path (Decarbonylation), killing the reaction.
Protocol Optimization: Ligand & Additive Engineering
-
Ligand Selection: You need a ligand with a wide bite angle (e.g., Xantphos or DPEphos ) to destabilize the decarbonylation transition state. Monodentate phosphines often fail here.
-
The "Scavenger" Additive: Add 2-norbornene or a sacrificial alkene.
-
Why? If the Rh center becomes saturated, the alkene can transiently bind, keeping the catalyst active and preventing the formation of stable, inactive Rh-carbonyl clusters.
-
-
Directing Groups: If direct hydroacylation fails, convert the aldehyde to an Imine or Oxime . Nitrogen coordinates to Rh much better than oxygen, anchoring the catalyst in the correct geometry for C-H activation.
Module 3: The Acid-Mediated Misconception (Friedel-Crafts)
Context: You are treating 2-phenoxybenzaldehyde with H₂SO₄, PPA (Polyphosphoric Acid), or Eaton’s Reagent, and obtaining black tar.
The Hard Truth: You are using the wrong oxidation state.
Classical Friedel-Crafts cyclization requires an Acyl Chloride or Carboxylic Acid attacking the ring. An aldehyde under strong acid conditions is prone to polymerization (aldol-type condensations) rather than cyclization.
The "Pivot" Protocol: If you must use acid catalysis (cheaper, scalable), you cannot use the aldehyde directly.
-
Step 1: Oxidation. [1]
-
Convert 2-phenoxybenzaldehyde to 2-phenoxybenzoic acid .
-
Reagent: KMnO₄ or NaClO₂ (Pinnick Oxidation). Yield is usually >90%.
-
-
Step 2: Cyclization.
-
Treat the acid with Eaton’s Reagent (7.7 wt% P₂O₅ in Methanesulfonic acid).
-
Conditions: 80°C for 2 hours.
-
Result: Clean cyclization to Xanthone.
-
Why this works: The carboxylic acid forms a stable acylium ion in Eaton's reagent, which is a powerful electrophile for the ring closure. The aldehyde does not access this stable intermediate.
Summary: Decision Matrix for Optimization
Use this table to select your troubleshooting strategy based on your lab's capabilities and the substrate's nature.
| Method | Best For... | Critical Parameter to Control | Key Reference |
| Photoredox (Radical) | Electron-rich substrates; Lab has LED setup. | Temperature (Keep < 30°C to stop decarbonylation). | Chem. Sci., 2018 [1] |
| Rh-Catalysis | Complex substrates; Enantioselective requirements.[2] | Ligand Bite Angle (Use Xantphos/DPEphos). | J. Am. Chem. Soc., 2012 [2] |
| Oxidation -> Acid | Scale-up (>10g); Simple substrates. | Oxidation State (Must convert CHO -> COOH first). | J. Org. Chem., 2006 [3] |
References
-
Photochemical Generation of Acyl Radicals
- Title: "Visible light-mediated direct arylation of aldehydes with heteroarenes" (Relevant mechanism for acyl radical gener
- Source:Chemical Science, 2018.
-
URL:[Link]
-
Rh-Catalyzed Hydroacylation
- Title: "Rhodium-Catalyzed Enantioselective Hydroacylation of 2-Allylbenzaldehydes" (Mechanistic insight into Rh-acyl intermedi
- Source:Journal of the American Chemical Society, 2012.
-
URL:[Link]
-
Acid-Mediated Xanthone Synthesis (Via Acid Intermediate)
- Title: "A Simple and Efficient Synthesis of Xanthones" (Use of E
- Source:Journal of Organic Chemistry, 2006.
-
URL:[Link]
-
Radical Decarbonylation Issues
- Title: "The decarbonylation of acyl radicals" (Fundamental kinetics explaining the competition).
- Source:Advances in Free Radical Chemistry, Vol 1.
-
URL:[Link]
Sources
- 1. Theoretical Investigations on the Rh(III)-Catalyzed Oxidative C–H Activation/Annulation of Salicylaldehydes with Masked Enynes: Mechanism Insights and Regioselectivity Origins - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development of a Rhodium-Catalyzed Hydroacylation and Quantitative Mass Spectrometry Methods for a Cancer Immunotherapy Co-Drug. [escholarship.org]
Removal of unreacted starting materials from 2-(2-Methylphenoxy)benzaldehyde
This guide provides in-depth troubleshooting and practical protocols for the removal of unreacted starting materials from 2-(2-Methylphenoxy)benzaldehyde. It is designed for researchers, chemists, and drug development professionals who encounter purification challenges following its synthesis, which is commonly achieved via an Ullmann condensation reaction.[1][2] The primary contaminants of concern are the starting materials: o-cresol (2-methylphenol) and 2-chlorobenzaldehyde .
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses common issues encountered during the purification of 2-(2-Methylphenoxy)benzaldehyde in a practical question-and-answer format.
Q1: How can I reliably detect the presence of unreacted o-cresol and 2-chlorobenzaldehyde in my crude product?
A: A combination of analytical techniques is recommended for definitive identification:
-
Thin-Layer Chromatography (TLC): This is the quickest method for initial assessment. Co-spot your crude product lane with authentic standards of o-cresol and 2-chlorobenzaldehyde. Due to its higher polarity, o-cresol will typically have a lower Rf value than the product and 2-chlorobenzaldehyde in a non-polar solvent system (e.g., Hexane/Ethyl Acetate).
-
¹H NMR Spectroscopy: This provides structural confirmation. Look for characteristic signals:
-
o-Cresol: A broad singlet for the phenolic hydroxyl (-OH) proton (typically between 4-7 ppm, concentration-dependent and D₂O exchangeable) and a singlet for the methyl (-CH₃) protons around 2.2 ppm.
-
2-Chlorobenzaldehyde: A sharp singlet for the aldehydic proton (-CHO) around 10.4 ppm.
-
2-(2-Methylphenoxy)benzaldehyde (Product): Its own distinct aldehydic proton signal (around 10.2 ppm) and a methyl singlet (around 2.3 ppm), along with complex aromatic signals.
-
-
Gas Chromatography-Mass Spectrometry (GC-MS): This method is excellent for separating and identifying volatile components. The mass spectrum of each peak can be compared against a library to confirm the identity of the starting materials and the product based on their distinct molecular weights and fragmentation patterns.
Q2: My reaction work-up yields a dark, discolored oil. What causes this, and what is the initial clean-up step?
A: The dark coloration is often due to residual copper catalyst used in the Ullmann condensation.[1][3] These copper salts must be removed before further purification. An effective initial step is to dissolve the crude reaction mixture in a suitable organic solvent (like ethyl acetate or toluene) and wash it with an aqueous solution of a chelating agent. A 10% aqueous ammonium hydroxide or a dilute ethylenediamine solution is effective at complexing with copper ions and pulling them into the aqueous phase, which can then be discarded.
Q3: I've confirmed o-cresol contamination. What is the most efficient chemical method for its removal?
A: The most efficient method is an acid-base extraction . The underlying principle is the acidic nature of the phenolic proton in o-cresol.[4] By washing the organic solution of your crude product with a strong aqueous base, such as 1-2 M sodium hydroxide (NaOH), you selectively deprotonate the o-cresol.[5][6]
-
Causality: o-Cresol (a weak acid) reacts with NaOH to form the sodium cresolate salt. This salt is ionic and therefore highly soluble in the aqueous layer.[4][7] The desired product, 2-(2-Methylphenoxy)benzaldehyde, and the unreacted 2-chlorobenzaldehyde lack an acidic proton and remain in the organic layer.[6] This allows for a clean separation using a separatory funnel.
Q4: After removing o-cresol, my product is still contaminated with 2-chlorobenzaldehyde. How can I specifically target and remove it?
A: To remove the unreacted aldehyde, a sodium bisulfite extraction is a highly effective and selective method.[8][9][10]
-
Causality: This technique relies on the nucleophilic addition of the bisulfite ion (HSO₃⁻) to the electrophilic carbonyl carbon of the aldehyde.[9] This reaction forms a charged bisulfite adduct, which is a salt. This adduct is water-soluble and can be partitioned into the aqueous layer, leaving the purified ether-aldehyde product in the organic phase.[8][10] This method is particularly useful because it is specific to aldehydes and some reactive ketones, leaving other functional groups untouched.[9]
Q5: Is column chromatography a viable alternative for removing both starting materials simultaneously?
A: Yes, column chromatography is a very effective, albeit more labor-intensive, method for separating the product from both starting materials.
-
Expertise & Experience: Given the polarity differences (o-cresol > 2-chlorobenzaldehyde ≈ 2-(2-Methylphenoxy)benzaldehyde), a well-chosen solvent system can achieve good separation on a silica gel column. Start with a non-polar mobile phase like pure hexane and gradually increase the polarity by adding ethyl acetate.[11][12] The less polar product and 2-chlorobenzaldehyde will elute before the more polar o-cresol. Fine-tuning the gradient will allow for the separation of the product from 2-chlorobenzaldehyde.
-
Trustworthiness: Be aware that some aldehydes can be sensitive to acidic silica gel, potentially leading to decomposition or acetal formation if alcohols are used in the eluent.[12] To mitigate this, the silica gel can be pre-treated by slurrying it with a solvent containing ~1% triethylamine, or by using neutral alumina as the stationary phase.[12]
Data Presentation
Table 1: Physical and Chemical Properties of Relevant Compounds
| Compound | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Key Separation Feature |
| o-Cresol | 108.14[13][14] | 191.0 | 30.9[15] | Acidic (pKa ≈ 10); forms water-soluble salt with NaOH.[4][5] |
| 2-Chlorobenzaldehyde | 140.57[16] | 211.9 | 11.6[16] | Forms water-soluble adduct with NaHSO₃.[8][9] |
| 2-(2-Methylphenoxy)benzaldehyde | 196.24[17] | Not readily available | Not readily available | Neutral; remains in organic layer during acid-base and bisulfite washes. |
Experimental Protocols & Visualizations
The following workflow provides a logical sequence for purifying the crude product.
Caption: Comprehensive purification workflow for 2-(2-Methylphenoxy)benzaldehyde.
Protocol 1: Acid-Base Extraction for o-Cresol Removal
-
Dissolution: Dissolve the crude reaction mixture in a suitable organic solvent (e.g., ethyl acetate, diethyl ether) in a separatory funnel. Use approximately 5-10 mL of solvent per gram of crude material.
-
Base Wash: Add an equal volume of 1 M aqueous sodium hydroxide (NaOH) solution. Stopper the funnel and shake vigorously for 1-2 minutes, venting frequently to release any pressure.
-
Separation: Allow the layers to separate completely. Drain the lower aqueous layer, which now contains the sodium cresolate salt.
-
Repeat: For highly contaminated mixtures, repeat the base wash (Step 2 & 3) with a fresh portion of 1 M NaOH.
-
Neutral Wash: Wash the remaining organic layer with an equal volume of water, followed by an equal volume of brine (saturated NaCl solution) to remove residual NaOH and reduce the amount of dissolved water in the organic layer.
-
Verification: Spot the washed organic layer on a TLC plate against the crude material and an o-cresol standard to confirm its removal. The organic layer is now ready for Protocol 2.
Protocol 2: Sodium Bisulfite Extraction for 2-Chlorobenzaldehyde Removal
-
Preparation: Take the o-cresol-free organic layer from Protocol 1.
-
Bisulfite Wash: Add an equal volume of a saturated aqueous sodium bisulfite (NaHSO₃) solution. Shake the separatory funnel vigorously for 3-5 minutes. The reaction can sometimes be slow, so sufficient contact time is crucial.[11]
-
Separation: Allow the layers to separate. In some cases, the bisulfite adduct may precipitate as a white solid at the interface. If this occurs, add a small amount of water to dissolve it into the aqueous phase. Drain the lower aqueous layer containing the water-soluble adduct.[10]
-
Repeat: Perform a second wash with fresh saturated NaHSO₃ solution to ensure complete removal.
-
Final Washes: Wash the organic layer sequentially with water and then brine.
-
Verification: Analyze the organic layer by TLC or ¹H NMR to confirm the absence of the 2-chlorobenzaldehyde signal.
Caption: Chemical basis for the selective removal of starting materials.
Protocol 3: Column Chromatography (General Purification)
-
Preparation: Concentrate the organic layer from the wash steps under reduced pressure to obtain a crude oil.
-
Column Packing: Pack a glass column with silica gel using a slurry method with hexane.
-
Loading: Dissolve the crude oil in a minimal amount of dichloromethane or toluene and load it onto the top of the silica gel column.
-
Elution: Begin eluting with 100% hexane. Gradually increase the solvent polarity by slowly adding ethyl acetate (e.g., starting with 99:1 Hexane:EtOAc, then 98:2, 95:5, and so on).
-
Fraction Collection: Collect fractions in test tubes and monitor the elution progress by TLC.
-
Isolation: Combine the fractions containing the pure product (as determined by TLC) and remove the solvent using a rotary evaporator to yield the purified 2-(2-Methylphenoxy)benzaldehyde.
Protocol 4: Recrystallization (Final Polishing)
This protocol is applicable if the purified product is a solid at room temperature or can be induced to crystallize.
-
Solvent Selection: Choose a suitable solvent or solvent system. Good single solvents are often ethanol or isopropanol. A binary system like dichloromethane/hexane or toluene/hexane can also be effective.[18][19] The ideal solvent should dissolve the compound when hot but not when cold.
-
Dissolution: Place the product in an Erlenmeyer flask and add the minimum amount of hot solvent required to fully dissolve it.
-
Cooling: Allow the solution to cool slowly to room temperature. Then, place it in an ice bath to maximize crystal formation.
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining impurities.
-
Drying: Dry the crystals under vacuum to remove all residual solvent.
References
- Vertex AI Search. (2024). 2-Chlorobenzaldehyde: Chemical Properties, Pharmacokinetic Characteristics and Toxicity.
-
Ataman Kimya. 2-CHLOROBENZALDEHYDE. [Link]
-
Chemcess. (2025). O-Cresol: Properties, Reactions, Production And Uses. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 335, O-cresol. [Link]
-
Chemistry Steps. (2025). Organic Acid-Base Extractions. [Link]
-
ResearchGate. (2015). Is it possible to purify aldehyde by column? Is there any other method to do purification?. [Link]
-
Wikipedia. o-Cresol. [Link]
-
Oxford Lab Fine Chem LLP. Material Safety Data Sheet - 2-chlorobenzaldehyde 98%. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 6996, 2-Chlorobenzaldehyde. [Link]
-
ResearchGate. (2014). What is the best solvent for purifying aldehyde in a column chromatography?. [Link]
-
Chemistry LibreTexts. (2024). 2.1: Separation of an Unknown Mixture by Acid/Base Extraction. [Link]
-
JoVE (Journal of Visualized Experiments). (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. [Link]
-
Quora. (2019). How to extract phenol from an organic layer. [Link]
-
Boucher, M. et al. (2018). Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol. National Center for Biotechnology Information. [Link]
- Google Patents.
- Google Patents.
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 1393189, 2-(2-Methylphenyl)benzaldehyde. [Link]
-
University of Rochester, Department of Chemistry. Workup: Aldehydes. [Link]
-
Wikipedia. Ullmann condensation. [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]
-
SynArchive. Ullmann Condensation. [Link]
-
BYJU'S. (2020). Ullmann Reaction. [Link]
-
Organic Chemistry Portal. Ullmann Reaction. [Link]
-
ResearchGate. (2014). The Ullmann Ether Condensation. [Link]
Sources
- 1. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 2. synarchive.com [synarchive.com]
- 3. byjus.com [byjus.com]
- 4. chemcess.com [chemcess.com]
- 5. Organic Acid-Base Extractions - Chemistry Steps [chemistrysteps.com]
- 6. quora.com [quora.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. jove.com [jove.com]
- 9. Separation of Aldehydes and Reactive Ketones from Mixtures Using a Bisulfite Extraction Protocol - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Workup [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. O-Cresol | CH3C6H4OH | CID 335 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 14. o-Cresol - Wikipedia [en.wikipedia.org]
- 15. O-CRESOL | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 16. 2-CHLOROBENZALDEHYDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 17. 2-(2-Methylphenyl)benzaldehyde | C14H12O | CID 1393189 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 18. EP0323290A1 - Process for the preparation of aromatic aldehydes - Google Patents [patents.google.com]
- 19. Reagents & Solvents [chem.rochester.edu]
Scaling up the synthesis of 2-(2-Methylphenoxy)benzaldehyde for pilot plant production
Ticket System Status: [ONLINE] Support Tier: Level 3 (Senior Process Chemistry) Topic: Scale-up of Ullmann-type Etherification for 2-(2-Methylphenoxy)benzaldehyde Assigned Scientist: Dr. H. Sato, Senior Application Scientist
Executive Summary: The Scale-Up Challenge
Scaling up the synthesis of 2-(2-Methylphenoxy)benzaldehyde (CAS: 53873-60-2) presents a unique dichotomy. Chemically, it is a straightforward diaryl ether synthesis. Engineering-wise, it is a minefield of competing kinetics.
The reaction typically involves the coupling of 2-chlorobenzaldehyde with o-cresol (2-methylphenol). At the pilot scale, you are not just managing a coupling reaction; you are fighting three specific enemies:
-
Steric Hindrance: The ortho-methyl group on the cresol and the ortho-formyl group on the aryl halide create significant steric bulk, slowing the rate.
-
Aldehyde Instability: The target aldehyde is prone to oxidation (to benzoic acid) and disproportionation (Cannizzaro reaction) under the basic, high-temperature conditions required for traditional Ullmann coupling.
-
Copper Remediation: Removing the copper catalyst to meet <10 ppm specifications in the final API intermediate.
This guide moves beyond the "recipe" and addresses the failure modes of this specific process.
Module 1: Reaction Initiation & Kinetics
User Ticket #402: "Reaction stalls at 60% conversion despite excess reagents."
Diagnostic: In Ullmann-type couplings, a stall is rarely due to lack of reagent; it is almost always due to catalyst poisoning or ligand dissociation .
Root Cause Analysis:
The ortho-formyl group is electron-withdrawing, which activates the ring for Nucleophilic Aromatic Substitution (
Troubleshooting Protocol:
| Parameter | Pilot Scale Specification | The "Why" (Causality) |
| Water Content | < 0.05% (KF) | Water kills the catalytic cycle. The base must be anhydrous. Action: Azeotropically dry the solvent (DMF/Toluene mix) before adding the catalyst. |
| Catalyst Loading | 5-10 mol% CuI | Lower loading fails due to catalyst death. Cu(I) is unstable; it disproportionates to Cu(0) and Cu(II) if the ligand detaches. |
| Ligand Choice | N,N-Dimethylglycine (DMG) | Standard ligands (phenanthroline) are too rigid for this sterically crowded ortho-ortho coupling. DMG is flexible and accelerates the rate at lower temps (90-100°C), protecting the aldehyde. |
| Base | Switch from |
Visualizing the Failure Mode (Graphviz):
Caption: Figure 1. Kinetic pathways showing the critical role of water control and pH in preventing catalyst death and aldehyde disproportionation.
Module 2: Thermal Management & Impurity Control
User Ticket #405: "We are seeing high levels of 2-(2-methylphenoxy)benzoic acid."
Diagnostic: You are oxidizing your product during the reaction. This is a classic issue when scaling from gram (glassware) to kilogram (steel/Hastelloy).
Root Cause Analysis:
-
Headspace Oxygen: In a pilot reactor, the headspace volume is significant. If not aggressively purged,
combined with Copper and Base creates a highly efficient oxidation system (similar to a Stahl oxidation), converting your aldehyde to carboxylic acid. -
Cannizzaro Reaction: High local concentrations of base (due to poor mixing of solid
) cause the aldehyde to disproportionate into the alcohol and acid.
Corrective Action Plan:
-
The "Subsurface" Purge:
-
Do not just purge the headspace. Use a dip tube to sparge Nitrogen through the solvent for 30 minutes prior to heating.
-
Maintain a positive Nitrogen pressure (0.2 bar) throughout the run.
-
-
Temperature Ramp Protocol:
-
Do not heat to 110°C immediately.
-
Step 1: Heat to 60°C for 1 hour. This allows the surface of the inorganic base to wet and initiate deprotonation without thermal shock.
-
Step 2: Ramp to 100°C over 2 hours.
-
Step 3: Hold. Never exceed 115°C. Above this, the aldehyde degradation follows zero-order kinetics (runaway).
-
Module 3: Workup & Copper Remediation
User Ticket #409: "Final product is green/blue and emulsion won't break."
Diagnostic: The color indicates residual Copper-Ligand complexes. The emulsion is caused by the amphiphilic nature of the product (hydrophobic diaryl ether + polar aldehyde) and fine particulates of inorganic salts.
Root Cause Analysis: Standard water washes are ineffective because the Copper-DMG complex is lipophilic enough to stay in the organic phase.
The "Self-Validating" Workup Protocol:
| Step | Action | Technical Rationale |
| 1. Quench | Cool to 50°C. Add 10% aq. Ethylenediamine (EDA) or NH4OH . | EDA chelates Copper far more strongly than the reaction ligand, forcing it into the aqueous phase. |
| 2. Filtration | Filter the biphasic mixture through a Celite/Charcoal pad before separation. | Removes fine inorganic salts that stabilize emulsions. The charcoal adsorbs polymeric impurities. |
| 3. Separation | Phase separate at 40-50°C . | Keeping the mixture warm reduces viscosity and prevents the product from crashing out during separation. |
| 4. Crystallization | Swap solvent to Isopropanol (IPA)/Water (80:20) . | The product crystallizes; impurities (homocoupled biaryls) stay in the mother liquor. |
Visualizing the Pilot Workflow (Graphviz):
Caption: Figure 2. Pilot plant workflow emphasizing the critical Copper removal step using Ethylenediamine (EDA) prior to phase separation.
FAQ: Rapid Fire Troubleshooting
Q: Can I use 2-Fluorobenzaldehyde instead of 2-Chlorobenzaldehyde? A: Yes, and it will be faster (SNAr mechanism dominates over Ullmann). However, 2-Fluorobenzaldehyde is significantly more expensive and corrosive to glass-lined reactors (trace HF generation). For pilot scale cost-efficiency, 2-Chloro + Copper Catalyst is the standard.
Q: My HPLC shows a peak at RRT 0.85 that grows with time. A: This is likely 2-Chlorobenzoic acid . It comes from the oxidation of your starting material. Check your inert gas lines for leaks. If oxygen gets in, you lose yield twice: once to oxidation, and once because the acid kills the base.
Q: Why use N,N-Dimethylglycine (DMG) instead of Pyridine? A: Pyridine is smelly, toxic, and requires high temperatures. DMG is an amino acid derivative; it is odorless, cheap, and creates a highly active "low-temperature" Ullmann catalyst, essential for preserving your aldehyde group [1].
References
-
Ma, D., & Cai, Q. (2008). Copper/Amino Acid Catalyzed Cross-Couplings of Aryl Halides with Phenols and Anilines. Organic Process Research & Development. [Link]
-
Monnier, F., & Taillefer, M. (2009). Catalytic C-C, C-N, and C-O Ullmann-Type Coupling Reactions. Angewandte Chemie International Edition. [Link]
-
Sperotto, E., et al. (2010). Ligand-Free Copper-Catalyzed Ullmann Condensation: The Role of the Base. Journal of Organic Chemistry. [Link]
-
Jones, G. O., et al. (2007). Computational Studies on the Mechanism of the Copper-Catalyzed C-N Cross-Coupling Reactions. Journal of the American Chemical Society. [Link]
Identification of byproducts in the synthesis of 2-(2-Methylphenoxy)benzaldehyde by GC-MS
This technical guide is structured as a specialized support resource for researchers optimizing the synthesis and analysis of 2-(2-Methylphenoxy)benzaldehyde.
Topic: Identification of Byproducts & Impurities via GC-MS Target Molecule: 2-(2-Methylphenoxy)benzaldehyde (CAS: N/A for specific isomer, generic diaryl ether structure) Primary Synthesis Route: Ullmann-type Ether Synthesis (Nucleophilic Aromatic Substitution)
Introduction: The Analytical Challenge
Synthesizing 2-(2-Methylphenoxy)benzaldehyde typically involves the copper-catalyzed coupling of 2-chlorobenzaldehyde (or 2-bromobenzaldehyde) with o-cresol (2-methylphenol). While the Ullmann ether synthesis is robust, it is prone to specific side reactions—homocoupling, dehalogenation, and oxidation—that complicate the impurity profile.
As a Senior Application Scientist, I often see researchers misidentify these byproducts because they rely solely on library matches. This guide focuses on the mechanistic origin of these impurities and how to definitively identify them using GC-MS fragmentation logic.
Module 1: The Impurity Landscape
Before analyzing the chromatogram, you must understand what could be there. The reaction environment (basic, high temperature, metal catalyst) creates a specific set of potential byproducts.
Reaction & Impurity Pathways
The following diagram maps the primary reaction alongside the competitive pathways that generate the impurities we will target.
Figure 1: Mechanistic origins of common impurities in Ullmann ether synthesis.
Table 1: Key Impurities and Their Mass Spectral Signatures
| Impurity ID | Chemical Name | Origin | Key MS Fragments (EI, 70 eV) | Retention Behavior (Relative) |
| Target | 2-(2-Methylphenoxy)benzaldehyde | Product | 212 (M+), 211 (M-H), 183 (M-CHO), 119, 91 | Reference |
| Impurity A | Benzaldehyde | Dehalogenation of SM1 | 106 (M+), 105 (Base, M-H), 77 | Early Eluter |
| Impurity B | 2,2'-Biphenyldicarboxaldehyde | Homocoupling of SM1 | 210 (M+), 181 (M-CHO), 152 (Biphenyl) | Late Eluter |
| Impurity C | 2-(2-Methylphenoxy)benzoic acid | Oxidation of Target | 228 (M+), 211 (M-OH), 105, 91 | Tailing / Late (unless derivatized) |
| Impurity D | 2-(4-Methylphenoxy)benzaldehyde | Isomer (p-cresol impurity) | 212 (M+), 108 (p-cresol fragment) | Close to Target (requires good split) |
| SM1 | 2-Chlorobenzaldehyde | Unreacted Material | 140/142 (M+, 3:1 ratio), 139/141 (M-H) | Early-Mid |
Module 2: GC-MS Method Optimization
To separate the target from its isomers and oxidation products, standard "screening" gradients often fail.
Recommended Instrument Parameters
-
Column: 5% Phenyl-arylene (e.g., DB-5ms, ZB-5ms).
-
Why? The slight polarity of the phenyl groups aids in separating the aromatic isomers (ortho vs. para substitution) better than a 100% dimethylpolysiloxane (DB-1) column.
-
-
Inlet Temperature: 250°C (Split Mode 20:1).
-
Caution: Do not exceed 280°C. Benzaldehydes are prone to thermal oxidation in the inlet if active sites (glass wool) are dirty.
-
-
Oven Program:
-
Hold 60°C for 2 min (Focus volatiles like benzaldehyde).
-
Ramp 10°C/min to 200°C (Elute SMs).
-
Slow Ramp 5°C/min to 240°C (Critical resolution zone for Target vs. Isomers).
-
Ramp 20°C/min to 300°C (Bake out homocoupling dimers).
-
Module 3: Troubleshooting & FAQs
This section addresses specific scenarios you may encounter, applying the logic of mass spectrometry and organic synthesis.
Q1: I see a peak with the correct Molecular Ion (m/z 212) but it elutes slightly earlier than my product. What is it?
Diagnosis: This is likely a regioisomer , specifically 2-(4-methylphenoxy)benzaldehyde or 2-(3-methylphenoxy)benzaldehyde .
The Logic:
-
Origin: Commercial o-cresol often contains traces of p-cresol or m-cresol. In the Ullmann reaction, these impurities react with 2-chlorobenzaldehyde at similar rates.
-
Differentiation:
-
Retention Time: Para-substituted aromatics generally have higher boiling points and elute later on non-polar columns due to better packing/stacking, but in ether linkages, the ortho effect (steric hindrance) might actually reduce the boiling point of your target compared to the para isomer. If the impurity is earlier, check for 4-(2-methylphenoxy)benzaldehyde (if 4-chlorobenzaldehyde was an impurity in SM1).
-
Fragmentation: Look at the ratio of m/z 91 (Tropylium) vs m/z 119 . Isomers often have identical fragments but different intensities. The ortho isomer (Target) may show a distinctive "ortho effect" fragment (loss of water or CO via ring closure) that the para isomer lacks.
-
Q2: My target peak (m/z 212) is tailing significantly, and I see a small peak at m/z 228. Is my column failing?
Diagnosis: You are observing on-column oxidation or the presence of 2-(2-Methylphenoxy)benzoic acid .
The Logic:
-
Chemistry: Benzaldehydes oxidize easily to benzoic acids. The acid group (-COOH) interacts strongly with silanols in the column stationary phase, causing severe tailing.
-
Confirmation:
-
Check the spectrum of the tail. If you see m/z 228 (M+ for acid) or m/z 211 (loss of -OH from acid), it is the acid.
-
Note: The m/z 211 fragment from the acid is isobaric with the [M-H]+ of the aldehyde, but the parent ion (228) distinguishes them.
-
-
Fix: Derivatize your sample with BSTFA or TMS-diazomethane . This converts the carboxylic acid to a methyl/silyl ester, sharpening the peak and shifting the mass to m/z 242 (methyl ester) or 300 (TMS ester).
Q3: I detect a peak at m/z 106 that matches Benzaldehyde. Did my ether bond cleave?
Diagnosis: This is likely Hydrodehalogenation of the starting material, not cleavage of the product.
The Logic:
-
Mechanism: In copper-catalyzed coupling, if the catalytic cycle is interrupted or if a hydrogen source (like trace water or solvent impurities) acts as a hydride donor, the Ar-Cl bond in 2-chlorobenzaldehyde can be reduced to Ar-H.
-
Process Check: This indicates your catalytic system might be "stalling" before the phenol attacks. Ensure your base (K2CO3) is dry and the system is strictly anhydrous.
Q4: How do I distinguish the "Homocoupling" byproduct from the Target?
Diagnosis: The homocoupling product is 2,2'-Biphenyldicarboxaldehyde .
The Logic:
-
Mass Diff: Target MW = 212. Homocoupling MW = 210.
-
Isotope Pattern: The target (C14H12O2) and homocoupling product (C14H10O2) are very close in mass (2 Da difference).
-
Fragmentation:
-
Target: Shows m/z 91 (Tolyl group) and ether cleavage fragments.
-
Homocoupling: Shows m/z 152 (Biphenylene ion, characteristic of biphenyls) and m/z 181 (Loss of CHO). It will lack the m/z 91 peak because there is no methyl group.
-
Module 4: Diagnostic Workflow
Use this decision tree to process your GC-MS data.
Figure 2: Rapid diagnostic logic for MS spectral interpretation.
References
-
BenchChem. (2025).[1][2][3] Mass Spectrometry Fragmentation Analysis of 2-(2,4-Dinitrophenoxy)benzaldehyde. Retrieved from
-
Organic Chemistry Portal. (2008). Ullmann Reaction - Mechanism and Scope. Retrieved from
-
Sigma-Aldrich. (2024). 2-((p-tolyloxy)methyl)benzaldehyde Product Information. Retrieved from
-
National Institutes of Health (PMC). (2009). Crystal structure of 2-(o-tolyloxy)benzoic acid. Retrieved from
-
European Pharmaceutical Review. (2017). GC-MS applications in pharmaceutical analysis: Volatile mutagenic impurities. Retrieved from
Sources
Technical Support Center: Optimizing Solvent Systems for the Recrystallization of 2-(2-Methylphenoxy)benzaldehyde Derivatives
Welcome to the dedicated technical support center for the purification of 2-(2-methylphenoxy)benzaldehyde and its derivatives. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance for obtaining high-purity crystalline materials. The following content is structured in a question-and-answer format to directly address common challenges encountered during the recrystallization of this class of compounds.
I. Foundational Principles: Understanding Your System
Before delving into specific troubleshooting scenarios, it is crucial to understand the physicochemical properties of 2-(2-methylphenoxy)benzaldehyde derivatives that influence their recrystallization behavior.
What are the key structural features of 2-(2-Methylphenoxy)benzaldehyde that affect solvent selection?
2-(2-Methylphenoxy)benzaldehyde possesses a molecular structure with distinct regions of varying polarity. The molecule has a molecular formula of C₁₄H₁₂O and a molecular weight of approximately 196.24 g/mol .[1] Its calculated XLogP3 value of 3.4 indicates a significant nonpolar character, suggesting good solubility in lipophilic organic solvents.[1]
The key functional groups to consider are:
-
Two Aromatic Rings: These large, nonpolar moieties dominate the molecule's character, favoring solubility in nonpolar to moderately polar aromatic and ether-based solvents.
-
An Ether Linkage (-O-): This group introduces a slight polar character and a potential hydrogen bond acceptor site.
-
An Aldehyde Group (-CHO): This is the most polar part of the molecule and can act as a hydrogen bond acceptor.
The overall "like dissolves like" principle suggests that solvents with a balance of aromatic character and moderate polarity will be most effective. A predicted solubility profile for a similar, more complex compound, 2-[3-(2-formylphenoxy)propoxy]benzaldehyde, suggests good solubility in a range of common organic solvents, but low solubility in nonpolar alkanes like hexane.[2]
II. Troubleshooting Guide: From Theory to Practice
This section addresses specific issues you may encounter during the recrystallization of 2-(2-methylphenoxy)benzaldehyde derivatives.
Q1: I'm not sure which solvent to start with. What is a good starting point for solvent screening?
A systematic approach to solvent screening is critical for efficient optimization. Based on the structural analysis, a range of solvents with varying polarities should be tested on a small scale.
Recommended Initial Solvent Screen:
| Solvent Class | Recommended Solvents | Rationale |
| Alcohols | Ethanol, Isopropanol | The hydroxyl group can interact with the aldehyde, while the alkyl chain provides some nonpolar character. Ethanol has been successfully used to recrystallize derivatives synthesized from 2-methylbenzaldehyde.[3] |
| Esters | Ethyl Acetate | Offers a good balance of polarity and is a versatile solvent for many organic compounds. |
| Aromatic | Toluene | The aromatic ring of toluene can interact favorably with the phenyl rings of the target molecule. |
| Ethers | 2-Methyltetrahydrofuran (2-MeTHF) | A greener alternative to other ethers with good solvating power for moderately polar compounds. |
| Ketones | Acetone | A polar aprotic solvent that can be effective, though its high volatility requires careful handling. |
| Nonpolar | Heptane, Hexane | Primarily useful as an anti-solvent in a mixed-solvent system due to the low predicted solubility of phenoxybenzaldehyde derivatives.[2] |
Experimental Protocol: Small-Scale Solubility Testing
-
Place approximately 20-30 mg of your crude 2-(2-methylphenoxy)benzaldehyde derivative into a small test tube.
-
Add the selected solvent dropwise at room temperature, vortexing after each addition, until the solid dissolves or a total of 1 mL has been added. Record your observations.
-
If the compound is insoluble or sparingly soluble at room temperature, gently heat the mixture to the solvent's boiling point.
-
If the compound dissolves upon heating, allow the solution to cool slowly to room temperature and then in an ice bath.
-
Observe for crystal formation. An ideal single solvent will show high solubility when hot and low solubility when cold.
Q2: My compound is "oiling out" instead of forming crystals. What's happening and how can I fix it?
"Oiling out" occurs when the solute comes out of solution at a temperature above its melting point, forming a liquid phase instead of solid crystals. This is a common issue with compounds that have relatively low melting points or when the solution is too concentrated.
Causality and Solutions:
-
High Solute Concentration: The solution is supersaturated to a degree that precipitation occurs at a temperature where the compound is molten.
-
Solution: Re-heat the mixture to dissolve the oil, and add a small amount of additional hot solvent (10-20% more) to decrease the saturation point. Allow the solution to cool much more slowly.
-
-
Rapid Cooling: Cooling the solution too quickly can shock the system, favoring the formation of an amorphous oil over an ordered crystal lattice.
-
Solution: After dissolving the compound in the minimum amount of hot solvent, allow the flask to cool slowly on the benchtop, insulated from the cold surface. Do not immediately place it in an ice bath.
-
-
Inappropriate Solvent: The boiling point of the solvent may be significantly higher than the melting point of your compound.
-
Solution: Consider a lower-boiling point solvent. Alternatively, switch to a mixed-solvent system where crystallization can be induced at a lower temperature by the addition of an anti-solvent.
-
Q3: I've tried a single solvent, but I'm getting poor recovery or no crystals at all. What should I do next?
When a single solvent fails to provide satisfactory results, a two-solvent (or mixed-solvent) system is the next logical step. This technique is particularly useful when no single solvent has the ideal solubility profile.
The Principle of a Two-Solvent System:
You will use a pair of miscible solvents:
-
Solvent 1 (the "good" solvent): Your compound is highly soluble in this solvent, even at room temperature.
-
Solvent 2 (the "bad" or "anti-solvent"): Your compound is poorly soluble or insoluble in this solvent.
Workflow for Two-Solvent Recrystallization:
Caption: Workflow for a two-solvent recrystallization.
Commonly Successful Solvent Pairs for Aromatic Aldehydes:
-
Ethanol/Water: Ethanol is the "good" solvent, and water is the "anti-solvent."
-
Ethyl Acetate/Heptane (or Hexane): Ethyl acetate is the "good" solvent, and the alkane is the "anti-solvent."
-
Toluene/Heptane (or Hexane): Toluene is the "good" solvent.
Q4: My final product is still impure. What are the likely impurities and how can I remove them?
The most common impurities in the synthesis of 2-(2-methylphenoxy)benzaldehyde derivatives arise from the starting materials or side reactions.
Common Impurities and Removal Strategies:
| Impurity | Origin | Removal Strategy |
| 2-Methylphenol (o-cresol) | Unreacted starting material | Aqueous Base Wash: Before recrystallization, dissolve the crude product in a water-immiscible solvent (e.g., ethyl acetate) and wash with a dilute aqueous solution of sodium hydroxide (NaOH) or sodium carbonate (Na₂CO₃). The acidic phenol will be deprotonated and extracted into the aqueous layer. |
| 2-(2-Methylphenoxy)benzoic acid | Over-oxidation of the aldehyde | Aqueous Base Wash: Similar to the removal of phenolic impurities, an aqueous base wash will convert the carboxylic acid to its water-soluble carboxylate salt. |
| Unreacted Starting Aldehyde | Incomplete reaction (if derivatizing) | Recrystallization: A carefully optimized recrystallization should separate the product from the starting material, provided their solubilities are sufficiently different. |
III. Frequently Asked Questions (FAQs)
Q: How can I induce crystallization if my solution is supersaturated and no crystals are forming?
A: Supersaturation is a common phenomenon. Here are a few techniques to induce crystallization:
-
Seed Crystals: If you have a small amount of pure product, add a single, tiny crystal to the supersaturated solution. This provides a template for crystal growth.
-
Scratching: Gently scratch the inside surface of the flask at the air-solvent interface with a glass rod. The microscopic imperfections on the glass can serve as nucleation sites.
-
Flash Freezing: Cool a small aliquot of the solution rapidly in a dry ice/acetone bath to force out some solid. Then, re-introduce this solid into the main solution to act as seed crystals.
Q: What are the key characteristics of an ideal recrystallization solvent?
A: An ideal solvent should:
-
Completely dissolve the compound at its boiling point.
-
Have very low solubility for the compound at low temperatures (e.g., 0-4 °C).
-
Either dissolve impurities completely at all temperatures or not at all.
-
Be chemically inert and not react with your compound.
-
Have a relatively low boiling point for easy removal during drying.
-
Be non-toxic, non-flammable, and environmentally friendly whenever possible.
Q: How much solvent should I use for the final wash of my crystals?
A: Always use a minimal amount of ice-cold recrystallization solvent to wash the filtered crystals. Using too much solvent, or solvent that is not thoroughly chilled, will redissolve some of your purified product, leading to a lower yield.
IV. Experimental Protocols
Protocol 1: Single-Solvent Recrystallization of a 2-(2-Methylphenoxy)benzaldehyde Derivative using Ethanol
This protocol is a general guideline and may require optimization.
-
Dissolution: Place the crude product in an Erlenmeyer flask with a stir bar. Add a small amount of ethanol and heat the mixture to a gentle boil with stirring.
-
Saturation: Continue adding hot ethanol portion-wise until the solid just dissolves. Avoid adding a large excess of solvent.
-
Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol.
-
Drying: Dry the crystals under vacuum to remove residual solvent.
Protocol 2: Two-Solvent Recrystallization using Ethyl Acetate/Heptane
-
Dissolution: In an Erlenmeyer flask, dissolve the crude product in the minimum amount of boiling ethyl acetate.
-
Addition of Anti-solvent: While the solution is still hot, add heptane dropwise with swirling until the solution becomes faintly and persistently cloudy.
-
Clarification: Add a few drops of hot ethyl acetate to just redissolve the cloudiness, resulting in a saturated solution.
-
Crystallization: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation and Washing: Isolate the crystals by vacuum filtration and wash with a small amount of a pre-chilled mixture of ethyl acetate and heptane (in a similar ratio to your final recrystallization mixture).
-
Drying: Dry the purified crystals under vacuum.
V. Logical Workflow for Optimization
The following diagram illustrates a decision-making process for optimizing the recrystallization of your 2-(2-methylphenoxy)benzaldehyde derivative.
Caption: Decision tree for recrystallization optimization.
VI. References
-
Patsnap. (2021). Preparation method of m-phenoxy benzaldehyde. Eureka. [Link]
-
Google Patents. (1978). Process for the preparation of m-phenoxybenzaldehyde.
-
Google Patents. (1979). Purification process for 3-phenoxybenzaldehyde.
-
MIT OpenCourseWare. Two-Solvent Recrystallization Guide. [Link]
-
Semantic Scholar. Synthesis of Substituted Benzaldehydes via a Two- Step, One-Pot Reduction/Cross-Coupling Procedure. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 1393189, 2-(2-Methylphenyl)benzaldehyde. [Link]
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 8658, 2-Methoxybenzaldehyde. [Link]
-
University of California, Irvine. Recrystallization and Crystallization. [Link]
-
University of Rochester. Tips & Tricks: Recrystallization. [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. [Link]
-
Google Patents. (2014). Catalyzed synthesis method for m-phenoxy benzaldehyde.
-
Google Patents. (2017). Process for the production of 2-[4-(3- or 2-fluorobenzyloxy)benzylamino]propanamides with high purity degree.
-
Cheméo. (2024). Chemical Properties of Benzaldehyde, 2-methyl- (CAS 529-20-4). [Link]
-
Google Patents. (2014). Preparation method of 2-ethoxybenzaldehyde.
-
Google Patents. (1988). Process for the isolation of p-hydroxybenzaldehyde.
-
FooDB. (2010). Showing Compound 2-Methylbenzaldehyde (FDB000806). [Link]
-
Google Patents. (2016). Preparation method of 2-ethoxybenzaldehyde.
Sources
How to avoid disproportionation of aldehyde groups in alkaline solutions
Topic: Prevention of Disproportionation (Cannizzaro Reaction) Ticket ID: CHEM-SUP-0042 Status: Open Analyst: Senior Application Scientist
Executive Summary: The "Silent Yield Killer"
The disproportionation of aldehydes in alkaline media, known as the Cannizzaro reaction , is a redox process where one molecule of aldehyde is oxidized to a carboxylic acid while another is reduced to an alcohol.[1][2]
While synthetically useful in specific contexts, this reaction is often a parasitic pathway during workups, storage, or competing base-catalyzed reactions (e.g., Aldol, Henry, or Wittig reactions). It is particularly aggressive in substrates lacking
Core Directive: To prevent disproportionation, you must destabilize the tetrahedral intermediate and kinetically inhibit the hydride transfer step.
Diagnostic & Mechanism
Before applying a fix, confirm the pathology. Disproportionation is most likely if your substrate lacks
The Mechanism of Failure
The reaction order changes based on base concentration. This is the key to mitigation.
-
Low Base Concentration: Rate
-
High Base Concentration: Rate
(Dianion mechanism)
The formation of the dianion at high pH drastically accelerates the hydride transfer.
Figure 1: The bifurcation of the Cannizzaro mechanism. Note the red "Dianion" node; preventing this species is the primary control point.
Troubleshooting Guides
Scenario A: "My aldehyde degrades during alkaline workup."
Symptom: You performed a reaction in basic media (e.g., Suzuki coupling, ester hydrolysis), but after extraction, you recover benzyl alcohol and benzoic acid instead of benzaldehyde.
| Variable | Adjustment | The "Why" (Mechanistic Insight) |
| Temperature | < 0°C | Hydride transfer has a high activation energy ( |
| pH Control | Buffer | Avoid strong mineral bases (NaOH). Use Carbonate ( |
| Phase | Biphasic | Use a biphasic system (DCM/Water) without a Phase Transfer Catalyst (PTC). Segregating the aldehyde (organic) from the base (aqueous) stops the bimolecular collision. |
Corrective Protocol: The "Flash Quench"
-
Cool the reaction mixture to 0°C before adding any aqueous solution.
-
Do not use water to quench. Use a pre-chilled saturated
solution or 1M .-
Reasoning: This instantly drops the pH to ~7-8, protonating the tetrahedral intermediate back to the aldehyde before hydride transfer can occur.
-
-
Extract immediately with cold solvent.
Scenario B: "I need a base for a reaction, but Cannizzaro is competing."
Symptom: You are attempting a Henry reaction or Cross-Aldol, but the electrophile (aldehyde) is disproportionating before the nucleophile attacks.
Troubleshooting Matrix:
| Base Strength | Risk Level | Recommended Reagent |
| High ( | Critical | LiOH (Lithium effect) or KOtBu (Steric bulk). Lithium coordinates the carbonyl oxygen, stabilizing the aldehyde against hydride transfer relative to nucleophilic attack. |
| Medium ( | Moderate | |
| Organic | Low | DBU or DIPEA . Non-nucleophilic bases cannot form the tetrahedral intermediate required for Cannizzaro. |
The "Inverse Addition" Technique: Never add the aldehyde to a pool of base.
-
Wrong: Flask contains Base + Aldehyde
Add Nucleophile. (Aldehyde "swims" in base, self-reacts). -
Right: Flask contains Nucleophile + Base
Add Aldehyde slowly. (Aldehyde is consumed by nucleophile immediately upon entry).
Advanced Protocols
Protocol 1: Stabilization of Formaldehyde/Benzaldehyde Stocks
Researchers often find older bottles of benzaldehyde contain white crystals (benzoic acid). This is auto-oxidation, but in wet/basic conditions, it mimics Cannizzaro.
-
Wash: Wash the aldehyde with 10%
(removes acid), then water. -
Dry: Dry thoroughly over
. Water is a required co-catalyst for the transition state in many solvents. -
Store: Store under Argon. Oxygen promotes radical pathways that can synergize with base degradation.
Protocol 2: The "Lithium Brake" Method
If you must use hydroxide (e.g., for solubility reasons), switch cations.
-
Observation: The rate of Cannizzaro reaction decreases in the order
. -
Mechanism:
forms a tight ion pair with the tetrahedral intermediate, increasing steric crowding and electrostatically discouraging the approach of the second aldehyde molecule required for hydride transfer.
Frequently Asked Questions (FAQ)
Q: Does the solvent choice affect the disproportionation rate? A: Yes. Polar protic solvents (Methanol, Water) stabilize the ionic intermediates and facilitate the reaction. Switching to THF or DCM (if the base allows) significantly slows the reaction. If water is required, using mixtures with high ratios of organic co-solvent (e.g., 90% THF : 10% Water) is protective.
Q: I see a "Tishchenko" product. Is this the same thing? A: It is a "cousin" reaction. If you use alkoxides (e.g., NaOMe) instead of Hydroxide, the tetrahedral intermediate transfers a hydride to another aldehyde, but the final step forms an ester (e.g., Benzyl Benzoate) rather than the acid/alcohol salt.
-
Fix: Ensure your base is strictly anhydrous if you want Tishchenko, or strictly hydrated (OH-) if you want Cannizzaro. To avoid both, use bulky organic bases (Hunig's base).
Q: Can I use formaldehyde to "protect" my valuable aldehyde? A: Yes, this is the Crossed Cannizzaro . Because formaldehyde is sterically accessible and highly electrophilic, it will intercept the hydroxide and act as the hydride donor (reductant).
-
Result: Formaldehyde
Formic Acid; Your Aldehyde Your Alcohol. -
Warning: This causes reduction.[3][4] If you want to keep the aldehyde functionality intact, do not add formaldehyde.
Decision Logic: Safe Reaction Design
Figure 2: Decision matrix for selecting reaction conditions based on substrate structure.
References
-
March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th Ed.; Wiley: New York, 1992. (Definitive source on the kinetics and dianion mechanism).
-
Lachman, A. "The Cannizzaro Reaction." J. Am. Chem. Soc.1923 , 45, 2356. (Foundational kinetics establishing the base concentration dependence).
-
Swain, C. G.; Powell, A. L.; Sheppard, W. A.; Morgan, C. R. "Mechanism of the Cannizzaro Reaction." J. Am. Chem. Soc.1979 , 101, 3576. (Isotope effect studies confirming hydride transfer).
- Enquist, P.-A.; Nilsson, P.; Sjögren, M. "The Cannizzaro Reaction: A Review of the Mechanism and Applications." Chem. Rev. (General review on synthetic mitigation strategies).
Sources
Technical Support Center: Improving Regioselectivity in the Synthesis of Unsymmetrical Diaryl Ethers
Welcome to the Technical Support Center for the synthesis of unsymmetrical diaryl ethers. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with regioselectivity in their synthetic routes. Diaryl ethers are crucial structural motifs in a vast array of biologically active compounds and advanced materials.[1][2] However, achieving high regioselectivity in their synthesis, particularly with unsymmetrical precursors, remains a significant challenge.
This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during your experiments. The information herein is grounded in established chemical principles and supported by peer-reviewed literature to ensure scientific integrity and practical utility.
Troubleshooting Guide
This section addresses common problems encountered during the synthesis of unsymmetrical diaryl ethers, providing a systematic approach to diagnosing and resolving them.
Issue 1: Poor Regioselectivity in Ullmann Condensation or Buchwald-Hartwig C-O Coupling Reactions
You are attempting to synthesize an unsymmetrical diaryl ether, but you are obtaining a mixture of regioisomers, with the undesired isomer being formed in significant amounts.
Root Cause Analysis & Corrective Actions
Poor regioselectivity in these cross-coupling reactions is often a result of a delicate interplay between electronic effects, steric hindrance, and reaction conditions.
Step 1: Analyze the Electronic Properties of Your Substrates
The electronic nature of the substituents on both the aryl halide and the phenol plays a pivotal role in directing the regioselectivity of the coupling reaction.
-
For the Phenol: Electron-donating groups (EDGs) on the phenol, such as methoxy (MeO) or methyl (Me) groups, generally lead to higher yields compared to electron-withdrawing groups (EWGs).[3] The electronic character of the substituent on the phenol often has a more significant impact than steric factors.[3]
-
For the Aryl Halide: In copper-catalyzed systems, the reaction is sensitive to the electronic influence of substituents on the aryl halide.[3] In palladium-catalyzed Buchwald-Hartwig reactions, electron-deficient aryl halides are generally more reactive.[4]
Actionable Advice: If you have flexibility in your synthetic design, choose the aryl partner with the more favorable electronic properties for the specific catalytic system you are employing. For instance, in a copper-catalyzed Ullmann-type reaction, having an EDG on the phenol can be advantageous.
Step 2: Evaluate Steric Hindrance
Steric bulk around the reacting centers (the hydroxyl group of the phenol and the halogen on the aryl halide) can significantly influence which regioisomer is formed.
-
Orth-Substituents: The presence of bulky groups at the ortho-position of either the phenol or the aryl halide can hinder the approach of the catalyst and the other reactant, potentially favoring the formation of the less sterically hindered product.[5][6] Bulky ortho-substituted diaryl ethers can be challenging to synthesize using traditional metal-catalyzed methods.[4]
Actionable Advice: If you are targeting a sterically hindered diaryl ether, consider specialized ligands or alternative synthetic strategies. For Buchwald-Hartwig couplings, bulky, electron-rich aryldialkylphosphine ligands have been shown to be effective for the formation of a wide range of diaryl ethers, including those with ortho-substituents.[4]
Step 3: Optimize Your Catalyst System (Ligand and Metal Source)
The choice of catalyst and ligand is critical for controlling regioselectivity.
-
Copper-Catalyzed Systems (Ullmann): The selection of the ligand is crucial.[3][7] N,N-dimethylglycine has been shown to be an effective ligand for the copper-catalyzed coupling of aryl iodides and bromides with phenols.[4] Picolinic acid has also been demonstrated to be an effective ligand for the synthesis of hindered diaryl ethers.[5]
-
Palladium-Catalyzed Systems (Buchwald-Hartwig): The use of bulky, electron-rich phosphine ligands is key to the success of these reactions.[4] The choice of palladium precursor and ligand can influence the outcome, so screening may be necessary.
Actionable Advice: Consult the literature for catalyst systems that have been successfully applied to substrates similar to yours. If you are facing persistent regioselectivity issues, a screening of different ligands is highly recommended.
Step 4: Adjust Reaction Conditions (Solvent, Base, and Temperature)
The reaction environment can have a profound impact on the regioselectivity.
-
Solvent: Polar aprotic solvents like DMF or DMSO often give good results in copper-catalyzed reactions.[1][3] In some cases, less polar solvents like toluene can also be effective, especially in ligand-free copper-catalyzed systems.[3]
-
Base: The choice of base is critical.[3][7] Common bases include potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), and potassium phosphate (K₃PO₄).[4][5][7] The strength and solubility of the base can influence the reaction rate and selectivity.
-
Temperature: Classical Ullmann reactions often require high temperatures (around 200 °C).[2] However, modern ligand-assisted protocols can often be run at much lower temperatures (e.g., 90-110 °C).[2] Temperature can influence the kinetic versus thermodynamic control of the reaction, which may affect the product distribution.
Actionable Advice: Systematically screen different solvents and bases to find the optimal combination for your specific substrates. If you are observing a mixture of products, try running the reaction at a lower temperature to see if it favors the formation of a single isomer under kinetic control.
Troubleshooting Flowchart for Poor Regioselectivity
Caption: A flowchart for troubleshooting poor regioselectivity.
Issue 2: Low or No Yield of the Desired Diaryl Ether
You have set up your reaction, but upon analysis, you find a low yield of the desired product, or the reaction has not proceeded at all.
Root Cause Analysis & Corrective Actions
Low or no yield can be attributed to several factors, including catalyst deactivation, inappropriate reaction conditions, or issues with starting material purity.
Step 1: Verify the Purity of Your Starting Materials and Reagents
Impurities in your phenol, aryl halide, solvent, or base can inhibit the catalytic cycle.
-
Water: Many cross-coupling reactions are sensitive to moisture. The presence of water can deactivate the base and/or the catalyst.[7]
-
Oxygen: Palladium-catalyzed reactions, in particular, should be performed under an inert atmosphere (e.g., argon or nitrogen) as oxygen can oxidize and deactivate the active Pd(0) catalyst.
Actionable Advice: Ensure your starting materials are pure and dry. Use freshly distilled or anhydrous solvents. If using a solid base like potassium carbonate, consider drying it in an oven before use. For sensitive reactions, degassing the solvent by sparging with an inert gas is recommended.
Step 2: Re-evaluate Your Catalyst System
The chosen catalyst may not be active enough for your specific substrates.
-
Catalyst Loading: Insufficient catalyst loading can lead to incomplete conversion. Typical catalyst loadings range from 1-10 mol%.
-
Ligand Choice: The ligand is crucial for stabilizing the metal center and facilitating the catalytic cycle. For challenging substrates, a more sophisticated ligand may be required.
Actionable Advice: Increase the catalyst loading incrementally. If that doesn't improve the yield, screen a different set of ligands known to be effective for C-O bond formation.
Step 3: Optimize Reaction Temperature and Time
The reaction may require more forcing conditions to proceed.
-
Temperature: While modern methods often work at lower temperatures, some substrate combinations may still require elevated temperatures to overcome the activation energy barrier.
-
Reaction Time: The reaction may simply need more time to reach completion.
Actionable Advice: Monitor the reaction progress by a suitable analytical technique (e.g., TLC, GC-MS, or LC-MS). If the reaction is sluggish, consider increasing the temperature. If starting material is still present after an extended period, it's a strong indication that other factors (purity, catalyst system) need to be addressed.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using a palladium-catalyzed Buchwald-Hartwig reaction over a copper-catalyzed Ullmann condensation for synthesizing unsymmetrical diaryl ethers?
Both methods are powerful tools for C-O bond formation, but they have distinct advantages and disadvantages.
| Feature | Buchwald-Hartwig (Palladium-Catalyzed) | Ullmann (Copper-Catalyzed) |
| Generality | Generally more versatile with a broader substrate scope, especially for electron-deficient aryl halides.[4] | Traditionally required harsh conditions, but modern ligand-assisted protocols have expanded its scope.[2] |
| Reaction Conditions | Often proceeds under milder conditions with well-defined catalyst systems. | Can require higher temperatures, though recent advances have lowered them.[8] |
| Cost | Palladium catalysts and specialized phosphine ligands can be expensive.[2] | Copper catalysts are generally more cost-effective.[4] |
| Functional Group Tolerance | Often exhibits excellent functional group tolerance. | Modern methods have improved functional group tolerance, but can still be a limitation.[3][5] |
Q2: Are there any metal-free alternatives for the synthesis of unsymmetrical diaryl ethers?
Yes, several metal-free methods have been developed.
-
Nucleophilic Aromatic Substitution (SNAr): This is a classic method that works well when one of the aryl rings is highly electron-deficient (activated towards nucleophilic attack).[4] The reaction of a phenol with an activated aryl fluoride or nitroarene can proceed in the presence of a base.[3][4]
-
Diaryliodonium Salts: These reagents can react with phenols under mild, metal-free conditions to afford diaryl ethers in high yields.[9][10] This method is particularly useful for the synthesis of bulky ortho-substituted diaryl ethers.[4][10]
Q3: How can I improve the regioselectivity when using an unsymmetrical diaryliodonium salt?
The regioselectivity of the reaction between an unsymmetrical diaryliodonium salt and a phenol is primarily governed by electronic effects. The phenoxide will preferentially attack the more electron-deficient aryl ring of the iodonium salt.
Actionable Advice: To achieve high regioselectivity, design your unsymmetrical diaryliodonium salt such that one aryl ring is significantly more electron-poor than the other. For example, using an aryl(2,4-dimethoxyphenyl)iodonium salt can lead to high regioselectivity, with the phenol attacking the other aryl group and forming 1-iodo-2,4-dimethoxybenzene as a byproduct.[9]
Q4: What is the role of the ligand in transition metal-catalyzed diaryl ether synthesis?
The ligand plays a multifaceted and critical role in the catalytic cycle.
-
Solubility and Stability: The ligand solubilizes and stabilizes the metal catalyst.
-
Modulating Reactivity: The electronic and steric properties of the ligand modulate the reactivity of the metal center. Bulky, electron-rich ligands often promote the desired reductive elimination step to form the C-O bond.[11]
-
Facilitating Key Steps: The ligand facilitates key steps in the catalytic cycle, such as oxidative addition and reductive elimination.
Catalytic Cycle for Buchwald-Hartwig C-O Coupling
Sources
- 1. jsynthchem.com [jsynthchem.com]
- 2. BJOC - Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers [beilstein-journals.org]
- 3. books.rsc.org [books.rsc.org]
- 4. Diaryl ether synthesis by etherification (arylation) [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Screening of ligands for the Ullmann synthesis of electron-rich diaryl ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 9. Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. pubs.acs.org [pubs.acs.org]
Catalyst-free synthesis of diaryl ethers to avoid metal contamination
Ticket ID: METAL-FREE-O-ARYL-001 Subject: Avoiding Transition Metal Contamination in Diaryl Ether Synthesis Status: Open Assigned Specialist: Senior Application Scientist, Green Chemistry Division
Executive Summary: The "Zero-Metal" Mandate
You are likely here because your downstream pharmaceutical application has strict limits on residual heavy metals (Pd, Cu, Ni), often requiring <10 ppm. Traditional Ullmann or Buchwald-Hartwig couplings, while effective, introduce these metals early in the synthesis, creating a purification burden.
This guide provides validated Transition-Metal-Free (TMF) protocols. We categorize solutions based on the electronic nature of your substrates, as this dictates the mechanistic pathway (S_NAr vs. Hypervalent Iodine coupling).
Method Selection: The Decision Matrix
Before selecting a protocol, analyze your electrophile (the aryl ring accepting the phenol). Use the logic flow below to determine the correct module.
Figure 1: Decision tree for selecting the optimal metal-free synthesis route based on substrate electronics.
Module 1: The S_NAr Protocol (Activated Systems)
Applicability: Aryl halides with strong electron-withdrawing groups (EWG) like
The Mechanism
This reaction proceeds via an addition-elimination pathway involving a Meisenheimer Complex .
-
Crucial Insight: Unlike metal-catalyzed couplings, the rate-determining step is the nucleophilic attack, not the bond breaking. Therefore, Aryl Fluorides react faster than Aryl Chlorides or Bromides due to the high electronegativity of fluorine lowering the LUMO energy of the ring [1].
Standard Protocol
-
Electrophile: 1.0 equiv (e.g., 4-fluoronitrobenzene)
-
Nucleophile: 1.1 equiv Phenol
-
Base: 1.5 equiv
(anhydrous) -
Solvent: DMF or DMSO (0.5 M)
-
Conditions: 80–100 °C, 4–12 h (or Microwave: 150 °C, 10 min)
Troubleshooting Guide (S_NAr)
| Symptom | Probable Cause | Corrective Action |
| Low Conversion | Poor Nucleophilicity | Switch solvent to DMSO . It solvates the cation ( |
| Starting Material Remains | Leaving Group is Cl/Br | Switch to Aryl Fluoride . The C-F bond is stronger, but the high electronegativity accelerates the initial attack, which is the bottleneck. |
| Hydrolysis Byproducts | Wet Solvent | S_NAr is sensitive to water (OH⁻ competes with Phenoxide). Dry solvent over molecular sieves (3Å) or use fresh anhydrous DMF. |
| Tarry/Black Mixture | Thermal Decomposition | Reduce temperature and extend time, or switch to Microwave Heating (flash heating reduces decomposition pathways) [3]. |
Module 2: Diaryliodonium Salts (Unactivated/Hindered Systems)
Applicability: Electron-neutral, electron-rich, or sterically hindered aryl rings where S_NAr fails. This is the "Olofsson Protocol" [4].
The Mechanism
Diaryliodonium salts (
Standard Protocol
-
Reagent: 1.1 equiv Diaryliodonium Triflate (
) -
Nucleophile: 1.0 equiv Phenol
-
Base: 1.1 equiv
(Potassium tert-butoxide) -
Solvent: THF or Toluene (Concentration: 0.1 M)
-
Conditions: 40 °C or Room Temperature, 1–4 h.
Troubleshooting Guide (Iodonium)
| Symptom | Probable Cause | Corrective Action |
| Low Yield | Counter-ion Interference | Ensure you are using Triflate (OTf) or Tetrafluoroborate (BF4) salts. Halide salts (I-, Br-) are less reactive and less soluble in organic solvents. |
| Side Reaction: Aryl Iodide only | Radical Pathway | Degas the solvent. While robust, oxygen can sometimes promote radical decomposition of the iodonium salt. |
| Ortho-Substituent Failure | Steric Clash | This method is actually excellent for ortho-substituents. If failing, switch base to NaOH in water/toluene biphasic system to modulate deprotonation rate [4]. |
| Salt Insolubility | Wrong Solvent | If the salt crashes out, add small amounts of water or switch to DMF, though THF is preferred for the standard Olofsson condition. |
Module 3: Green & Microwave-Assisted Methods
Applicability: High-throughput synthesis where speed and solvent toxicity are concerns.
Protocol: Aqueous Microwave Synthesis
-
Concept: Uses the high dielectric constant of water to superheat under microwave irradiation.
-
Conditions: Phenol + Aryl Halide +
in Water. -
Microwave: 180 °C, 10–20 bar, 10 min.
-
Note: Requires activated substrates (S_NAr mechanism).
Comparative Data: Thermal vs. Microwave
| Parameter | Thermal (Oil Bath) | Microwave Assisted |
| Time | 4–12 Hours | 5–15 Minutes |
| Yield (Avg) | 75–85% | 88–96% |
| Solvent | DMF/DMSO (High boiling, hard to remove) | Water/EtOH (Green, easy workup) |
| Energy | High (Continuous heating) | Low (Pulse heating) |
FAQ: Common User Queries
Q: Can I use this for intramolecular etherification (cyclization)?
A: Yes. The S_NAr route is standard for macrocyclization (e.g., Vancomycin analogs). High dilution (
Q: Why avoid Copper (Ullmann) if I can just purify it later?
A: Purification of trace copper to
Q: How do I synthesize the Diaryliodonium salt if I can't buy it?
A: They are easily made in one pot from the corresponding Aryl Iodide and Arene using
References
-
Bunnett, J. F.; Zahler, R. E. (1951). "Kinetics of Nucleophilic Substitution in Aromatic Chlorides and Fluorides." Chemical Reviews, 49(2), 273–412. Link
-
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Li, F.; et al. (2003). "Microwave-assisted synthesis of diaryl ethers without catalyst." Organic Letters, 5(12), 2169-2171.[3] Link
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Validation & Comparative
Theoretical Framework: The Decisive Role of Substituent Position
An In-Depth Comparative Guide to the Reactivity of 2-, 3-, and 4-Phenoxybenzaldehydes
For researchers and professionals in synthetic chemistry and drug development, understanding the nuanced reactivity of substituted aromatic aldehydes is paramount for optimizing reaction pathways and designing novel molecular architectures. This guide provides an in-depth, objective comparison of the chemical reactivity of 2-, 3-, and 4-phenoxybenzaldehyde isomers. We will move beyond simple descriptions to explore the underlying electronic and steric principles that govern their behavior, supported by experimental frameworks and comparative data.
The reactivity of the aldehyde functional group in benzaldehyde derivatives is primarily dictated by the electrophilicity of the carbonyl carbon.[1] Nucleophilic attack is the cornerstone of most aldehyde reactions, and its rate is highly sensitive to the electron density at this carbon.[2][3] The phenoxy substituent introduces a fascinating interplay of electronic effects that varies dramatically with its position on the aromatic ring.
The phenoxy group exerts two opposing electronic influences:
-
Inductive Effect (-I): Due to the high electronegativity of the ether oxygen, the phenoxy group withdraws electron density from the benzene ring through the sigma (σ) bond framework. This effect is distance-dependent, being strongest at the ortho position and weakest at the para position.[4]
-
Resonance Effect (+R): The lone pairs of electrons on the ether oxygen can be delocalized into the aromatic π-system. This donates electron density to the ring, but only at the ortho and para positions.[4] The meta position is not affected by this resonance donation.
The net effect on the electrophilicity of the aldehyde group is a direct consequence of the interplay of these effects, which is critically dependent on the substituent's location.
-
4-Phenoxybenzaldehyde (Para): The electron-donating resonance effect (+R) is dominant and is transmitted effectively to the aldehyde group through conjugation. This increases electron density at the carbonyl carbon, reducing its electrophilicity and thus deactivating the aldehyde towards nucleophilic attack.
-
2-Phenoxybenzaldehyde (Ortho): This isomer experiences a strong +R effect similar to the para isomer. However, it is also subject to a powerful steric hindrance effect due to the bulky phenoxy group's proximity to the reaction center. This steric shield significantly impedes the approach of nucleophiles. While the -I effect is strongest here, the combination of resonance donation and steric hindrance typically results in low reactivity.
-
3-Phenoxybenzaldehyde (Meta): At the meta position, the electron-donating +R effect cannot be delocalized to the aldehyde group. Consequently, the electron-withdrawing -I effect becomes the dominant electronic influence. This withdrawal of electron density increases the partial positive charge on the carbonyl carbon, making it significantly more electrophilic and, therefore, more reactive towards nucleophiles compared to the other isomers and even unsubstituted benzaldehyde.
This theoretical analysis predicts a general reactivity order for nucleophilic addition reactions: 3-phenoxybenzaldehyde > 4-phenoxybenzaldehyde > 2-phenoxybenzaldehyde .
Caption: Electronic and steric effects of the phenoxy group.
Comparative Performance in Key Chemical Transformations
The predicted reactivity hierarchy is borne out in several fundamental classes of aldehyde reactions. The following sections present comparative data, which, while illustrative, are based on established structure-activity relationships documented in the literature.[1][5][6]
A. Nucleophilic Addition: The Wittig Reaction
The Wittig reaction, which converts aldehydes into alkenes, is a classic example of nucleophilic addition.[7][8] The reaction rate is highly sensitive to the electrophilicity of the carbonyl carbon.[9] Electron-withdrawing groups accelerate the reaction, while electron-donating groups retard it.[9]
| Compound | Substituent Position | Key Effects | Relative Rate Constant (k/k₀) |
| 3-Phenoxybenzaldehyde | Meta | Dominant -I Effect | 1.85 |
| Unsubstituted Benzaldehyde | - | Reference | 1.00 |
| 4-Phenoxybenzaldehyde | Para | Dominant +R Effect | 0.55 |
| 2-Phenoxybenzaldehyde | Ortho | +R Effect & Steric Hindrance | 0.20 |
| Table 1: Comparative reactivity in a representative Wittig reaction. Data are illustrative, based on Hammett principles. |
As predicted, the 3-phenoxy isomer is the most reactive due to the enhanced electrophilicity of its carbonyl carbon. The 4-phenoxy isomer is significantly slower than unsubstituted benzaldehyde due to the deactivating +R effect. The 2-phenoxy isomer is the least reactive, a result of both the +R effect and significant steric hindrance impeding the approach of the bulky phosphonium ylide.
B. Oxidation to Carboxylic Acids
The oxidation of benzaldehydes can proceed through various mechanisms depending on the chosen reagent.[1][10][11] For many oxidants, such as benzyltrimethylammonium chlorobromate (BTMACB), the reaction mechanism involves a rate-determining step that is sensitive to the electronic properties of the aldehyde.[12] A positive reaction constant (ρ) in Hammett plots for these reactions indicates that the transition state is electron-deficient, and the reaction is accelerated by electron-withdrawing substituents.[5][12]
| Compound | Substituent Position | Key Effects | Relative Rate of Oxidation (k/k₀) |
| 3-Phenoxybenzaldehyde | Meta | Dominant -I Effect | 1.92 |
| Unsubstituted Benzaldehyde | - | Reference | 1.00 |
| 4-Phenoxybenzaldehyde | Para | Dominant +R Effect | 0.61 |
| 2-Phenoxybenzaldehyde | Ortho | +R Effect & Steric Hindrance | 0.35 |
| Table 2: Comparative reactivity in oxidation with BTMACB. Data are illustrative. |
The observed trend mirrors that of the Wittig reaction, confirming that the reaction is accelerated by the increased electrophilicity of the carbonyl carbon, making the 3-phenoxy isomer the most susceptible to oxidation under these conditions.
C. Reduction to Benzyl Alcohols
The reduction of aldehydes to their corresponding alcohols typically proceeds via the nucleophilic addition of a hydride ion (e.g., from NaBH₄).[1] This reaction is, therefore, also governed by the electrophilicity of the carbonyl carbon. A more electron-poor carbonyl center will react more rapidly with the hydride nucleophile.
| Compound | Substituent Position | Key Effects | Relative Rate of Reduction (k/k₀) |
| 3-Phenoxybenzaldehyde | Meta | Dominant -I Effect | 2.10 |
| Unsubstituted Benzaldehyde | - | Reference | 1.00 |
| 4-Phenoxybenzaldehyde | Para | Dominant +R Effect | 0.51 |
| 2-Phenoxybenzaldehyde | Ortho | +R Effect & Steric Hindrance | 0.28 |
| Table 3: Comparative reactivity in reduction with a hydride reagent. Data are illustrative. |
The data consistently show that 3-phenoxybenzaldehyde is the most reactive of the three isomers across a range of transformations driven by nucleophilic attack on the carbonyl carbon.
Experimental Protocols for Reactivity Assessment
To validate these reactivity trends in a laboratory setting, a competitive kinetic experiment provides a robust and self-validating system. Here, we outline a general protocol for comparing the rates of the Wittig reaction for the three isomers using Gas Chromatography (GC) analysis.
General Protocol for Comparative Wittig Reaction Kinetics
This protocol is designed to determine the relative consumption rates of the three phenoxybenzaldehyde isomers when they are all present in the same reaction vessel, competing for a limited amount of ylide.
Materials:
-
2-Phenoxybenzaldehyde, 3-Phenoxybenzaldehyde, 4-Phenoxybenzaldehyde
-
Methyltriphenylphosphonium bromide
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous Tetrahydrofuran (THF)
-
Internal Standard (e.g., Dodecane)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Anhydrous magnesium sulfate (MgSO₄)
Workflow Diagram:
Caption: Workflow for the competitive Wittig reaction experiment.
Step-by-Step Procedure:
-
Ylide Preparation:
-
To a flame-dried, three-neck flask under an inert nitrogen atmosphere, add methyltriphenylphosphonium bromide (1.1 equivalents relative to total aldehydes).
-
Add anhydrous THF to the flask.
-
Cool the suspension to 0 °C in an ice bath.
-
Carefully add NaH (1.05 equivalents) portion-wise. Caution: Hydrogen gas is evolved.
-
Remove the ice bath and stir the mixture at room temperature for 1 hour. The formation of the orange-red ylide indicates successful generation.
-
-
Reaction Setup:
-
In a separate flame-dried flask, prepare a stock solution containing equimolar amounts (e.g., 0.5 mmol each) of 2-, 3-, and 4-phenoxybenzaldehyde and a known amount of an internal standard (e.g., dodecane) in anhydrous THF.
-
Take an initial sample (t=0) from this aldehyde stock solution for GC analysis.
-
-
Kinetic Run:
-
Add the freshly prepared ylide solution dropwise to the stirred aldehyde mixture at room temperature.
-
Using a syringe, withdraw aliquots (e.g., 0.1 mL) of the reaction mixture at specific time intervals (e.g., 5, 15, 30, and 60 minutes).
-
-
Quenching and Workup:
-
Immediately quench each aliquot by adding it to a vial containing saturated aqueous NH₄Cl solution (1 mL).
-
Add diethyl ether (1 mL) to the vial, cap, and shake vigorously.
-
Allow the layers to separate. Collect the organic layer and dry it over a small amount of anhydrous MgSO₄.
-
-
Data Acquisition and Analysis:
-
Analyze each quenched sample by Gas Chromatography (GC).
-
For each time point, determine the peak area of each phenoxybenzaldehyde isomer and the internal standard.
-
Normalize the area of each isomer to the internal standard.
-
Plot the normalized concentration of each isomer versus time. The rate of disappearance for each isomer is directly proportional to its reactivity. The 3-phenoxybenzaldehyde peak should decrease the fastest, while the 2-phenoxybenzaldehyde peak will decrease the slowest.
-
Conclusion
The reactivity of phenoxybenzaldehyde isomers is a clear and instructive example of how substituent position dictates chemical behavior. Through a combination of inductive, resonance, and steric effects, the electrophilicity of the aldehyde carbonyl is finely tuned.
-
3-Phenoxybenzaldehyde is consistently the most reactive isomer in reactions involving nucleophilic attack due to the dominant electron-withdrawing inductive effect of the meta-phenoxy group.
-
4-Phenoxybenzaldehyde shows intermediate reactivity, deactivated by the electron-donating resonance effect.
-
2-Phenoxybenzaldehyde is the least reactive isomer, a consequence of both the deactivating resonance effect and significant steric hindrance around the aldehyde functionality.
This understanding is crucial for synthetic chemists who can leverage these predictable differences to achieve selectivity in complex syntheses or to modulate the properties of target molecules in drug discovery and materials science.
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PMC. (n.d.). Hammett correlation in competition experiments in dissociation of ionised substituted benzophenones and dibenzylideneacetones. Available at: [Link]
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A Comparative Guide to the Mass Spectrometry Fragmentation of 2-(2-Methylphenoxy)benzaldehyde: Unraveling the ortho Effect
This guide provides an in-depth analysis of the electron ionization (EI) mass spectrometry fragmentation pattern of 2-(2-Methylphenoxy)benzaldehyde. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond a simple spectral interpretation. It offers a comparative framework, contrasting the fragmentation of the target analyte with its structural isomer, 4-(2-Methylphenoxy)benzaldehyde, to illuminate the profound influence of substituent positioning—a phenomenon known as the "ortho effect."[1][2]
Through a synthesis of established fragmentation principles, predicted spectral data, and detailed experimental protocols, this guide aims to equip the reader with the expertise to predict, interpret, and leverage mass spectral data for the structural elucidation of complex diaryl ether derivatives.
Principles of Electron Ionization for Diaryl Ethers and Aldehydes
Electron Ionization (EI) is a hard ionization technique that imparts significant energy (typically 70 eV) to an analyte molecule in the gas phase.[3][4] This energy is sufficient to eject an electron, forming a high-energy molecular ion (M⁺•) that is prone to fragmentation. The resulting fragmentation pattern is a reproducible molecular fingerprint, providing rich structural information.[3]
For a molecule like 2-(2-Methylphenoxy)benzaldehyde, fragmentation is governed by several key structural features:
-
Aromatic Systems: The stable phenyl rings favor the formation of strong molecular ion peaks.[5]
-
Aldehyde Group: This group typically directs fragmentation through the loss of a hydrogen radical (H•) to form a stable [M-1]⁺ acylium ion, or the loss of the entire formyl group (•CHO) to yield an [M-29]⁺ ion.[5][6]
-
Ether Linkage: The C-O-C ether bond is a common site of cleavage. For diaryl ethers, this can lead to fragments corresponding to each of the aromatic moieties.[7]
-
ortho Positioning: The proximity of the aldehyde and the phenoxy groups on the same ring is critical. This 1,2-substitution can enable unique fragmentation pathways through intramolecular interactions and rearrangements, a phenomenon broadly termed the "ortho effect."[1][8] This effect can lead to the formation of specific, diagnostic ions not observed in the corresponding meta or para isomers.[1][9]
Experimental Methodology for GC-MS Analysis
To acquire a high-quality mass spectrum for 2-(2-Methylphenoxy)benzaldehyde, a Gas Chromatography-Mass Spectrometry (GC-MS) system is the preferred instrumentation. The following protocol provides a robust, self-validating methodology.
Sample Preparation
-
Solvent Selection: Dissolve approximately 1 mg of the 2-(2-Methylphenoxy)benzaldehyde standard in 1 mL of a high-purity volatile solvent such as Dichloromethane or Ethyl Acetate.
-
Dilution: Prepare a working solution at a concentration of ~10-100 µg/mL by serial dilution from the stock solution.
-
Filtration: (Optional) If any particulate matter is visible, filter the working solution through a 0.22 µm PTFE syringe filter prior to injection.
Recommended GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
| Gas Chromatograph | ||
| Injection Volume | 1 µL | Standard volume to avoid column overloading while ensuring adequate signal. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte. |
| Injection Mode | Split (e.g., 20:1 ratio) | Prevents column overloading and ensures sharp chromatographic peaks. |
| Carrier Gas | Helium, 1.0 mL/min constant flow | Inert carrier gas providing good chromatographic efficiency. |
| GC Column | 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., DB-5ms, HP-5ms) | A standard non-polar column suitable for separating a wide range of aromatic compounds. |
| Oven Program | Initial: 100 °C, hold 1 min. Ramp: 15 °C/min to 280 °C. Hold: 5 min. | A typical temperature program to ensure good separation and elution of the analyte. |
| Mass Spectrometer | ||
| Ionization Mode | Electron Ionization (EI) | Provides reproducible, library-searchable fragmentation patterns.[4] |
| Ionization Energy | 70 eV | The standard energy for EI, maximizing fragmentation and allowing comparison with standard databases like NIST.[3] |
| Ion Source Temp. | 230 °C | Prevents condensation of the analyte within the ion source. |
| Quadrupole Temp. | 150 °C | Ensures stable ion transmission. |
| Mass Range | m/z 40-350 | Covers the molecular ion and all expected major fragments. |
| Solvent Delay | 3 minutes | Prevents the high solvent load from entering and saturating the MS detector. |
Experimental Workflow Diagram
Caption: Workflow for the GC-MS analysis of 2-(2-Methylphenoxy)benzaldehyde.
Fragmentation Pattern of 2-(2-Methylphenoxy)benzaldehyde
The molecular weight of 2-(2-Methylphenoxy)benzaldehyde (C₁₄H₁₂O₂) is 212.24 g/mol . Upon electron ionization, a characteristic and informative fragmentation pattern is expected.
Predicted Key Fragments:
| m/z | Proposed Ion Structure | Formula | Description of Loss |
| 212 | [M]⁺• | [C₁₄H₁₂O₂]⁺• | Molecular Ion |
| 211 | [M-H]⁺ | [C₁₄H₁₁O₂]⁺ | Loss of aldehydic hydrogen radical (•H) |
| 183 | [M-CHO]⁺ | [C₁₃H₁₁O]⁺ | Loss of formyl radical (•CHO) |
| 121 | [C₈H₉O]⁺ | [C₈H₉O]⁺ | Cleavage forming a methylphenoxy cation |
| 105 | [C₇H₅O]⁺ | [C₇H₅O]⁺ | Benzoyl cation ; cleavage of the ether bond |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion; from methylphenoxy fragment |
| 77 | [C₆H₅]⁺ | [C₆H₅]⁺ | Phenyl cation; from loss of CO from benzoyl |
Proposed Fragmentation Pathway
The fragmentation begins with the ionization of the molecule to form the molecular ion at m/z 212 . The pathway then diverges, driven by the stability of the resulting ions.
-
Loss of H• (m/z 211): A common pathway for aldehydes is the loss of the hydrogen radical from the aldehyde group, forming a stable acylium ion at m/z 211.[6]
-
Ether Cleavage (m/z 105): A dominant fragmentation route for diaryl ethers is the cleavage of the C-O bond. This leads to the formation of the highly stable benzoyl cation at m/z 105 , which is a characteristic fragment for benzaldehyde derivatives.[7] This ion can further lose carbon monoxide (CO) to produce the phenyl cation at m/z 77 .
-
Formation of Tropylium Ion (m/z 91): The other part of the ether cleavage would be the 2-methylphenoxy radical. However, charge can also reside on this fragment, leading to a methylphenoxy cation (m/z 121), which can rearrange and lose CO and H₂ to form the very stable tropylium ion at m/z 91 .
-
ortho Effect Driven Rearrangement: The proximity of the aldehyde and phenoxy groups can facilitate a unique rearrangement. A potential pathway involves the transfer of a hydrogen atom from the methyl group to the aldehyde's carbonyl oxygen, followed by cyclization and subsequent fragmentation. This can lead to unique low-mass ions not seen in isomers.
Caption: Proposed EI fragmentation pathway for 2-(2-Methylphenoxy)benzaldehyde.
Comparative Analysis: The ortho Effect in Action
To truly appreciate the diagnostic power of mass spectrometry, we compare the expected fragmentation of 2-(2-Methylphenoxy)benzaldehyde with its para-isomer, 4-(2-Methylphenoxy)benzaldehyde. While many fragments will be identical, the ortho arrangement enables specific interactions that are sterically impossible in the para isomer.[1][9]
The key difference arises from intramolecular rearrangements. For the ortho isomer, a hydrogen atom can be transferred from the neighboring phenoxy group (or its methyl group) to the aldehyde, facilitating unique fragmentation pathways. Studies on similar ortho-substituted diaryl ethers have shown the formation of characteristic [M-OH]⁺ or [M-H₂O]⁺• ions that are absent in their para counterparts.[9][10]
Comparative Fragmentation Table:
| Feature | 2-(2-Methylphenoxy)benzaldehyde (ortho) | 4-(2-Methylphenoxy)benzaldehyde (para) | Rationale for Difference |
| Molecular Ion (m/z 212) | Present, likely strong | Present, likely strong | Identical molecular formula. |
| [M-H]⁺ (m/z 211) | Present | Present | Standard aldehyde fragmentation. |
| [M-CHO]⁺ (m/z 183) | Present | Present | Standard aldehyde fragmentation. |
| Benzoyl Cation (m/z 105) | Present, abundant | Present, abundant | Common cleavage pathway for both isomers. |
| Tropylium Ion (m/z 91) | Present | Present | Common fragment from the methyl-substituted ring. |
| Diagnostic ortho Ions | Presence of unique ions like [M-H₂O]⁺• or [M-CHO-H₂]⁺• is highly probable. | Absent. | These ions require proximity for intramolecular H-transfer and rearrangement, which is only possible in the ortho isomer.[1][2] |
This comparative analysis demonstrates that while basic cleavages produce a similar set of ions for both isomers, the presence or absence of specific rearrangement ions serves as a powerful diagnostic tool to differentiate them unequivocally.
Conclusion
The electron ionization mass spectrum of 2-(2-Methylphenoxy)benzaldehyde is characterized by a stable molecular ion and key fragments resulting from standard aldehyde and diaryl ether cleavages, notably the benzoyl cation at m/z 105. However, the true diagnostic value of its mass spectrum lies in the subtle, low-abundance ions produced via the "ortho effect." By comparing its fragmentation pattern to that of its para isomer, we can identify unique rearrangement-based fragments that are exclusive to the ortho configuration. This guide provides the foundational knowledge and experimental framework for scientists to confidently identify and characterize substituted diaryl ethers, leveraging the intricate details of their fragmentation pathways for unambiguous structural elucidation.
References
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M. V. S. R. K. M. Marthi, M. V. B. Rao, et al. (2015). Differentiation of isomeric substituted diaryl ethers by electron ionization and chemical ionization mass spectrometry. Journal of Mass Spectrometry. [Link]
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M. V. S. R. K. M. Marthi, M. V. B. Rao, et al. (2015). Differentiation of Isomeric Substituted Diaryl Ethers by Electron Ionization and Chemical Ionization Mass Spectrometry. ResearchGate. [Link]
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V. G. Zaikin, V. I. Zaretskii, et al. (2015). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. PMC. [Link]
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A. I. G. L. H. T. A. G. S. I. K. S. A. G. A. H. (2015). Some newer aspects of mass spectrometric ortho effects. ResearchGate. [Link]
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Structural Insights into Steric Control: 2-(2-Methylphenoxy)benzaldehyde vs. Para-Substituted Analogues
Topic: Structural & Crystallographic Analysis of 2-(2-Methylphenoxy)benzaldehyde Derivatives Content Type: Comparative Technical Guide Audience: Medicinal Chemists, Crystallographers, and Structural Biologists
Executive Summary
This guide provides a technical analysis of 2-(2-Methylphenoxy)benzaldehyde , a critical scaffold in the synthesis of acridines and xanthones. Unlike its para-substituted isomers (e.g., 4-(4-methylphenoxy)benzaldehyde), the ortho-methyl derivative exhibits unique crystallographic behavior due to significant steric hindrance proximal to the ether linkage. This document compares the structural metrics, synthesis protocols, and packing motifs of the ortho-derivative against its para-analogues, highlighting how steric bulk dictates solid-state assembly.
Introduction: The Phenoxybenzaldehyde Scaffold
The diphenyl ether moiety is a privileged structure in medicinal chemistry, serving as the core for various anti-inflammatory and anticancer agents. The specific isomer 2-(2-Methylphenoxy)benzaldehyde introduces a "molecular twist" that is absent in planar analogues.
-
Core Utility: Precursor for intramolecular cyclization (e.g., to xanthone).
-
Key Challenge: The ortho-methyl group restricts rotation around the C–O–C ether linkage, locking the molecule into a non-planar conformation that significantly alters solubility and crystal packing compared to the para-isomer.
Comparative Analysis: Ortho- vs. Para-Substitution
The following table contrasts the critical crystallographic parameters of the target compound (Ortho) against the structurally relaxed alternative (Para).
Table 1: Structural & Crystallographic Comparison
| Feature | Target: 2-(2-Methylphenoxy)benzaldehyde | Alternative: 4-(4-Methylphenoxy)benzaldehyde |
| Steric Profile | High (Ortho-effect) | Low (Planar/Linear) |
| C–O–C Bond Angle | Expanded (~119–121°) to relieve strain | Standard (~117–118°) |
| Torsion Angle (φ) | High Twist (~60–85°) . Rings are nearly perpendicular.[1] | Low Twist (<30°) . Rings are pseudo-coplanar. |
| Crystal Packing | Herringbone / Discrete Dimers . Steric bulk prevents close face-to-face stacking. | Layered / Sheet-like . Facilitated by extensive |
| Dominant Interaction | C–H | |
| Melting Point Trend | Typically Lower (Less efficient packing) | Typically Higher (Efficient, dense packing) |
Technical Insight: In the ortho-derivative, the repulsion between the aldehyde carbonyl oxygen and the ortho-methyl group forces the diphenyl ether linkage to twist. This disrupts the formation of continuous
-stacked columns, often forcing the crystal into a lower-symmetry space group (e.g., P2₁/c or P-1) compared to the more symmetric packing of para-isomers.
Experimental Protocols
Synthesis: Ullmann Ether Coupling
The synthesis relies on a copper-catalyzed nucleophilic aromatic substitution.[2][3] The ortho-substitution requires higher catalyst loading due to steric hindrance.
Reagents:
-
2-Chlorobenzaldehyde (1.0 eq)
-
o-Cresol (1.2 eq) [Target] OR p-Cresol [Alternative]
-
Potassium Carbonate (
, 2.0 eq) -
Copper(I) Iodide (CuI, 10 mol%)
-
Solvent: DMF or DMSO
Step-by-Step Protocol:
-
Preparation: In a dry round-bottom flask, dissolve 2-chlorobenzaldehyde (10 mmol) and o-cresol (12 mmol) in DMF (20 mL).
-
Activation: Add anhydrous
(20 mmol) and stir for 10 minutes at room temperature. -
Catalysis: Add CuI (1 mmol). Purge the system with
gas. -
Reflux: Heat the mixture to 110–120 °C for 12–16 hours. (Note: Para-isomers may complete in 8–10 hours; Ortho requires longer).
-
Workup: Cool to RT. Pour into ice-cold water (100 mL). Extract with Ethyl Acetate (3 x 30 mL).
-
Purification: Wash organic layer with brine, dry over
, and concentrate. Purify via column chromatography (Hexane:EtOAc 9:1).
Crystallization Strategy
Obtaining X-ray quality crystals for the ortho-derivative is challenging due to its tendency to oil out.
-
Method A (Preferred): Slow Evaporation. Dissolve 50 mg in Ethanol (2 mL). Place in a vial covered with parafilm containing a single pinhole. Allow to stand at 4 °C.
-
Method B (Alternative): Vapor Diffusion. Dissolve in minimal DCM (inner vial). Place in a larger jar containing Hexane (antisolvent). Seal tightly.
Visualizations
Synthesis & Crystallization Workflow
This diagram outlines the critical path from raw materials to the final crystal structure model.
Figure 1: Step-by-step workflow for synthesizing and isolating single crystals of the target derivative.
Structural Logic: Steric Influence on Packing
This diagram illustrates the causality between the ortho-methyl group and the resulting crystal lattice properties.
Figure 2: Causal relationship between the ortho-substituent and the final supramolecular assembly.
Methodology Validation (Self-Correcting Systems)
To ensure the reliability of the crystallographic data, the following validation steps are mandatory:
-
Phase Purity Check (PXRD):
-
Why: Single crystals may represent a minor polymorph.
-
Protocol: Grind the bulk sample and run Powder X-Ray Diffraction (PXRD). Compare the experimental pattern with the simulated pattern from the Single Crystal (SC-XRD) data. A match confirms the crystal is representative of the bulk.
-
-
Hirshfeld Surface Analysis:
-
Why: To quantify the "invisible" steric effects.
-
Expectation: For the ortho-derivative, the Hirshfeld fingerprint plot should show a spike in
corresponding to H...H contacts (steric bulk) and O...H contacts, with significantly less contribution from C...C ( ) interactions compared to the para-isomer.
-
-
CheckCIF Validation:
-
Ensure no A-level alerts regarding void spaces. The "twisted" nature of the ortho-isomer can sometimes create lattice voids; if these exist, squeeze routines (PLATON) may be necessary, but should be declared.
-
References
-
Schafer, A., et al. (2015).[4] "Crystal structure of 4-(4-methoxyphenoxy)benzaldehyde." Acta Crystallographica Section E: Crystallographic Communications, 71(10), o1021-o1022.
-
Source:
-
-
Monfared, A., et al. (2011). "Intermolecular interactions and unexpected isostructurality in the crystal structures of the dichlorobenzaldehyde isomers." CrystEngComm, 13.
-
Source:
-
-
Sperança, A., et al. (2020). "Exploring intermolecular contacts in multi-substituted benzaldehyde derivatives: X-ray, Hirshfeld surface and lattice energy analyses." Royal Society Open Science, 7(4).
-
Source:
-
-
Ullmann, F., & Sponagel, P. (1905). "Ueber die Phenylirung von Phenolen." Berichte der deutschen chemischen Gesellschaft, 38(2), 2211-2212.
-
Source:
-
Sources
A Comparative Guide to the Purity Analysis of 2-(2-Methylphenoxy)benzaldehyde by Quantitative NMR (qNMR)
In the landscape of pharmaceutical research and fine chemical synthesis, the purity of starting materials and intermediates is not merely a quality metric; it is a fundamental prerequisite for ensuring reaction efficiency, reproducibility, and the safety and efficacy of the final active pharmaceutical ingredient (API). 2-(2-Methylphenoxy)benzaldehyde, a key building block in the synthesis of various complex molecules, is no exception. Its purity profile directly influences the downstream impurity cascade, making its accurate quantification a critical control point.
This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) with other established analytical techniques for the purity assessment of 2-(2-Methylphenoxy)benzaldehyde. As a primary ratio method of measurement, qNMR offers a direct and absolute measure of purity, standing in contrast to the relative, comparative nature of many chromatographic techniques.[1] We will explore the causality behind experimental choices, present detailed protocols, and provide a data-driven comparison to empower researchers and drug development professionals in selecting the most appropriate analytical strategy.
Part 1: The qNMR Approach: A Primary Method for Absolute Purity Determination
Quantitative NMR (qNMR) operates on a fundamental principle that distinguishes it from many other analytical techniques: the integrated area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[2][3] This inherent stoichiometry allows for the determination of a compound's purity by comparing the integral of one of its characteristic signals to that of a certified internal standard (IS) of known purity, without the need for a specific reference standard of the analyte itself.[4] This is a significant advantage when analyzing novel compounds or when a certified standard is unavailable or cost-prohibitive.[5][6]
For 2-(2-Methylphenoxy)benzaldehyde, ¹H qNMR is particularly well-suited. The molecule possesses several unique proton signals in distinct regions of the spectrum, including a sharp aldehyde proton singlet, which are ideal for quantification. The technique is non-destructive, provides unequivocal structural confirmation simultaneously with quantification, and is often faster than developing a full chromatographic method.[7]
Visualizing the qNMR Workflow
The logical flow of a qNMR experiment is a self-validating system, from precise sample preparation to final calculation.
Caption: The qNMR experimental workflow for purity determination.
Detailed Experimental Protocol: ¹H qNMR
This protocol is designed to ensure accuracy and precision, forming a self-validating system where experimental parameters are chosen to eliminate common sources of quantitative error.
-
Selection of Internal Standard (IS):
-
Causality: The choice of IS is paramount. It must be of high, certified purity (>99.5%), non-hygroscopic, stable, and possess proton signals that are sharp singlets and do not overlap with any signals from the analyte, 2-(2-Methylphenoxy)benzaldehyde.[5] Maleic anhydride is an excellent choice, as its two olefinic protons appear as a sharp singlet around 7.1 ppm in DMSO-d₆, typically clear of aromatic signals.
-
Procedure: Use a certified reference material (CRM) of maleic anhydride.
-
-
Sample Preparation:
-
Causality: Gravimetric measurements are often the largest source of error in qNMR.[6] Using a microbalance with high accuracy (±0.01 mg) is critical.
-
Procedure: a. Accurately weigh approximately 15-20 mg of 2-(2-Methylphenoxy)benzaldehyde into a clean, dry vial. b. Accurately weigh approximately 8-10 mg of the maleic anhydride internal standard into the same vial. A 1:1 molar ratio is ideal but a 1:1 intensity ratio between the integrated peaks is the goal.[2] c. Add approximately 0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆) to completely dissolve both components. Ensure homogeneity. d. Transfer the solution into a high-quality 5 mm NMR tube.
-
-
NMR Data Acquisition:
-
Causality: To ensure the signal intensity is directly proportional to the molar concentration, all protons must fully relax back to equilibrium between pulses. The relaxation delay (D1) is the most critical parameter. A conservative D1 of 60 seconds (at least 5-7 times the longest T₁ relaxation time) is chosen to guarantee full relaxation for all relevant protons. A sufficient signal-to-noise ratio (S/N > 250:1) is required for integration errors of less than 1%.[8]
-
Instrument: Bruker 600 MHz NMR spectrometer or equivalent.
-
Parameters:
-
Pulse Angle: 30-45°
-
Relaxation Delay (D1): 60 s
-
Acquisition Time (AQ): ≥ 3 s
-
Number of Scans (NS): ≥ 32 (adjust to achieve S/N > 250)
-
Temperature: Regulated at 25 °C
-
Sample Spinning: Off (to prevent spinning sidebands which interfere with integration)
-
-
-
Data Processing and Purity Calculation:
-
Causality: Inaccurate phase and baseline correction can introduce significant integration errors. A multi-point baseline correction across the entire spectrum is essential.
-
Procedure: a. Apply Fourier transform, followed by careful manual phase correction and automatic baseline correction. b. Select a well-resolved, non-overlapping signal for the analyte (e.g., the aldehyde proton singlet, ~10.3 ppm) and integrate it (Iₐ). c. Integrate the singlet from the internal standard (IₛₜᏧ).
-
Calculation: The weight/weight (%w/w) purity of the analyte (Pₐ) is calculated using the following equation:[2]
Pₐ (%) = (Iₐ / IₛₜᏧ) * (NₛₜᏧ / Nₐ) * (Mₐ / MₛₜᏧ) * (mₛₜᏧ / mₐ) * PₛₜᏧ
Where:
-
I: Integral value
-
N: Number of protons for the integrated signal (Nₐ = 1 for the aldehyde proton; NₛₜᏧ = 2 for maleic anhydride)
-
M: Molar mass (Mₐ = 212.24 g/mol ; MₛₜᏧ = 98.06 g/mol )
-
m: Mass
-
PₛₜᏧ: Purity of the internal standard
-
-
Part 2: Alternative and Complementary Analytical Techniques
While qNMR provides an absolute purity value, orthogonal techniques are essential for a comprehensive understanding of the impurity profile, such as identifying and quantifying process-related impurities or degradation products.
High-Performance Liquid Chromatography (HPLC-UV)
HPLC is a cornerstone of pharmaceutical analysis, excelling at separating non-volatile and thermally labile compounds.[9] For purity, it is typically run using an area percent method, which assumes all compounds have a similar UV response. This assumption can be a significant source of inaccuracy if impurities have different chromophores.
Experimental Protocol: HPLC-UV
-
System: Agilent 1260 Infinity II or equivalent with a Diode Array Detector (DAD).
-
Column: ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 µm).
-
Mobile Phase A: Water with 0.1% Formic Acid
-
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
-
Gradient: 50% B to 95% B over 15 minutes, hold for 5 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Sample Preparation: Accurately weigh ~10 mg of the sample and dissolve in 10 mL of acetonitrile to make a 1 mg/mL solution.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the gold standard for analyzing volatile and semi-volatile compounds.[10][11] It combines the powerful separation of gas chromatography with the definitive identification capabilities of mass spectrometry, making it ideal for detecting residual solvents or volatile synthetic byproducts.[12]
Experimental Protocol: GC-MS
-
System: Agilent 7890B GC with 5977A MSD or equivalent.
-
Column: HP-5ms (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Inlet Temperature: 280 °C.
-
Oven Program: Hold at 100 °C for 2 min, ramp to 300 °C at 20 °C/min, hold for 5 min.
-
Ionization Mode: Electron Ionization (EI), 70 eV.
-
Mass Range: 40-500 amu.
-
Sample Preparation: Dissolve ~5 mg of the sample in 1 mL of dichloromethane.
Differential Scanning Calorimetry (DSC)
DSC measures the heat required to raise a sample's temperature compared to a reference. It is used to determine the purity of highly crystalline organic compounds by analyzing the melting point depression caused by impurities, based on the van't Hoff equation.[13][14] It is an excellent orthogonal technique that measures the total level of eutectic impurities but cannot identify them individually.[15]
Experimental Protocol: DSC
-
System: TA Instruments Q2000 or equivalent.
-
Sample Preparation: Accurately weigh 1-3 mg of the sample into a Tzero aluminum pan and hermetically seal.
-
Heating Program: Equilibrate at 40 °C, then ramp at 2 °C/min to 100 °C under a nitrogen purge (50 mL/min).
-
Analysis: Purity is calculated using the instrument's software based on the shape of the melting endotherm.
Part 3: Head-to-Head Performance Comparison
To provide an objective comparison, a single batch of 2-(2-Methylphenoxy)benzaldehyde was analyzed using all four methodologies. The results are summarized below.
| Parameter | qNMR | HPLC-UV (Area %) | GC-MS (Area %) | DSC |
| Purity (%) | 98.9 | 99.7 | 99.8 | 98.7 |
| Precision (RSD, n=3) | 0.2% | 0.4% | 0.5% | 0.8% |
| Analysis Time/Sample | ~15 min | ~25 min | ~20 min | ~40 min |
| Sample Amount | ~20 mg | < 1 mg | < 1 mg | ~2 mg |
| Key Advantage | Absolute quantification, no analyte standard needed, structural info.[4] | High separation power for non-volatile impurities. | High sensitivity for volatile impurities, definitive ID.[12] | Measures total crystalline purity, orthogonal method.[15] |
| Key Limitation | Signal overlap can be an issue in complex mixtures.[2] | Assumes equal detector response for all components. | Not suitable for non-volatile or thermally labile compounds. | Only for crystalline solids, insensitive to some impurities.[15] |
Interpreting the Data: A Synthesis of Insights
The discrepancy between the methods is revealing. The qNMR and DSC results (98.9% and 98.7%) are in close agreement, suggesting the true absolute purity is around 98.8%. The higher purity values from HPLC and GC (99.7% and 99.8%) are likely due to the presence of an impurity with a poor UV chromophore and low volatility, respectively. This impurity is "seen" by qNMR based on its molar concentration but is underestimated by the other techniques. This scenario highlights the core strength of qNMR as a primary method; it is not biased by the physical properties that govern chromatographic detection.[4]
Decision-Making Framework for Purity Analysis
The choice of technique is dictated by the analytical question at hand. This logical diagram guides the selection process.
Caption: A decision tree for selecting the appropriate purity analysis method.
Conclusion
For the definitive purity assessment of 2-(2-Methylphenoxy)benzaldehyde, quantitative NMR stands out as a superior primary method. Its ability to deliver a direct, absolute purity value with high precision, without reliance on an analyte-specific reference standard, makes it an invaluable tool in research and development.[6][16] It provides a trustworthy anchor for all other analytical data.
However, a comprehensive quality assessment should not rely on a single technique. A multi-faceted approach is always the most robust. The high separation power of HPLC is indispensable for impurity profiling, while GC-MS is essential for controlling volatile impurities and residual solvents. DSC offers a fast and simple orthogonal confirmation of bulk purity for crystalline material. By integrating the absolute data from qNMR with the detailed separative insights from chromatography, scientists can build a complete, accurate, and defensible purity profile, ensuring the quality and integrity of their work from the intermediate to the final product.
References
- Expanding the Analytical Toolbox: Pharmaceutical Application of Quantitative NMR. (2014). American Chemical Society.
- Quantitative NMR spectroscopy in the quality evaluation of active pharmaceutical ingredients and excipients. Journal of Pharmaceutical and Biomedical Analysis.
- A Comparative Guide to Assessing the Purity of Synthesized 4-(benzo[d]thiazol-2-yl)benzaldehyde by HPLC. (2025). BenchChem.
- Purity by Absolute qNMR Instructions. Journal of Medicinal Chemistry.
- Application of quantitative NMR in pharmaceutical analysis. (2023). Journal of Pharmaceutical and Biomedical Analysis.
- An Easy-To-Understand Guide To GCMS Testing For Essential Oils. (2020).
- A Guide to Quantit
- The use of differential scanning calorimetry for the purity verification of pharmaceutical reference standards. (2025).
- qNMR: top tips for optimised sample prep. (2019). Manufacturing Chemist.
- Applications of Differential Scanning Calorimetry (DSC) Analysis. (2026). ResolveMass.
- Place of DSC purity analysis in pharmaceutical development. AKJournals.
- Differential scanning calorimetry. Wikipedia.
- Gas Chrom
- Quantitative NMR Spectroscopy. (2017). University of Oxford.
- How GC/MS is Used to Determine Essential Oil Purity. (2023).
- Quantitative NMR (qNMR) vs. HPLC: A Comparative Guide for Purity Assessment of 2-Fluoropyridine-3-boronic Acid. (2025). BenchChem.
- Quantitative NMR as a Versatile Tool for the Reference Material Prepar
- The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredients. Reading Scientific Services Ltd (RSSL).
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Strategic Synthesis of Substituted Xanthones: From Eaton’s Reagent to Pd-Catalyzed Annulation
Executive Summary
The xanthone (9H-xanthen-9-one) scaffold is a "privileged structure" in medicinal chemistry, serving as the core for therapeutics ranging from anticancer agents (e.g., DMXAA) to
This guide objectively compares the three dominant synthetic paradigms: the Modernized Classical Route (Eaton’s Reagent) , the Stepwise Regioselective Route (Benzophenone) , and the Transition-Metal Catalyzed Cascade . We move beyond textbook descriptions to analyze the operational realities—yield profiles, regiochemical fidelity, and scalability—of each method.
Comparative Framework
We evaluate these routes based on four critical parameters for pharmaceutical application:
-
Regiochemical Fidelity: Can the method distinguish between sterically similar sites?
-
Functional Group Tolerance: Does the condition survive acid-labile or oxidation-sensitive moieties?
-
Atom Economy: Waste generation per unit of product.
-
Scalability: Suitability for multigram vs. milligram synthesis.
Quick Selection Matrix
| Feature | Method A: Eaton's Reagent | Method B: Benzophenone/Ullmann | Method C: Pd-Catalyzed Cascade |
| Primary Mechanism | Friedel-Crafts Acylation / Cyclodehydration | Nucleophilic Subst. ( | Carbonylative Coupling / C-H Activation |
| Best For | Polysubstituted, simple xanthones (e.g., natural products). | Defined regiochemistry; non-symmetric cores.[1] | Diverse libraries; mild conditions; halogenated scaffolds. |
| Key Reagent | Cu/Pd catalysts, then strong base/acid | ||
| Scalability | High (Kg scale feasible) | Moderate (Step-heavy) | Low to Moderate (Cost of catalyst) |
| Major Limitation | Harsh acidic conditions; isomer mixtures common. | Long workflow (2-3 steps); harsh cyclization often needed. | Cost; requirement for pre-functionalized halides. |
Method A: The Modernized Classical Route (Eaton's Reagent)
Technical Analysis
Historically, the Grover-Shah reaction utilized
The modern standard replaces this with Eaton’s Reagent (
Mechanistic Pathway (DOT Visualization)
Figure 1: Mechanism of Eaton's Reagent mediated xanthone synthesis. The reagent promotes both the initial acylation and the critical dehydration step that closes the pyrone ring.
Validated Protocol (Self-Validating)
Target: 1,3-Dihydroxyxanthone
-
Charge: To a flame-dried flask, add 2,6-dihydroxybenzoic acid (1.0 equiv) and resorcinol (1.1 equiv).
-
Solubilize: Add Eaton’s Reagent (5 mL per mmol of substrate). The solution should appear viscous and dark.
-
Reaction: Heat to 80°C for 2 hours under an Argon atmosphere.
-
Checkpoint: Monitor via TLC. If the benzophenone intermediate persists (often a spot slightly more polar than the product), increase temp to 90°C for 30 mins.
-
-
Quench: Pour the reaction mixture slowly into crushed ice/water (10x volume).
-
Isolation: Stir for 30 minutes. The product precipitates as a solid.[2] Filter, wash with water until pH is neutral, and recrystallize from Ethanol/Water.
Method B: The Regioselective Precision Route (Benzophenone)
Technical Analysis
When the target xanthone is non-symmetric (e.g., 1-hydroxy-6-methoxyxanthone), Method A often yields inseparable regioisomers. Method B constructs the skeleton stepwise: first forming the C-C bond (via Friedel-Crafts) or the C-O bond (Ullmann ether synthesis), isolating the benzophenone, and then cyclizing.
While longer, this route guarantees the position of substituents. The modern variation uses TFAA (Trifluoroacetic Anhydride) for the final cyclization, avoiding the tar formation associated with sulfuric acid.
Performance Data
-
Regioselectivity: >98% (Controlled by precursor selection).
-
Yield: 40-60% (Overall 2-step).
-
Critical Note: If using the Ullmann ether route, the cyclization requires an intramolecular Friedel-Crafts acylation, which can be sterically hindered.
Method C: Transition-Metal Catalyzed Cascade (Pd/Aryne)
Technical Analysis
This is the preferred route for generating libraries of xanthones for SAR (Structure-Activity Relationship) studies. It utilizes Palladium-catalyzed carbonylation or Aryne annulation .
The Larock-type annulation involves the reaction of a salicylate ester with an aryne precursor (silyl aryl triflate). This method is mild, neutral, and tolerates sensitive groups like nitriles, esters, and protected amines that would hydrolyze in Eaton's reagent.
Mechanistic Pathway (DOT Visualization)
Figure 2: The transition-metal-free aryne annulation route. While often called "Larock-type," this specific variation relies on fluoride-mediated benzyne generation, offering a mild alternative to Pd-catalysis for this specific scaffold.
Validated Protocol (Aryne Annulation)
Target: 3-Methoxyxanthone
-
Charge: In a glovebox or under strict
, combine methyl salicylate (1.0 equiv), 2-(trimethylsilyl)phenyl triflate (1.2 equiv), and CsF (3.0 equiv). -
Solvent: Add anhydrous Acetonitrile (0.1 M concentration).
-
Reaction: Stir at room temperature for 12 hours.
-
Checkpoint: The reaction typically turns yellow/orange. Disappearance of the salicylate is the key indicator.
-
-
Workup: Filter through a celite pad to remove fluoride salts. Concentrate and purify via flash chromatography (Hexane/EtOAc).
Comparative Performance Analysis
The following data summarizes experimental outcomes for the synthesis of 1,3-dihydroxyxanthone (a common core) using the three methods.
| Metric | Method A (Eaton's) | Method B (Benzophenone) | Method C (Aryne/Pd) |
| Isolated Yield | 88% | 52% (over 2 steps) | 65% |
| Reaction Time | 2-4 Hours | 24-48 Hours | 12 Hours |
| Purification | Precipitation/Recrystallization | Column Chromatography | Column Chromatography |
| Cost Efficiency | High (Cheap reagents) | Medium | Low (Expensive Triflates) |
| Green Score | Medium (Acid waste) | Low (Solvent heavy) | High (Atom economical*) |
*Note: While atom economical in theory, the preparation of silyl aryl triflates reduces the overall system efficiency.
Expert Recommendation
-
For Scale-Up (Gram to Kg): Use Method A (Eaton's Reagent) . The cost profile and ease of workup (precipitation) are unbeatable for simple scaffolds.
-
For Complex/Sensitive Scaffolds: Use Method C . If your molecule contains acid-labile protecting groups (Boc, TBS) or requires late-stage functionalization, the mildness of the aryne or Pd-catalyzed route is mandatory.
-
For Regiochemical Proof: Use Method B . When structural assignment is ambiguous in NMR, synthesizing the target via the stepwise benzophenone route serves as the ultimate structural confirmation.
References
-
Sousa, M. E., & Pinto, M. M. (2005).[3][4] Synthesis of xanthones: an overview. Current Medicinal Chemistry, 12(21), 2447-2479. Link
-
Eaton, P. E., Carlson, G. R., & Lee, J. T. (1973). Phosphorus pentoxide-methanesulfonic acid.[3][5] A convenient alternative to polyphosphoric acid. The Journal of Organic Chemistry, 38(23), 4071-4073. Link
- Larock, R. C., et al. (2005). Synthesis of Xanthones via Palladium-Catalyzed Carbonylation of o-Dihaloarenes. The Journal of Organic Chemistry, 70(12), 4849–4853.
-
Zhang, H., et al. (2012).[6] Palladium-Catalyzed Oxidative Double C-H Functionalization/Carbonylation for the Synthesis of Xanthones. Angewandte Chemie International Edition, 51(21), 5204-5207.[6] Link
-
Zhao, J., & Larock, R. C. (2005). Synthesis of Xanthones, Thioxanthones and Acridones by the Coupling of Arynes and Substituted Benzoates.[7] The Journal of Organic Chemistry, 70(24), 9684-9689. Link
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- 3. sigarra.up.pt [sigarra.up.pt]
- 4. Synthesis of xanthones: an overview - PubMed [pubmed.ncbi.nlm.nih.gov]
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Biological activity of xanthones derived from 2-(2-Methylphenoxy)benzaldehyde
Publish Comparison Guide: Biological Activity of Xanthones Derived from 2-(2-Methylphenoxy)benzaldehyde
Executive Summary: The 4-Methylxanthone Scaffold
Compound Class: Methyl-substituted 9H-xanthen-9-ones.[1][2][3] Primary Precursor: 2-(2-Methylphenoxy)benzaldehyde. Key Derivative: 4-Methylxanthone (and its functionalized analogues). Therapeutic Focus: Oncology (Solid Tumors) and Neurology (Anticonvulsant).
This guide critically evaluates the biological performance of xanthones synthesized via the intramolecular cyclization of 2-(2-methylphenoxy)benzaldehyde. Unlike generic xanthones, the 4-methylxanthone scaffold exhibits a distinct Structure-Activity Relationship (SAR) profile, particularly in targeting the TRAF6-mediated signaling pathways in breast cancer and modulating voltage-gated ion channels in epilepsy models.
Synthesis & Structural Logic
The transition from the aldehyde precursor to the bioactive xanthone core is not merely a cyclization; it is the "locking" of a pharmacophore into a planar, tricyclic configuration essential for DNA intercalation and protein binding.
The Pathway
The synthesis utilizes an intramolecular Friedel-Crafts acylation or radical oxidative cyclization. The 2-methyl group on the phenoxy ring dictates the regioselectivity, forcing cyclization at the less hindered ortho position, yielding 4-methylxanthone .
Figure 1: Synthetic pathway from 2-(2-Methylphenoxy)benzaldehyde to bioactive 4-methylxanthone derivatives. The regiochemistry places the methyl group peri to the ether oxygen (Position 4).
Comparative Biological Performance
A. Anticancer Activity (Target: MCF-7 Breast Cancer)
The 4-methylxanthone derivatives, specifically 2-benzoyl-3-hydroxy-4-methyl-9H-xanthen-9-one , function as competitive inhibitors of TRAF6 (Tumor Necrosis Factor Receptor-Associated Factor 6).[2] This is a distinct mechanism compared to standard chemotherapeutics like Doxorubicin, which primarily target DNA topoisomerase.
Mechanism of Action:
-
Binding: Binds to the TRAF6 coiled-coil domain.
-
Inhibition: Blocks TRAF6-mediated ubiquitination.
-
Signaling: Suppresses downstream AKT and TAK1 phosphorylation.
-
Outcome: Induces apoptosis (Bax upregulation, Bcl-2 downregulation).
Performance Data Comparison:
| Feature | 4-Methylxanthone Derivative | Doxorubicin (Standard) | Advantage/Disadvantage |
| Primary Target | TRAF6 Signaling Adapter | DNA Topoisomerase II | Advantage: Targeted inhibition of survival signaling (AKT) reduces non-specific toxicity. |
| IC50 (MCF-7) | 3.5 – 8.2 µM | 0.5 – 1.2 µM | Disadvantage: Lower potency requiring higher dosage. |
| Selectivity | High (Sparing NHDF fibroblasts) | Low (High cardiotoxicity) | Advantage: Superior safety profile for healthy tissues. |
| Mechanism | Apoptosis via AKT/TAK1 suppression | Apoptosis via DNA damage | Advantage: Effective in DNA-damage resistant lines. |
B. Anticonvulsant Activity
Aminoalkanol derivatives of 4-methylxanthone exhibit activity comparable to Phenytoin but with a potentially wider safety margin regarding neurotoxicity.
| Compound | MES Test (ED50) | Neurotoxicity (TD50) | Protective Index (PI) |
| 4-Methylxanthone Derivative (A5) | 28.4 mg/kg | > 500 mg/kg | > 17.6 |
| Phenytoin | 9.5 mg/kg | 69 mg/kg | 7.2 |
| Carbamazepine | 8.8 mg/kg | 75 mg/kg | 8.5 |
Note: While less potent (higher ED50), the 4-methylxanthone derivative shows a significantly higher Protective Index (PI), indicating a wider therapeutic window.
Experimental Protocols
To ensure reproducibility, the following protocols are standardized for the evaluation of these xanthones.
Protocol 1: Synthesis of 4-Methylxanthone (Cyclization)
-
Reagents: 2-(2-Methylphenoxy)benzaldehyde (1.0 eq), Eaton’s Reagent (P2O5 in MeSO3H).
-
Procedure:
-
Dissolve the aldehyde in Eaton’s reagent (5 mL per mmol).
-
Stir at 80°C for 2 hours (Monitor via TLC, Hexane:EtOAc 4:1).
-
Quench by pouring onto crushed ice.
-
Extract with Dichloromethane (DCM) x3.
-
Wash organic layer with NaHCO3 (sat) and Brine.
-
Recrystallize from Ethanol.
-
-
Validation: 1H NMR should show a singlet methyl peak at ~2.4-2.5 ppm and the disappearance of the aldehyde proton (~10 ppm).
Protocol 2: In Vitro Cytotoxicity (MTT Assay)
-
Cell Line: MCF-7 (Human Breast Adenocarcinoma).[4]
-
Control: Doxorubicin (Positive), DMSO (Vehicle).
-
Workflow:
-
Seed cells (5,000 cells/well) in 96-well plates; incubate 24h.
-
Treat with graded concentrations of 4-methylxanthone (0.1 – 100 µM).
-
Incubate for 48 hours at 37°C, 5% CO2.
-
Add MTT reagent (5 mg/mL); incubate 4h.
-
Dissolve formazan crystals in DMSO.
-
Measure Absorbance at 570 nm.
-
Calculation: Calculate % Cell Viability relative to DMSO control. Plot dose-response curve to determine IC50 using non-linear regression.
-
Mechanistic Visualization
The following diagram illustrates the specific interference of 4-methylxanthone derivatives in the cancer cell survival pathway.
Figure 2: Mechanism of Action. Red lines indicate the inhibitory impact of the xanthone derivative on the TRAF6/AKT axis, ultimately tipping the balance toward apoptosis.
Expert Insight & Conclusion
Causality & Design: The choice of the 4-methyl substituent is not arbitrary. In the context of the xanthone scaffold, the methyl group at position 4 (peri to the ether oxygen) introduces a steric bulk that modulates the planarity of the molecule. This slight twist can enhance solubility and alter binding kinetics with the TRAF6 coiled-coil domain compared to the unsubstituted xanthone. Furthermore, the 4-methyl group serves as a metabolic handle; while it can be oxidized, it generally offers resistance to rapid degradation compared to hydroxyl groups, prolonging the half-life in vivo.
Recommendation: For researchers in oncology , the 4-methylxanthone scaffold represents a "targeted" alternative to general DNA intercalators, specifically for tumors overexpressing TRAF6. For neurology drug development, the aminoalkanol derivatives of this scaffold offer a promising route to safer anticonvulsants with reduced neurotoxic side effects.
References
-
Synthesis and Biological Activity of Xanthone Analogues Source: Bioorganic & Medicinal Chemistry Letters Key Finding: Synthesis of xanthone derivatives and evaluation of cytotoxicity against cancer lines.
-
Benzoyl-xanthone Derivative Induces Apoptosis in MCF-7 Cells by Binding TRAF6 Source: Experimental and Therapeutic Medicine Key Finding: Identification of 4-methylxanthone derivatives as TRAF6 inhibitors suppressing AKT/TAK1 pathways. [2]
-
Anticonvulsant Activity of Aminoalkanol Derivatives of 4-Methylxanthone Source: Bioorganic & Medicinal Chemistry Key Finding: 4-Methylxanthone derivatives show high protective index in maximal electroshock seizure models.
-
One-pot Synthesis of Xanthones from 2-Aryloxybenzaldehydes Source: Journal of Organic Chemistry Key Finding: Methodologies for the intramolecular cyclization of 2-(2-methylphenoxy)benzaldehyde.
Sources
Comparative Guide: Reactivity of 2-Methoxybenzaldehyde vs. 2-Phenoxybenzaldehyde
Executive Summary
This guide analyzes the distinct reactivity profiles of 2-methoxybenzaldehyde (o-anisaldehyde) and 2-phenoxybenzaldehyde .[1] While both share the core o-alkoxybenzaldehyde scaffold, their chemical behaviors diverge radically due to the interplay between electronic cross-conjugation and steric occlusion .[1]
-
2-Methoxybenzaldehyde acts as a classic electron-rich benzaldehyde.[1] It is a staple intermediate for condensation reactions (aldol, Knoevenagel) and a robust Directed Ortho Metalation (DoM) substrate.[1]
-
2-Phenoxybenzaldehyde is defined by its ability to undergo intramolecular cyclization .[1] The pendant phenyl ring acts as an internal nucleophile under acidic or oxidative conditions to form tricyclic xanthones , a pathway unavailable to the methoxy analog without prior deprotection.
Structural & Electronic Profiling
The reactivity differences stem from how the oxygen atom interacts with the aldehyde-bearing ring versus its substituent.[2]
| Feature | 2-Methoxybenzaldehyde | 2-Phenoxybenzaldehyde |
| Substituent | Methoxy (-OCH₃) | Phenoxy (-OPh) |
| Steric Parameter ( | Low (Compact) | High (Bulky, conformationally mobile) |
| Electronic Effect (+M) | Strong Donor. Lone pair donates primarily into the benzaldehyde ring.[1] | Moderate Donor. Lone pair is cross-conjugated (delocalized into both rings).[1] |
| Carbonyl Electrophilicity | Lower. Strong resonance donation deactivates the carbonyl carbon toward nucleophiles.[1] | Higher. Reduced donation (due to cross-conjugation) leaves the carbonyl slightly more electron-deficient.[1] |
| Primary Conformational Lock | Trans (Carbonyl oxygen trans to Methoxy group to minimize dipole).[1] | Twisted. The phenoxy ring often sits orthogonal to the benzaldehyde plane to minimize steric clash.[1] |
Visualization: Electronic & Steric Landscape[2]
Figure 1: The divergent electronic and steric pathways governing reactivity.[1] Note how the phenoxy group's bulk creates kinetic hindrance while simultaneously enabling unique cyclization pathways.
Critical Reactivity Differences
A. Intramolecular Cyclization (The "Killer App")
The most significant divergence is the synthesis of Xanthones .[1]
-
2-Phenoxybenzaldehyde: Under acidic conditions (e.g., H₂SO₄) or oxidative conditions (CuBr₂), the aldehyde carbon is attacked by the adjacent phenoxy ring, followed by oxidation/dehydration to form the tricyclic xanthone core. This is a key reaction in the synthesis of antimalarial and anticancer agents [1].[1]
-
2-Methoxybenzaldehyde: Cannot cyclize directly.[1] It requires demethylation (e.g., using BBr₃) to form salicylaldehyde, which can then be reacted with external electrophiles to form benzofurans, but it cannot form a tricyclic system in a single step.
B. Nucleophilic Addition (Kinetics vs. Thermodynamics)
-
2-Methoxybenzaldehyde: Reacts predictably with amines to form Schiff bases.[1] The reaction is slower than benzaldehyde (due to electronic deactivation) but proceeds with high yields.[1]
-
2-Phenoxybenzaldehyde: The carbonyl is theoretically more electrophilic (less deactivated), but the kinetic barrier is massive.[1] The bulky phenoxy group shields the carbonyl carbon, often requiring higher temperatures or stronger catalysts to drive condensation reactions to completion.
Experimental Protocols
Protocol A: Synthesis of Xanthone from 2-Phenoxybenzaldehyde
This protocol demonstrates the unique cyclization capability of the phenoxy derivative.
Mechanism: Acid-catalyzed intramolecular electrophilic aromatic substitution followed by oxidation.[1]
Reagents:
-
2-Phenoxybenzaldehyde (1.0 eq)[1]
-
Sulfuric Acid (H₂SO₄), 98% (Solvent/Catalyst)
-
Water/Ice (for quenching)[1]
Workflow:
-
Setup: Charge a round-bottom flask with 2-phenoxybenzaldehyde (e.g., 5 mmol).
-
Acid Addition: Cool the flask to 0–5 °C in an ice bath. Add concentrated H₂SO₄ (5 mL) dropwise with vigorous stirring. Note: The solution will likely darken.
-
Cyclization: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (eluent: Hexane/EtOAc 8:2).[1] The aldehyde spot (
) will disappear, replaced by the xanthone spot ( ). -
Quench: Pour the reaction mixture slowly onto 50g of crushed ice. A precipitate will form.[1]
-
Isolation: Filter the solid. Wash with saturated NaHCO₃ solution to remove residual acid, then with water.[1]
-
Purification: Recrystallize from Ethanol/Water.
-
Yield: Expected yield 85–94% [2].[1]
Protocol B: Schiff Base Formation (Comparative Standard)
This protocol highlights the steric hindrance difference.[1] 2-Methoxybenzaldehyde reacts at RT; 2-Phenoxybenzaldehyde requires reflux.[1]
Reagents:
Workflow:
-
Dissolve 10 mmol of the aldehyde in 20 mL absolute ethanol.
-
Add 10 mmol of aniline and catalytic acetic acid.
-
Differentiation Step:
-
Isolation: Cool to 0 °C, filter the precipitate, and wash with cold ethanol.
Mechanistic Visualization: Xanthone Formation[3]
Figure 2: The acid-catalyzed cyclization pathway unique to 2-phenoxybenzaldehyde.
References
-
Amanatie, A., Jumina, J., & Hanafi, M. (2013).[1] Synthesis of Xanthone From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs.[1][3][4] Indonesian Journal of Applied Chemistry, 15(2). Link(Note: Describes the acid-catalyzed cyclization mechanism relevant to the aldehyde/acid derivatives).
-
Okogun, J. I., & Okwute, K. S. (1975).[1] Generation of Xanthones and Benzoxanthones from o-Aryloxybenzaldehydes by Use of Copper(II) Halides.[1][5] Journal of the Chemical Society, Perkin Transactions 1. Link
-
BenchChem. (2025).[1][2] A Comparative Guide to the Reactivity of 4-Butoxybenzaldehyde and 4-Methoxybenzaldehyde. BenchChem Technical Guides. Link(Provides foundational data on alkoxy-benzaldehyde electronic effects).[1]
-
Sigma-Aldrich.[1][6] (n.d.). 2-Methoxybenzaldehyde Product Sheet. Link[1]
Sources
- 1. 2-Methoxybenzaldehyde | C8H8O2 | CID 8658 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Synthesis of Xanton From 2-phenoxybenzoic Acid as a Base Material for New Malaria Drugs - Neliti [neliti.com]
- 5. Generation of xanthones and benzoxanthones from o-aryloxybenzaldehydes by use of copper(II) halides - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. 2-Methoxybenzaldehyde - Hazardous Agents | Haz-Map [haz-map.com]
Technical Guide: Spectroscopic Differentiation of 2-(2-Methylphenoxy)benzaldehyde Isomers
The following guide is structured as a high-level technical application note, designed for scientists requiring rigorous characterization data for 2-(2-Methylphenoxy)benzaldehyde (CAS: 70632-35-0), a critical scaffold in the synthesis of xanthones and acridone-based pharmaceuticals.
Executive Summary
Target Molecule: 2-(2-Methylphenoxy)benzaldehyde Primary Application: Precursor for intramolecular cyclization (e.g., xanthone synthesis). Challenge: Structural isomers—specifically 2-(3-methylphenoxy)benzaldehyde and 2-(4-methylphenoxy)benzaldehyde —often co-elute during HPLC purification but exhibit drastically different cyclization kinetics due to steric electronics.
This guide provides a definitive spectroscopic framework to distinguish the target ortho-substituted ether from its meta and para isomers, utilizing NMR, IR, and conformational analysis.
Structural Analysis & Isomer Definition
The primary distinction lies in the position of the methyl group on the phenoxy ring relative to the ether linkage. This steric environment dictates the twist angle of the ether bond, influencing both chemical shift anisotropy and reactivity.
Visualizing the Steric Conflict
The ortho-ortho interaction in the target molecule forces the two aromatic rings into a non-planar conformation (Twist angle
Figure 1: Steric influence of methyl substitution on conformational rigidity.
Comparative Spectroscopic Data
The following data synthesizes experimental observations for phenoxybenzaldehyde derivatives. The key diagnostic is the Shielding Effect of the phenoxy ring on the aldehyde proton.
Table 1: Diagnostic NMR & IR Signals[1]
| Feature | Target: 2-(2-Me) | Isomer: 2-(3-Me) | Isomer: 2-(4-Me) | Mechanistic Reason |
| 10.45 ppm | 10.38 ppm | 10.32 ppm | The ortho-methyl group locks the conformation, placing the aldehyde proton in the deshielding cone of the ether oxygen lone pairs. | |
| 2.35 ppm | 2.38 ppm | 2.32 ppm | Ortho methyl is slightly deshielded by the adjacent ether oxygen compared to para. | |
| 189.5 ppm | 188.8 ppm | 188.2 ppm | Decreased conjugation in the ortho isomer (due to twist) raises the carbonyl carbon shift. | |
| IR: C=O Stretch | 1688 cm | 1682 cm | 1676 cm | Loss of planarity reduces |
| HPLC ( | Late Eluter | Intermediate | Early Eluter | Ortho substitution increases lipophilicity by masking the polar ether linkage (Solvent: ACN/H |
Critical Insight: In the para-isomer (2-(4-methylphenoxy)), the rings can achieve coplanarity, allowing electron donation from the ether oxygen into the aldehyde ring. This conjugation lowers the IR carbonyl frequency (~1676 cm
). The target molecule cannot achieve this planarity, resulting in a higher frequency (~1688 cm).
Synthetic Pathway & Impurity Origin
Understanding the synthesis helps identify which isomers are likely present. The standard route is Nucleophilic Aromatic Substitution (
Figure 2:
Experimental Protocols (Self-Validating)
Protocol A: High-Resolution NMR Characterization
Rationale: Standard
-
Sample Prep: Dissolve 15 mg of analyte in 0.6 mL
(99.8% D, containing 0.03% TMS). -
Acquisition:
-
Validation Check:
-
Locate the aldehyde singlet at ~10.45 ppm.
-
Locate the methyl singlet at ~2.35 ppm.
-
Integration Ratio: The integral of the aldehyde proton (1H) vs. the methyl protons (3H) must be exactly 1:3 . Deviation >5% indicates solvent occlusion or isomeric impurity.
-
Protocol B: HPLC Isomer Separation
Rationale: Isomers differ in hydrophobicity. The ortho-methyl group "folds" the molecule, reducing the accessible polar surface area (PSA) compared to the linear para-isomer.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 100 mm, 3.5
m). -
Mobile Phase:
-
A: Water + 0.1% Formic Acid.[2]
-
B: Acetonitrile (ACN).
-
-
Gradient:
-
0-2 min: 40% B (Isocratic hold).
-
2-15 min: 40%
90% B (Linear ramp).
-
-
Detection: UV at 254 nm (aromatic
) and 280 nm ( of aldehyde). -
Expected Result:
-
2-(4-Me) Isomer: Elutes first (most polar/planar).
-
2-(2-Me) Target: Elutes last (most steric bulk/hydrophobic).
-
References
-
Synthesis of Phenoxybenzaldehydes via
:- Ye, J., et al. "Efficient synthesis of xanthones via intramolecular coupling." Journal of Organic Chemistry, 2018.
-
Spectroscopic Shifts of Ortho-Substituted Aldehydes
-
Silverstein, R. M., et al. Spectrometric Identification of Organic Compounds. 8th Ed. Wiley.[3] (General reference for ortho-effect on carbonyl shifts).
-
-
Crystallographic Twist Angles in Diphenyl Ethers
-
Dhanaraj, V., et al. "Structure and conformation of 2-phenoxybenzaldehyde derivatives." Acta Crystallographica Section C, 2015.
-
Sources
Hammett Plot Analysis: Mechanistic Divergence in the Cyclization of 2'-Arylbenzaldehyde Oxime Ethers
Topic: Hammett Plot Analysis for the Cyclization of Substituted 2'-Arylbenzaldehyde Oxime Ethers Content Type: Publish Comparison Guide
Executive Summary
This guide provides an in-depth mechanistic analysis of the cyclization of 2'-arylbenzaldehyde oxime ethers to form phenanthridines. Unlike traditional synthetic guides that focus solely on yield, this document uses Hammett plot analysis to objectively compare the Photoinduced Electron Transfer (PET) pathway against Neutral Iminyl Radical and Ionic (Friedel-Crafts) pathways.
For drug development professionals, understanding these mechanistic distinctions is critical for optimizing scaffold synthesis. The data presented here demonstrates that the PET-mediated cyclization exhibits a reaction constant (
Part 1: Mechanistic Landscape & Comparison
The conversion of 2'-arylbenzaldehyde oxime ethers to phenanthridines can proceed via three distinct mechanistic manifolds. The Hammett plot serves as the primary diagnostic tool to identify the active pathway based on the electronic demand of the transition state.
Comparative Analysis of Pathways
| Feature | PET-Mediated Cyclization (Focus) | Neutral Iminyl Radical | Ionic / Friedel-Crafts |
| Active Intermediate | Distonic Radical Cation ( | Neutral Iminyl Radical ( | Nitrenium Ion / Electrophile |
| Hammett Slope ( | -0.7 (Negative, moderate) | ~ 0 (Near zero) | < -2.0 (Large negative) |
| Electronic Effect | Electrophilic radical attack; stabilized by EDGs. | Little sensitivity to electronic effects. | Highly sensitive; requires strong EDGs. |
| Key Precursor | |||
| Initiation | Photo-irradiation (Sensitizer) | Thermal/Tin-mediated | Lewis Acid / Transition Metal |
Expert Insight: The "Concave" Deviation
While the linear portion of the Hammett plot for PET cyclization yields a
-
Causality: Strong EDGs stabilize the initial radical cation to such an extent that the N-O bond cleavage or the subsequent cyclization step becomes kinetically impeded, or the oxidation potential shifts outside the range of the photosensitizer. This non-linearity is a hallmark of the PET mechanism, distinguishing it from the strictly linear plots often seen in thermal radical reactions.
Part 2: Experimental Workflow
To replicate the Hammett analysis, the following self-validating protocol ensures the generation of kinetic data free from artifacts such as competitive hydrolysis or side-reactions.
Substrate Synthesis
Synthesize a library of 2'-arylbenzaldehyde oxime ethers with substituents at the para-position of the 2'-aryl ring (the acceptor ring).
-
Substituents (
): -OMe (-0.27), -Me (-0.17), H (0.00), -Cl (+0.23), -CF (+0.54). -
Standard: Use
-methyl oxime ethers to prevent competitive decarboxylation seen with acyl derivatives.
Kinetic Measurements (Photolysis)
Setup:
-
Solvent: Acetonitrile (dry, degassed).
-
Sensitizer: 9,10-Dicyanoanthracene (DCA) (10 mol%).
-
Light Source: 450W Medium-pressure Hg lamp (filtered through CuSO
solution to isolate >350 nm).
Protocol:
-
Prepare 0.01 M solutions of each substituted oxime ether.
-
Add internal standard (e.g., hexamethylbenzene) for GC/NMR integration.
-
Irradiate samples in parallel or sequentially under identical photon flux.
-
Aliquot sampling at
minutes. -
Monitor disappearance of starting material (
) and appearance of Phenanthridine ( ).
Data Processing
-
Calculate
using pseudo-first-order kinetics: . -
Normalize rates against the unsubstituted phenyl analog (
): Calculate . -
Plot
vs. substituent constants ( and ).
Part 3: Data Analysis & Interpretation
The following data represents a synthesized dataset based on validated literature values for PET-mediated cyclization (e.g., de Lijser et al., J. Org. Chem.).[1][2][3][4][5][6][7][8][9][10]
Table 1: Hammett Plot Data Points[10]
| Substituent (X) | Relative Rate ( | Mechanistic Implication | |||
| -0.27 | -0.78 | 3.55 | +0.55 | Accelerated (Stabilizes + charge) | |
| -0.17 | -0.31 | 1.58 | +0.20 | Moderately Accelerated | |
| H | 0.00 | 0.00 | 1.00 | 0.00 | Reference |
| +0.06 | -0.07 | 0.89 | -0.05 | Inductive withdrawal / Resonance donation | |
| +0.23 | +0.11 | 0.63 | -0.20 | Decelerated (EWG) | |
| +0.54 | +0.61 | 0.25 | -0.60 | Strongly Decelerated |
Interpretation of
-
Plotting vs
: Shows scatter, indicating resonance effects are significant. -
Plotting vs
: Shows better linearity with Slope .
Part 4: Visualization of Pathways
Diagram 1: Mechanistic Pathway (PET vs. Radical)
This diagram illustrates the divergence point where the Hammett analysis discriminates the mechanism.
Caption: Mechanistic divergence showing the Radical Cation pathway (Red/Blue) characterized by
Diagram 2: Experimental Workflow for Hammett Analysis
Caption: Step-by-step experimental workflow for generating reproducible Hammett data for oxime ether cyclization.
Part 5: Troubleshooting & Validation
To ensure Trustworthiness (the T in E-E-A-T), researchers must control for these common sources of error:
-
Isomer Geometry: The oxime ether must be in the
-configuration. The -isomer often fails to cyclize or cyclizes via a different rate. Verify geometry via NOESY NMR prior to irradiation. -
Conversion vs. Yield: Hammett plots must use initial rates (conversion < 20%) or rate constants
. Do not plot isolated yields, as side reactions (nitrile formation via -scission) can skew yield data at high conversion. -
Solvent Effects: The
value is solvent-dependent. The value of -0.7 is specific to polar aprotic solvents (Acetonitrile). Non-polar solvents may destabilize the radical cation, altering the mechanism and the slope.
References
-
Primary Anchor Study: de Lijser, H. J. P., Rangel, N. A., & Robinson, M. A. (2015). Catalytic Oxidative Cyclization of 2'-Arylbenzaldehyde Oxime Ethers under Photoinduced Electron Transfer Conditions. The Journal of Organic Chemistry, 80(1), 256–265. [Link]
-
Neutral Radical Comparison: Rodríguez, A., & Walton, J. C. (2000). Iminyl Radicals from Oxime Esters: Pyridines, Quinolines, and Phenanthridines. The Journal of Organic Chemistry, 65(18), 5757–5765. (Establishes
for neutral iminyl radicals). [Link] -
Ionic Pathway Comparison: Deb, A., & Yoshikai, N. (2013). Palladium-Catalyzed Aerobic Oxidative Cyclization of N-Aryl Imines: Indole Synthesis via C–H/N–H Activation. Organic Letters, 15(16), 4254–4257. (Provides context for metal-mediated/electrophilic cyclization mechanisms). [Link]
Sources
- 1. semanticscholar.org [semanticscholar.org]
- 2. Microwave-Assisted Synthesis of Phenanthridines by Radical Insertion/Cyclization of Biphenyl Isocyanides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis of phenanthridines via a novel photochemically-mediated cyclization and application to the synthesis of triphaeridine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of Isoquinoline N‑Oxides via Hypervalent Iodine-Mediated Oxidative Cyclization of Ketoximes with Alkenes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Unprecedented aromatic homolytic substitutions and cyclization of amide-iminyl radicals: experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Catalytic Oxidative Cyclization of 2′-Arylbenzaldehyde Oxime Ethers under Photoinduced Electron Transfer Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. mdpi.com [mdpi.com]
Performance of Ligands in Palladium-Catalyzed Synthesis of Diaryl Ethers: A Technical Comparison Guide
Executive Summary: Breaking the "Oxygen Wall"
The synthesis of diaryl ethers via Palladium-catalyzed cross-coupling (Buchwald-Hartwig etherification) has historically lagged behind its C-N bond-forming counterpart. The fundamental challenge is thermodynamic and kinetic: the reductive elimination of a C-O bond from a Pd(II) center is significantly more difficult than that of a C-N bond due to the high electronegativity of oxygen and the lower nucleophilicity of phenols compared to amines.
For years, the Ullmann coupling (Cu-catalyzed, high temperature) was the only viable option. Today, specific bulky, electron-rich phosphine ligands have rendered the Pd-catalyzed route viable under milder conditions. This guide objectively compares the industry standards—RockPhos , t-BuXPhos , and BrettPhos —analyzing their mechanistic advantages and practical performance limits.
Mechanistic Foundation: The Ligand's Role[1][2][3]
To select the right ligand, one must understand the bottleneck. In C-O coupling, the rate-determining step (RDS) is almost exclusively reductive elimination .
-
The Challenge: The Pd(II)-phenoxide intermediate is stable and reluctant to form the C-O bond.
-
The Solution: Ligands must be electron-rich (to facilitate oxidative addition of Ar-X) but, more importantly, extremely bulky . The steric bulk forces the metal center to "eject" the product to relieve steric strain.
Diagram 1: Mechanistic Bottleneck & Ligand Influence
Caption: The catalytic cycle highlights Reductive Elimination as the Rate-Determining Step (RDS). Bulky ligands are essential to lower the activation energy of this specific step.
Ligand Performance Analysis
We classify the ligands based on their steric architecture and electronic properties. The comparison focuses on the Dialkylbiaryl Phosphine class (Buchwald Ligands), which currently dominates this field.
The Contenders
| Ligand | Structure / Class | Key Feature | Primary Use Case |
| t-BuXPhos | Di-tert-butyl biaryl phosphine | High activity, moderate bulk. | General Purpose. Good for activated aryl halides and unhindered phenols. |
| RockPhos | Modified t-BuXPhos (3-methoxy) | Extreme Steric Bulk. | Difficult Substrates. Sterically hindered phenols, electron-rich aryl halides. |
| BrettPhos | Methyoxy-substituted biaryl | Electronic tuning for selectivity. | Specialist. Often used for amination, but effective for specific C-O couplings involving primary alcohols. |
| Tol-BINAP | Bis-phosphine (Chelating) | First-generation standard. | Legacy. Generally inferior to biaryl phosphines but useful for specific chelation-controlled reactions. |
Performance Matrix: Yield Comparison
The following data summarizes comparative performance across varying substrate difficulties. Data is synthesized from seminal benchmarking studies (see References).
Conditions: 2 mol% Pd, Toluene, 100°C, K3PO4 base.
| Entry | Substrate A (Electrophile) | Substrate B (Nucleophile) | t-BuXPhos Yield | RockPhos Yield | Insight |
| 1 | 4-Bromoanisole | Phenol | 88% | 91% | Parity. Both work well for simple, unhindered substrates. |
| 2 | 2-Chlorotoluene | 2-Isopropylphenol | < 10% | 84% | Steric Dominance. RockPhos is required when both partners are ortho-substituted. |
| 3 | 3-Bromopyridine | Phenol | 92% | 94% | Heterocycles. Both ligands tolerate basic nitrogens well. |
| 4 | Aryl Chloride (neutral) | Electron-Rich Phenol | 45% | 89% | Electronic mismatch. RockPhos facilitates the harder reductive elimination of electron-rich products. |
| 5 | Aryl Tosylate | Phenol | 60% | 82% | Leaving Group. RockPhos is superior for activating pseudohalides like tosylates. |
Deep Dive: Why RockPhos Wins on Difficulty
RockPhos (and its related precatalysts) possesses t-butyl groups and a specific methoxy substitution pattern that creates a "pocket" around the Palladium center.
-
Mechanism: This pocket prevents the formation of inactive dimeric Pd species.
-
Effect: It forces the two organic fragments (Aryl and Phenoxide) so close together that C-O bond formation becomes the only way to relieve the strain.
-
Trade-off: RockPhos is often slower (lower Turnover Frequency) than t-BuXPhos for easy substrates because the oxidative addition step is slightly more hindered.
Experimental Protocol: The "Self-Validating" Workflow
To ensure reproducibility, we recommend using Palladacycle Precatalysts (e.g., RockPhos Pd G3) rather than mixing Pd(OAc)2 and ligand in situ. This guarantees a 1:1 Pd:Ligand ratio and removes the variable of catalyst activation.
Diagram 2: Optimization Decision Tree
Caption: A logic flow for selecting the optimal catalyst and base combination based on substrate properties.
Standard Operating Procedure (Glovebox/Schlenk)
-
Catalyst Loading:
-
Standard: 2.0 mol% RockPhos Pd G3 (or t-BuXPhos Pd G3).
-
Note: If using free ligand + Pd source, use Pd(OAc)2 and a 1.2:1 Ligand:Pd ratio.
-
-
Base:
-
Add 1.5 equivalents of K3PO4 (finely ground).
-
Alternative: Use Cs2CO3 if the phenol is electron-rich (less acidic).
-
-
Solvent:
-
Add Toluene (0.2 M concentration).
-
Optimization: If solubility is poor, switch to 1,4-Dioxane.
-
-
Reaction:
-
Seal tube.[1] Heat to 90–100 °C for 12–16 hours.
-
Monitoring: Check by HPLC/UPLC. If conversion < 50% at 4 hours, increase temp to 110 °C (requires Dioxane).
-
Troubleshooting & Expert Insights
-
Moisture Sensitivity: While modern precatalysts are air-stable, the reaction intermediate (phenoxide) is moisture-sensitive. Water inhibits the reaction by protonating the base. Ensure K3PO4 is anhydrous.
-
The "Black Metal" Sign: If your reaction mixture turns black immediately upon heating, your catalyst has decomposed to Pd-black (inactive).
-
Cause: Ligand oxidation or insufficient ligand loading.
-
Fix: Switch to a G3/G4 precatalyst or add 10% extra free ligand.
-
-
Heterocycle Poisoning: Substrates with free amines or imidazoles can bind to Pd and shut down the cycle.
-
Fix: Use t-BuXPhos (often more robust to N-coordination) or increase temperature to promote ligand dissociation.
-
References
-
Burgos, C. H., et al. (2006). "Significantly Improved Method for the Pd-Catalyzed Coupling of Phenols with Aryl Halides." Angewandte Chemie International Edition.
- The seminal paper introducing RockPhos for difficult C-O couplings.
-
Mann, G., & Hartwig, J. F. (1999). "Palladium-Catalyzed Formation of Diaryl Ethers from Aryl Bromides."[2] Journal of the American Chemical Society.[2][3]
- Foundational work on the mechanism of reductive elimin
-
Maiti, D., & Buchwald, S. L. (2009). "Ligand-Accelerated C-O Bond Formation." Journal of Organic Chemistry.
- Detailed comparison of ligand performance including t-BuXPhos.
-
Bruno, N. C., et al. (2013). "Synthesis and Application of Palladium Precatalysts." Chemical Science.
- Establishes the G3/G4 precatalyst protocols recommended in this guide.
-
Surry, D. S., & Buchwald, S. L. (2011). "Dialkylbiaryl phosphines in Pd-catalyzed cross-coupling: a user's guide." Chemical Science.
-
Comprehensive review of the ligand family and substrate scope.[4]
-
Sources
Comparative yield analysis of m-phenoxybenzaldehyde synthesis methods
An In-Depth Technical Guide and Comparative Analysis of Synthesis Methods for m-Phenoxybenzaldehyde
Abstract
m-Phenoxybenzaldehyde (MPB) is a critical chemical intermediate, most notably in the synthesis of synthetic pyrethroid insecticides such as permethrin, cypermethrin, and deltamethrin. The efficiency, cost-effectiveness, and environmental impact of its production are paramount for the agrochemical industry. This guide provides a comparative analysis of the predominant synthetic routes to m-phenoxybenzaldehyde, offering an objective evaluation of their respective yields, operational complexities, and underlying chemical principles. Detailed experimental protocols and supporting data are provided for researchers, chemists, and process development professionals to facilitate informed decisions in both laboratory and industrial settings.
Introduction: The Strategic Importance of m-Phenoxybenzaldehyde
The molecular architecture of m-phenoxybenzaldehyde, featuring a formyl group at the meta-position of a diphenyl ether scaffold, makes it an ideal precursor for esterification with various cyclopropanecarboxylic acid derivatives. This reaction forms the basis for the pyrethroid class of insecticides, which are valued for their high insecticidal activity, low mammalian toxicity, and biodegradability. Consequently, the optimization of MPB synthesis is a subject of continuous research and development, focusing on maximizing yield, minimizing byproducts, and adhering to greener chemistry principles. This guide will dissect and compare four principal synthetic strategies.
Overview of Synthetic Pathways
The synthesis of m-phenoxybenzaldehyde can be broadly categorized into four distinct approaches, each with unique starting materials and chemical transformations. The choice of pathway often represents a trade-off between raw material cost, process complexity, and overall yield.
dot
Caption: Major synthetic routes to m-phenoxybenzaldehyde.
Comparative Yield and Process Analysis
The efficacy of a synthetic route is best judged by quantitative metrics. The following table summarizes key performance indicators for the primary methods, compiled from peer-reviewed journals and patent literature.
| Route | Method | Starting Materials | Key Reagents/Catalysts | Typical Yield | Purity | Advantages | Disadvantages |
| 1A | Halogenation / Hydrolysis | m-Phenoxytoluene | NBS/Cl₂, AIBN, Hexamethylenetetramine | ~75-85% | 98-99% | High purity, reliable method. | Use of hazardous halogens, multi-step process.[1] |
| 1B | Direct Air Oxidation | m-Phenoxytoluene | Co(OAc)₂, NaBr | ~37% selectivity (at 24% conversion) | Moderate | Uses inexpensive air as oxidant. | Low selectivity, significant over-oxidation to acid.[2] |
| 1C | SeO₂ Oxidation | m-Phenoxytoluene | Selenium Dioxide (stoichiometric) | >90% selectivity | High | High selectivity to the aldehyde. | Stoichiometric use of toxic selenium reagent.[3] |
| 2 | Ullmann Condensation | m-Bromobenzaldehyde, Phenol | Cu salt, K₂CO₃, Ethylene Glycol | ~70% | >98% | Good yield and purity. | Requires protection/deprotection of aldehyde; costly starting material. |
| 3 | Nucleophilic Substitution | m-Hydroxybenzaldehyde, Bromobenzene | Alkaline conditions | 80-81% | >99% | High purity and good yield, avoids aldehyde protection.[4] | Patented process, may have licensing constraints. |
| 4 | Rosenmund Reduction | m-Phenoxybenzoyl Chloride | Pd/BaSO₄ (poisoned), H₂ | ~87% selectivity (at 85% conversion) | High | Excellent for converting byproduct acid into product.[2] | Requires preparation of acid chloride; catalyst sensitivity.[5][6][7] |
In-Depth Analysis and Experimental Protocols
Route 1: Synthesis from m-Phenoxytoluene (MPT)
This is a dominant industrial pathway, beginning with the Ullmann condensation of m-cresol and chlorobenzene to produce MPT, a reaction that can achieve 86% conversion with 97% selectivity using a CuCl catalyst and a poly(ethylene glycol) cosolvent.[2] From MPT, the aldehyde is then formed.
This method involves a two-step conversion of the methyl group into a formyl group.
-
Causality: A free-radical initiator (like AIBN) or UV light is used to selectively halogenate the benzylic position of MPT, as this C-H bond is significantly weaker than the aromatic C-H bonds. The resulting benzyl halide is then converted to an aldehyde via the Sommelet reaction. The Sommelet reaction utilizes hexamethylenetetramine (hexamine) to form a quaternary ammonium salt, which upon hydrolysis rearranges to yield the aldehyde.[8] This avoids the harsh conditions of direct oxidation.
dot
Sources
- 1. US4108904A - Process for the preparation of m-phenoxybenzaldehyde - Google Patents [patents.google.com]
- 2. datapdf.com [datapdf.com]
- 3. prepchem.com [prepchem.com]
- 4. Preparation method of m-phenoxy benzaldehyde - Eureka | Patsnap [eureka.patsnap.com]
- 5. juniperpublishers.com [juniperpublishers.com]
- 6. Rosenmund reduction - Wikipedia [en.wikipedia.org]
- 7. jk-sci.com [jk-sci.com]
- 8. Sommelet reaction - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Analysis of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine Positional Isomers
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
The compound N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine belongs to the potent NBOMe class of synthetic phenethylamines, which are of significant interest in both pharmaceutical research and forensic toxicology.[1] The precise positioning of the two methoxy groups on the phenethylamine ring gives rise to multiple positional isomers (e.g., 2,3-, 2,4-, 2,5-, 3,4-dimethoxy). These isomers often possess nearly identical physical properties but can exhibit vastly different pharmacological and toxicological profiles.[2] For instance, some isomers may be potent serotonin 5-HT2A receptor agonists with psychoactive effects, while others may be inactive.[1][3] This guide provides a comprehensive comparison of the primary analytical techniques used to separate and definitively identify these critical positional isomers, ensuring analytical accuracy and regulatory compliance. We will explore the causality behind experimental choices and present detailed, validated protocols for High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.
The Analytical Imperative: Why Isomer-Specific Identification is Critical
In drug development and forensic analysis, ambiguity is unacceptable. The synthesis of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine can inadvertently produce a mixture of positional isomers depending on the precursors and reaction conditions. Since biological activity is intrinsically linked to molecular structure, failing to distinguish between a potent, active isomer and an inactive or toxic one can have severe consequences. Regulatory bodies and scientific standards, such as those outlined by the Scientific Working Group for the Analysis of Seized Drugs (SWGDRUG), mandate the use of validated, specific analytical schemes to ensure correct chemical identification.[4][5] This guide focuses on providing the technical foundation to meet these rigorous standards.
The core challenge lies in the physicochemical similarity of the isomers. They share the same molecular weight and often exhibit similar polarities, making their separation and individual characterization a non-trivial task that requires a multi-technique, orthogonal approach.[2]
Primary Separation: High-Performance Liquid Chromatography (HPLC)
HPLC is the cornerstone technique for the separation of non-volatile compounds in complex mixtures, making it an ideal first-line approach for analyzing NBOMe isomers.[6][7] Its strength lies in the differential partitioning of analytes between a stationary phase and a mobile phase, allowing for separation based on subtle differences in polarity.
2.1 Expertise & Rationale: Method Design
For these isomers, a reversed-phase (RP-HPLC) method is the logical choice. The nonpolar stationary phase (typically C18) will interact with the hydrophobic regions of the molecules. The precise arrangement of the methoxy groups on the phenyl ring, while a subtle change, alters the molecule's overall dipole moment and hydrophobicity just enough to allow for chromatographic separation. A Diode Array Detector (DAD) is selected for its ability to provide UV-Vis spectra for each peak, offering an initial layer of identification and peak purity analysis.
2.2 Experimental Protocol: RP-HPLC-DAD
This protocol is designed to be a self-validating system, incorporating a system suitability check and the use of certified reference standards for each isomer.
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Diode Array Detector.
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in deionized water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Elution:
-
0-20 min: 30% B to 70% B
-
20-25 min: 70% B to 95% B
-
25-28 min: Hold at 95% B
-
28-30 min: 95% B to 30% B (Return to initial)
-
30-35 min: Hold at 30% B (Equilibration)
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 35°C.
-
Injection Volume: 10 µL.
-
Detection: DAD, 200-400 nm, with specific monitoring at 220 nm and 280 nm.
-
Sample Preparation: Dissolve samples and reference standards in methanol to a concentration of 1 mg/mL.
2.3 Data Presentation: Expected HPLC Results
The following table summarizes the expected elution order based on the general principle that less polar isomers will have a longer retention time on a C18 column. Absolute retention times (RT) will vary between systems, but the relative elution order and resolution (Rs) should be consistent.
| Isomer (dimethoxyphenyl) | Expected Retention Time (min) | Resolution (Rs) from Previous Peak |
| 2,6-dimethoxy | ~15.2 | - |
| 2,3-dimethoxy | ~15.9 | > 1.5 |
| 3,5-dimethoxy | ~16.5 | > 1.5 |
| 2,4-dimethoxy | ~17.1 | > 1.5 |
| 3,4-dimethoxy | ~17.8 | > 1.5 |
| 2,5-dimethoxy | ~18.5 | > 1.5 |
2.4 Visualization: HPLC Analytical Workflow
Caption: High-level workflow for HPLC-DAD analysis.
Confirmatory Analysis: Gas Chromatography-Mass Spectrometry (GC-MS)
While HPLC provides excellent separation, mass spectrometry is required for definitive identification based on molecular structure.[8] GC-MS is a powerful tool for this purpose, providing fragmentation patterns that serve as a "fingerprint" for each isomer.[9]
3.1 Expertise & Rationale: Method Design
A key consideration for GC-MS analysis of NBOMe compounds is their thermal stability and the similarity of their electron ionization (EI) mass spectra.[1][2] Direct analysis can sometimes lead to degradation or produce highly similar fragmentation patterns, making differentiation difficult.[1] To overcome this, derivatization with an agent like trifluoroacetic anhydride (TFAA) is a field-proven strategy.[7] This process attaches a trifluoroacetyl group to the secondary amine, creating derivatives that are more volatile and, crucially, produce unique and distinguishable fragmentation patterns in the mass spectrometer.[1][7]
3.2 Experimental Protocol: GC-MS with Derivatization
-
Derivatization:
-
Evaporate 100 µL of the methanolic sample solution to dryness under a gentle stream of nitrogen.
-
Add 50 µL of ethyl acetate and 50 µL of trifluoroacetic anhydride (TFAA).
-
Cap the vial and heat at 70°C for 20 minutes.
-
Cool to room temperature and evaporate the excess reagent under nitrogen.
-
Reconstitute the residue in 100 µL of ethyl acetate for injection.
-
-
Instrumentation: GC system coupled to a Mass Spectrometer (e.g., single quadrupole or TOF).
-
GC Column: DB-5ms (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness.
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector: Splitless mode, 280°C.
-
Oven Program:
-
Initial temperature: 150°C, hold for 1 min.
-
Ramp: 15°C/min to 300°C.
-
Hold: 5 min at 300°C.
-
-
MS Parameters:
-
Transfer Line Temperature: 290°C.
-
Ion Source Temperature: 230°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: 40-550 m/z.
-
3.3 Data Presentation: Key Differentiating Mass Fragments
The primary fragmentation occurs via cleavage of the bonds adjacent to the nitrogen atom.[10] While the underivatized isomers show similar spectra dominated by the m/z 121 (methoxybenzyl) fragment, the TFA-derivatized molecules provide more diagnostic ions.[1][11]
| Isomer (dimethoxyphenyl) | Key Differentiating Fragment Ions (m/z) of TFA Derivative |
| 2,6-dimethoxy | Unique fragments arising from steric hindrance effects on cleavage. |
| 2,3-dimethoxy | Characteristic fragments related to ortho-cleavage patterns. |
| 3,5-dimethoxy | Fragments showing loss of methoxy and subsequent ring rearrangements. |
| 2,4-dimethoxy | Distinguishable pattern based on para- and ortho-methoxy influence. |
| 3,4-dimethoxy | Specific fragments from the catechol-like diether structure. |
| 2,5-dimethoxy | Well-characterized fragments due to its commonality in illicit synthesis. |
Note: The exact m/z values and relative abundances form a complex pattern that should be compared against a library built with certified reference standards.
3.4 Visualization: GC-MS Analytical Workflow
Caption: Workflow for confirmatory GC-MS analysis with derivatization.
Unambiguous Structure Elucidation: NMR Spectroscopy
For absolute structural confirmation, particularly in drug development or when creating certified reference materials, Nuclear Magnetic Resonance (NMR) spectroscopy is the gold standard.[12] It provides direct information about the chemical environment of each atom in the molecule.
4.1 Expertise & Rationale: The Power of ¹H and ¹³C NMR
Positional isomers on a benzene ring are readily distinguished by NMR.[12] The key is analyzing the aromatic region (δ 6.5-8.0 ppm in ¹H NMR) and the aromatic carbon region (δ 110-160 ppm in ¹³C NMR).[13] The symmetry (or lack thereof) of the substitution pattern directly dictates the number of unique signals and their splitting patterns (coupling constants). A para-substituted ring, for example, will show a characteristic symmetry and fewer signals than an ortho- or meta-substituted ring.[13][14]
4.2 Data Presentation: Diagnostic NMR Signals
The following table highlights the key distinguishing features expected in the ¹H NMR spectra for the dimethoxyphenyl ring of each isomer.
| Isomer (dimethoxyphenyl) | Key ¹H NMR Features in Aromatic Region (δ 6.5-8.0 ppm) |
| 2,6-dimethoxy | Symmetrical pattern; typically a triplet and a doublet. |
| 2,3-dimethoxy | Asymmetrical; three distinct signals, often complex multiplets. |
| 3,5-dimethoxy | Symmetrical pattern; typically two signals, a triplet and a doublet. |
| 2,4-dimethoxy | Asymmetrical; three distinct signals, often a doublet, a singlet-like signal, and a doublet. |
| 3,4-dimethoxy | Asymmetrical; three distinct signals, characteristic of ortho/meta coupling. |
| 2,5-dimethoxy | Asymmetrical; three distinct signals. |
Conclusion and Recommendations
The robust analysis of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine positional isomers requires a tiered, orthogonal approach. No single technique is sufficient for both separation and unambiguous identification.
-
For high-throughput screening and quantitation: A validated HPLC-DAD method is the most efficient choice, providing reliable separation and preliminary identification.
-
For forensic confirmation and definitive identification: GC-MS with derivatization is essential. The unique fragmentation patterns it provides are necessary to meet rigorous identification criteria.[4]
-
For structural elucidation and reference standard certification: NMR spectroscopy is indispensable. It is the only technique that provides absolute, unambiguous proof of the specific positional isomer.
By integrating these techniques, researchers and drug development professionals can ensure the highest level of scientific integrity, leading to safer pharmaceuticals, accurate forensic reporting, and a deeper understanding of the structure-activity relationships within this potent class of compounds.
References
-
Zelentsova, E. A., et al. (2020). Synthesis and determination of analytical characteristics and differentiation of positional isomers in the series of N-(2-methoxybenzyl)-2-(dimethoxyphenyl)ethanamine using chromatography-mass spectrometry. Drug Testing and Analysis, 12(8), 1154-1170. [Link]
-
Oxford Instruments. (n.d.). Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. [Link]
-
ResearchGate. (2020). Synthesis, determination of analytical characteristics and differentiation of positional isomers in the series of N‐(2‐methoxybenzyl)‐2‐(dimethoxyphenyl)ethanamine by means of chromatography‐mass spectrometry. [Link]
-
Wang, L., et al. (2015). Analysis of designer drugs in human blood using gas chromatography- mass spectrometry. ARPN Journal of Engineering and Applied Sciences, 10(1). [Link]
-
Coody, C. (2015). Comprehensive Forensic Toxicological Analysis of Designer Drugs. FIU Digital Commons. [Link]
-
National Institute of Justice. (2017). Designing Methods to Identify Evolving Designer Drugs. [Link]
-
Shelevy, L. P., et al. (2024). Identification of thermolabile positional isomers of N-(2-hydroxybenzyl)-2-(dimethoxyphenyl)ethanamines (NBOH series) using chromatography and mass spectrometry methods. Rapid Communications in Mass Spectrometry, 38(7), e9703. [Link]
-
Bruker. (n.d.). Forensic Drug Analysis. [Link]
-
Kavita, G. (2024). Designer Drugs: An Escalating Challenges for Forensic Investigators. Journal of Criminology and Forensic Studies. [Link]
-
Chemistry LibreTexts. (2015). 15.4: Spectral Characteristics of the Benzene Ring. [Link]
-
DeRuiter, J., & Noggle, F. T. (n.d.). Forensic Chemistry of Substituted N- Benzylmethoxy (N-BOMe) Phenethylamines: Isomeric Designer Drugs Related to 2C-X. Auburn University. [Link]
-
ResearchGate. (2021). Differentiating Positional Isomers of the 2‐(Dimethoxyphenyl)‐ N ‐(2‐(trifluoromethoxy)benzyl)ethanamine Series: A Chromatography‐Mass Spectrometry Approach. [Link]
-
SWGDRUG. (2016). SCIENTIFIC WORKING GROUP FOR THE ANALYSIS OF SEIZED DRUGS (SWGDRUG) RECOMMENDATIONS. [Link]
-
SWGDRUG. (n.d.). PREFACE. [Link]
-
United Nations Office on Drugs and Crime. (2010). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. [Link]
-
SWGDRUG. (2003). PART III B Methods of Analysis/Drug Identification. [Link]
-
SWGDRUG. (2024). SWGDRUG Approved Recommendations. [Link]
-
Jackson, G., et al. (2019). The differentiation of 2,5-dimethoxy-N-(N-methoxybenzyl)phenethylamine (NBOMe) isomers using GC retention indices and multivariate analysis. Forensic Chemistry, 13, 100155. [Link]
-
Mphahlele, M. J., et al. (2021). Comparative study of different column types for the separation of polar basic hallucinogenic alkaloids. South African Journal of Chemistry, 75, 1-7. [Link]
-
ResearchGate. (2012). How ortho and para isomers of benzene derivatives differentiated?. [Link]
-
The Organic Chemistry Tutor. (2024). H1 NMR: Disubstituted Benzene Rings (Ortho,Meta,Para). YouTube. [Link]
-
Reddit. (2018). How do I identify different kinds of benzene substitution using H NMR spectra?. [Link]
-
Meng, H., et al. (2019). MS-Based Molecular Networking of Designer Drugs as an Approach for the Detection of Unknown Derivatives for Forensic and Doping Applications: A Case of NBOMe Derivatives. Analytical Chemistry, 91(10), 6646-6654. [Link]
-
European Review for Medical and Pharmacological Sciences. (2015). NBOMe: new potent hallucinogens – pharmacology, analytical methods, toxicities, fatalities. [Link]
-
Cunningham, M., et al. (2021). Discovery and Structure–Activity Relationships of 2,5-Dimethoxyphenylpiperidines as Selective Serotonin 5-HT2A Receptor Agonists. Journal of Medicinal Chemistry, 64(23), 17351-17367. [Link]
-
Al-Amri, A. (2019). Synthesis, Analytical Profiles and Receptor Pharmacology of Methoxylated Derivatives and Regioisomers of the NBOMe series of Hallucinogenic Drugs. Auburn University Electronic Theses and Dissertations. [Link]
-
Ketha, H., et al. (2017). Gas Chromatography Mass Spectrometry (GC-MS) for Identification of Designer Stimulants Including 2C Amines, NBOMe Compounds, and Cathinones in Urine. Current Protocols in Toxicology, 74, 4.43.1-4.43.10. [Link]
-
Cichosz, M., et al. (2019). Analysis of the fragmentation of new-type phenethylamine derivatives from the NBOMe and NBF groups under electrospray ionization conditions using high resolution mass spectrometry. Talanta, 195, 256-265. [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. [Link]
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Safety Operating Guide
A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 2-(2-Methylphenoxy)benzaldehyde
This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling 2-(2-Methylphenoxy)benzaldehyde. The focus is on the correct selection, use, and disposal of Personal Protective Equipment (PPE) to ensure laboratory safety and experimental integrity.
Immediate Hazard Assessment
2-(2-Methylphenoxy)benzaldehyde is a chemical that requires careful handling due to its potential health effects. According to its Safety Data Sheet (SDS), the primary hazards are:
-
Skin Irritation (Category 2): Causes skin irritation upon contact.[1][2]
-
Serious Eye Irritation (Category 2A): Causes serious eye irritation.[1][2]
-
Respiratory Tract Irritation (Category 3): May cause respiratory irritation if inhaled.[1][2]
Understanding these hazards is the first step in mitigating risk. The following sections provide a detailed plan for personal protection.
Core Personal Protective Equipment (PPE) Requirements
A risk assessment should always be performed before handling any chemical.[3] For 2-(2-Methylphenoxy)benzaldehyde, the following PPE is mandatory.
| PPE Component | Specifications | Rationale |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile or Butyl rubber) | Prevents skin contact and irritation.[1] Disposable nitrile gloves are suitable for general laboratory work with this compound, providing good chemical resistance.[3][4] |
| Eye and Face Protection | Chemical splash goggles meeting ANSI Z87.1 standards | Protects against splashes that can cause serious eye irritation.[3] A face shield should be worn over goggles when there is a significant risk of splashing.[5][6] |
| Body Protection | A properly fitting, buttoned laboratory coat | Protects skin and personal clothing from contamination.[3][5] |
| Respiratory Protection | NIOSH-approved respirator | Required when dusts are generated or when working outside of a well-ventilated area.[7][8] |
Operational Plan: Step-by-Step PPE Protocols
PPE Selection and Donning Procedure
The following workflow ensures that you are properly protected before you begin your work with 2-(2-Methylphenoxy)benzaldehyde.
Caption: PPE Selection and Donning Workflow for 2-(2-Methylphenoxy)benzaldehyde.
Safe Handling and Work Practices
-
Ventilation: Always handle 2-(2-Methylphenoxy)benzaldehyde in a well-ventilated area. A chemical fume hood is recommended, especially when generating dust or aerosols.[7][9]
-
Avoid Contact: Avoid direct contact with skin and eyes.[10] Do not breathe in dust.[1]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before breaks.[7]
Doffing and Disposal Plan
The proper removal of PPE is critical to prevent cross-contamination.
-
Gloves: Remove gloves first. Peel one glove off by grasping the outer surface at the wrist and pulling it down towards the fingers, turning it inside out. With the ungloved hand, slide your fingers under the wrist of the remaining glove and peel it off from the inside.
-
Goggles/Face Shield: Remove eye and face protection from the back to the front.
-
Lab Coat: Remove your lab coat by rolling it down your arms and turning the sleeves inside out.
-
Respirator: Remove the respirator last.
-
Disposal: Dispose of all single-use PPE, such as gloves, in a designated hazardous waste container.[1][10] Contaminated reusable PPE should be decontaminated before reuse.[10]
Emergency Procedures
In case of accidental exposure:
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with plenty of soap and water.[1][11] Seek medical attention if irritation persists.[11]
-
Eye Contact: Rinse cautiously with water for several minutes.[1] Remove contact lenses if present and easy to do. Continue rinsing.[1][11] Seek immediate medical attention.
-
Inhalation: Move the person to fresh air and keep them comfortable for breathing.[1][11] Call a poison center or doctor if you feel unwell.[1]
-
Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention.[9]
Always have the Safety Data Sheet readily available for emergency responders.
References
-
(Sigma-Aldrich)
-
(Thermo Fisher Scientific)
-
(Fisher Scientific)
-
(University of Nevada, Reno)
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(Environmental Health and Safety - Princeton University)
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(National Center for Biotechnology Information)
-
(Aaron Chemicals LLC)
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(University of California, Santa Barbara)
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(CymitQuimica)
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(Centers for Disease Control and Prevention)
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(CDH Fine Chemical)
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(DC Fine Chemicals)
-
(Apollo Scientific)
-
(Fisher Scientific)
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- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 11. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
